Carbamazepine dihydrate
Description
Propriétés
Numéro CAS |
85756-57-6 |
|---|---|
Formule moléculaire |
C15H16N2O3 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
benzo[b][1]benzazepine-11-carboxamide;dihydrate |
InChI |
InChI=1S/C15H12N2O.2H2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17;;/h1-10H,(H2,16,18);2*1H2 |
Clé InChI |
UPTJXAHTRRBMJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N.O.O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N.O.O |
Autres numéros CAS |
85756-57-6 |
Numéros CAS associés |
298-46-4 (Parent) |
Synonymes |
Amizepine Carbamazepine Carbamazepine Acetate Carbamazepine Anhydrous Carbamazepine Dihydrate Carbamazepine Hydrochloride Carbamazepine L-Tartrate (4:1) Carbamazepine Phosphate Carbamazepine Sulfate (2:1) Carbazepin Epitol Finlepsin Neurotol Tegretol |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Carbamazepine Dihydrate
Executive Summary
Carbamazepine (CBZ), a cornerstone therapeutic for epilepsy and neuropathic pain, is a molecule of significant interest in pharmaceutical sciences, primarily due to its complex solid-state chemistry. As a Biopharmaceutics Classification System (BCS) Class II drug, its low solubility and high permeability make the control of its physical form paramount to ensuring consistent bioavailability and therapeutic efficacy.[1][2] Among its various solid forms, which include at least four anhydrous polymorphs, the dihydrate form (CBZ-DH) presents unique properties and challenges.[3][4][5] This guide provides an in-depth analysis of the core physicochemical properties of Carbamazepine dihydrate, offering a technical resource for researchers, scientists, and drug development professionals. We will explore its crystal structure, solubility, stability, and the critical interplay between these characteristics, grounded in authoritative analytical data and field-proven insights.
The Significance of Hydration in Pharmaceutical Solids
The incorporation of water into a crystal lattice, forming a hydrate, can profoundly alter a drug's physicochemical properties.[5][6] For drug development professionals, understanding this phenomenon is not merely academic; it is a critical quality attribute (CQA) that dictates manufacturing processes, storage conditions, and ultimately, in vivo performance. Hydrate formation can affect dissolution rates, mechanical properties, and the chemical stability of the active pharmaceutical ingredient (API).[6] In the case of Carbamazepine, the anhydrous forms can convert to the less soluble dihydrate form in the presence of water, a transformation that can significantly impact bioavailability.[5][7][8][9] Therefore, a comprehensive characterization of the dihydrate form is essential for robust formulation development and risk management.
Crystallography and Solid-State Structure
3.1 Crystal System and Molecular Arrangement
Carbamazepine dihydrate crystallizes in the monoclinic space group P21/c.[4] The crystal structure is characterized by a network of hydrogen bonds involving the carbamazepine molecules and the integrated water molecules.[10] This intricate hydrogen bonding network is the primary determinant of the dihydrate's stability and distinct physical properties compared to its anhydrous counterparts. The water molecules effectively bridge the CBZ molecules, creating a stable, lower-energy crystalline form under aqueous conditions.[10]
Expert Insight: The stability of the dihydrate's crystal lattice in aqueous environments is a double-edged sword. While it represents the most stable thermodynamic form in the presence of water, its lower solubility compared to anhydrous forms can be a limiting factor for absorption.[6][8] This necessitates careful control over the solid form in the final drug product.
Diagram: Relationship between CBZ Solid Forms and Environment
Caption: Interconversion pathways of Carbamazepine solid forms.
Solubility and Dissolution Behavior
The aqueous solubility of a drug is a critical factor influencing its absorption and bioavailability. The dihydrate form of Carbamazepine is less soluble than its anhydrous polymorphs.[6][8]
4.1 Comparative Solubility Data
The solubilities of anhydrous forms (Form I and Form III) have been reported to be approximately 1.5 to 1.6 times higher than that of the dihydrate form.[8] This difference is thermodynamically driven; the dihydrate crystal lattice is more stable in water, thus requiring more energy to break apart and dissolve.
| Solid Form | Relative Solubility | Key Consideration |
| Anhydrous (Form III) | Higher | Kinetically favored for dissolution but prone to rapid, solution-mediated transformation to the dihydrate.[8][11] |
| Anhydrous (Form I) | Higher | Generally more stable than Form III at higher temperatures, but also converts to the dihydrate in aqueous media.[5] |
| Dihydrate | Lower | Thermodynamically stable in water; its intrinsic dissolution rate governs the long-term solubility profile in aqueous suspensions.[6][8] |
4.2 Intrinsic Dissolution Rate (IDR)
The IDR provides a standardized measure of a drug's dissolution rate, independent of formulation variables. Studies have consistently shown that the IDR of anhydrous CBZ is initially higher than that of the dihydrate.[6] However, during the dissolution process in an aqueous medium, the surface of the anhydrous form rapidly converts to the dihydrate, leading to a decrease in the dissolution rate over time.[6] This phenomenon, known as solution-mediated phase transformation, is a critical consideration in predicting in vivo performance.[11][12]
Diagram: Workflow for IDR and Phase Transformation Analysis
Caption: Experimental workflow for dissolution and solid-state analysis.
Thermal Properties and Stability
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing hydrates.
5.1 Dehydration Process
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For CBZ dihydrate, a characteristic weight loss corresponding to two moles of water is observed. This dehydration typically occurs in a temperature range of 60°C to 100°C.[13] Some studies suggest a two-step water loss process, indicating that the two water molecules may have slightly different binding energies within the crystal lattice.[14]
-
Differential Scanning Calorimetry (DSC): DSC analysis of CBZ dihydrate shows a broad endotherm in the range of 50-100°C, corresponding to the energy required for dehydration.[6] Following dehydration, exothermic events may be observed, which correspond to the recrystallization of the resulting disordered or amorphous CBZ into a more stable anhydrous form, such as Form I or Form III.[3]
5.2 Stability Under Varied Conditions
The stability of CBZ dihydrate is highly dependent on both temperature and relative humidity (RH).
-
Humidity: The dihydrate form is generally stable at ambient temperature and moderate to high RH. However, it is reported to be unstable below 40% RH, where it will begin to dehydrate.[14] Exposure of anhydrous CBZ to high humidity (e.g., >75% RH) will promote its conversion to the dihydrate form.[7][13]
-
Temperature: Dehydration is accelerated at elevated temperatures.[3] Studies have shown that complete dehydration can be achieved in 60 minutes at 35°C, with faster kinetics at 40°C.[3] The resulting anhydrous product can be a mixture of different polymorphs depending on the specific dehydration conditions.[14]
| Condition | Observed Transformation | Resulting Form(s) |
| Low RH (<40%) at Room Temp. | Dehydration | Amorphous, Form I, or mixture of Form I & III.[14] |
| High RH (>75%) at Room Temp. | Hydration (of anhydrate) | Dihydrate.[7][13] |
| Heating (e.g., 40-80°C) | Dehydration | Mixture of Form I and Form III.[3] |
| Heating (>100°C) | Dehydration | Primarily Form I.[14] |
Analytical Characterization Protocols
A multi-technique approach is essential for the unambiguous identification and quantification of Carbamazepine dihydrate.
6.1 Powder X-ray Diffraction (PXRD)
Expert Insight: PXRD is the gold standard for identifying crystalline phases. Each crystalline solid has a unique diffraction pattern, acting as a fingerprint. For CBZ dihydrate, a characteristic peak at approximately 8.95° 2θ is a key identifier, distinguishing it from the anhydrous forms (e.g., Form I at ~9.40° and Form III at ~17.02° 2θ).[3][15]
Step-by-Step Protocol for PXRD Analysis:
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the sample to ensure a random crystal orientation. Avoid excessive grinding, which could induce phase transformations.
-
Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.
-
Instrument Setup:
-
Radiation Source: Cu Kα (λ = 1.5406 Å) is standard.
-
Scan Range (2θ): A range of 5° to 40° is typically sufficient to capture the characteristic peaks of all relevant CBZ forms.
-
Scan Speed/Step Size: Use a slow scan speed (e.g., 1-2°/min) or a small step size (e.g., 0.02°) with an appropriate counting time to obtain a high-resolution pattern.
-
-
Data Acquisition: Run the scan and collect the diffraction pattern.
-
Data Analysis: Compare the obtained pattern with reference patterns for CBZ dihydrate and anhydrous polymorphs to identify the phase(s) present.
6.2 Spectroscopic Methods
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can differentiate between the dihydrate and anhydrous forms by observing changes in the N-H stretching and bending regions, as well as shifts in the carbonyl (C=O) stretching frequency due to hydrogen bonding with water molecules.[6][16]
-
Raman Spectroscopy: This technique is also sensitive to the solid form and can be used for in-situ monitoring of phase transformations during processing or dissolution.[17]
Implications for Drug Development
The physicochemical properties of CBZ dihydrate have direct and significant consequences for drug development:
-
Formulation Strategy: Given the low solubility of the dihydrate, formulations are often designed using a stable anhydrous polymorph (like Form III) to maximize the initial dissolution rate.[8] However, excipients must be chosen carefully to inhibit the in-situ transformation to the dihydrate upon administration.[18]
-
Manufacturing Process Control: Wet granulation processes must be meticulously controlled to avoid unintended conversion of the anhydrous API to the dihydrate form. Monitoring water content and RH during manufacturing is crucial.
-
Storage and Packaging: The final drug product must be packaged in materials that protect it from high humidity to prevent the conversion of the intended anhydrous form to the dihydrate, which could alter the product's performance and shelf-life.[7]
-
Bioavailability: While some studies report similar pharmacokinetics between forms at low doses, significant differences in bioavailability have been observed at higher doses, with the dihydrate form showing the lowest area under the curve (AUC).[8] This underscores the importance of controlling the solid form to ensure dose-to-dose consistency.
Conclusion
Carbamazepine dihydrate is a well-defined, thermodynamically stable crystalline form that plays a central role in the solid-state landscape of this important API. Its lower aqueous solubility and distinct stability profile compared to its anhydrous counterparts present both challenges and opportunities in drug development. A thorough understanding and rigorous control of its formation, dehydration, and interconversion kinetics, guided by a suite of robust analytical techniques, are fundamental to the development of safe, effective, and consistent Carbamazepine drug products. This guide has synthesized the critical physicochemical data and provided the expert context necessary for scientists and researchers to navigate the complexities of this essential pharmaceutical solid.
References
- Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide. (URL: )
- Tian, Y., et al. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. PMC - NIH. (URL: )
- Structural studies of the polymorphs of carbamazepine, its dihydrate, and two solv
- What Has Carbamazepine Taught Crystal Engineers?
- Wang, J. T., et al. (1993). Effects of humidity and temperature on in vitro dissolution of carbamazepine tablets. PubMed. (URL: )
- Kobayashi, Y., et al. (2000).
- Dehydration of carbamazepine dihydrate in the presence and absence of...
- Carbamazepine - the NIST WebBook. National Institute of Standards and Technology. (URL: )
- Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Carbamazepine. FIP. (URL: )
- El-Massik, M. A., et al. (2006). Towards a universal dissolution medium for carbamazepine. PubMed. (URL: )
- L-H. Young, et al. (1987). Kinetics of transition of anhydrous carbamazepine to carbamazepine dihydrate in aqueous suspensions. PubMed. (URL: )
- A REVIEW ON SOLUBILITY ENHANCEMENT OF CARBAMAZEPINE.
- Crystal structure of carbamazepine dihydrate...
- Wadher, K., et al. (2023). Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization. FABAD Journal of Pharmaceutical Sciences. (URL: )
- Dudognon, E., et al. (2008).
- de Oliveira, G. G. G., et al. Thermoanalytical studies of carbamazepine: hydration/ dehydration, thermal decomposition, and solid phase transitions. SciELO. (URL: )
- Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydr
- Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction. PMC - NIH. (URL: )
- Surov, A. O., et al. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. MDPI. (URL: )
- Al-Marzouqi, A. H., et al. Determination of the characters of carbamazepine using three different alternative techniques, Fourier Transform Infrared, Diffe. (URL: )
- Chemometric Models for Quantification of Carbamazepine Anhydrous and Dihydrate Forms in the Formulation.
- X-ray powder diffraction patterns for carbamazepine: (a) hydrated, (b) Form III, and (c) Form I.
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. (URL: )
- A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Journal of Chemical Reviews. (URL: )
- Polymorphism and Pharmacological Assessment of Carbamazepine. MDPI. (URL: )
- Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. PMC. (URL: )
- Jensen, K. T., et al. (2016). Anhydrate to hydrate solid-state transformations of carbamazepine and nitrofurantoin in biorelevant media studied in situ using time-resolved synchrotron X-ray diffraction. PubMed. (URL: )
- Bioavailability Improvement of Carbamazepine via Oral Administration of Modified-Release Amorphous Solid Dispersions in R
- Influence of Environmental Conditions on the Kinetics and Mechanism of Dehydration of Carbamazepine Dihydr
- Therapeutic Drug Monitoring and Methods of Quantit
- Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. PMC - NIH. (URL: )
- Exploring Carbamazepine Polymorph Crystal Growth in Water by Enhanced Sampling Simulations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Effects of humidity and temperature on in vitro dissolution of carbamazepine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of transition of anhydrous carbamazepine to carbamazepine dihydrate in aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Towards a universal dissolution medium for carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anhydrate to hydrate solid-state transformations of carbamazepine and nitrofurantoin in biorelevant media studied in situ using time-resolved synchrotron X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dehydration kinetics and crystal water dynamics of carbamazepine dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lebmedj.elmergib.edu.ly [lebmedj.elmergib.edu.ly]
- 17. researchgate.net [researchgate.net]
- 18. Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance [mdpi.com]
An In-Depth Technical Guide to the Molecular Structure of Carbamazepine Dihydrate
Introduction: The Significance of Hydration in Carbamazepine
Carbamazepine (CBZ), an anticonvulsant drug, is a critical therapeutic agent for epilepsy and neuropathic pain.[1] Its solid-state properties are of paramount importance in drug development and manufacturing, as they directly influence bioavailability and stability. Carbamazepine is well-known for its extensive polymorphism, existing in several anhydrous crystalline forms and a dihydrate.[2] The presence of water in the crystal lattice of the dihydrate form significantly alters its physicochemical properties compared to its anhydrous counterparts.[3] This guide provides a comprehensive technical overview of the molecular structure of Carbamazepine dihydrate, intended for researchers, scientists, and drug development professionals.
Molecular Structure and Crystallography
The crystal structure of Carbamazepine dihydrate has been a subject of considerable study, with discussions in the scientific community regarding its precise ordering. The fundamental structural motif involves dimers of Carbamazepine molecules linked through hydrogen bonds, which are further organized into a double-layered structure by water molecules.[4]
Crystallographic Data
The crystallographic parameters of Carbamazepine dihydrate have been reported in the literature, with some variations that have led to a discussion about whether the structure is ordered or disordered. Below is a summary of representative crystallographic data.
| Parameter | Reported Value 1 | Reported Value 2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.155(2) | 10.1621 |
| b (Å) | 28.7043(9) | 28.705 |
| c (Å) | 4.9181(14) | 4.9348 |
| β (°) | 103.33 | 103.29(87.8) |
| CCDC Reference | - | FEFNOT04 |
Table 1: Representative Crystallographic Data for Carbamazepine Dihydrate.[5]
The Hydrogen Bonding Network: The Role of Water
The water molecules in Carbamazepine dihydrate are not merely occupying space within the crystal lattice; they are integral to the structural integrity through an extensive hydrogen bonding network. The primary interaction between Carbamazepine molecules is the formation of a centrosymmetric dimer via N-H···O hydrogen bonds between the carboxamide groups. These dimers are then linked by the two water molecules, creating a layered structure.
The hydrogen bonding can be described as follows:
-
The amide group of one Carbamazepine molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring Carbamazepine molecule, forming the characteristic R²₂(8) ring motif.
-
The water molecules act as bridges, accepting a hydrogen bond from the amide N-H of the Carbamazepine dimer and donating hydrogen bonds to the carbonyl oxygen of adjacent dimers.
This intricate network of hydrogen bonds is crucial for the stability of the dihydrate form.
Caption: Hydrogen bonding in Carbamazepine dihydrate.
Experimental Characterization of Carbamazepine Dihydrate
A multi-technique approach is essential for the comprehensive characterization of Carbamazepine dihydrate, confirming its identity, purity, and stability.
Powder X-ray Diffraction (PXRD)
PXRD is a cornerstone technique for the identification of crystalline phases. The PXRD pattern of Carbamazepine dihydrate is distinct from its anhydrous forms, with a characteristic peak at approximately 8.95° 2θ.[6]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: Gently grind a small amount of the sample to a fine powder to minimize preferred orientation.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.
-
Instrument Parameters:
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range: 5° to 40° 2θ
-
Scan Speed: 2°/min
-
-
Data Analysis: Compare the resulting diffractogram with reference patterns for Carbamazepine dihydrate and its anhydrous forms.
Caption: Workflow for PXRD analysis.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for investigating the thermal behavior of hydrates, including dehydration and phase transitions. For Carbamazepine dihydrate, DSC thermograms typically show a broad endotherm corresponding to the loss of water, which is quantified by a corresponding weight loss in the TGA data.[7][8]
Experimental Protocol: TGA-DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Instrument Parameters:
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 250 °C
-
Atmosphere: Dry nitrogen purge (50 mL/min)
-
-
Data Analysis: Correlate the endothermic events in the DSC thermogram with the mass loss steps in the TGA curve to identify dehydration and subsequent thermal events.
Caption: Workflow for TGA-DSC analysis.
Vibrational Spectroscopy: FT-IR and Raman
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules and are sensitive to changes in the solid state. In Carbamazepine dihydrate, the presence of water and the specific hydrogen bonding network result in characteristic shifts in the vibrational spectra, particularly in the O-H and N-H stretching regions.[4] The FT-IR spectrum of the dihydrate shows broad, overlapping peaks for the NH₂ asymmetric stretch at approximately 3429 cm⁻¹ and 3360 cm⁻¹.[4]
Experimental Protocol: FT-IR and Raman Spectroscopy
-
FT-IR (ATR):
-
Sample Preparation: Place a small amount of the powder directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Raman Spectroscopy:
-
Sample Preparation: Place the sample on a microscope slide.
-
Data Acquisition: Use a 785 nm laser and collect the spectrum over a Raman shift range of 200-3500 cm⁻¹.
-
Caption: Workflow for FT-IR and Raman spectroscopy.
Stability and Phase Transformations
Carbamazepine dihydrate is the most stable form under high humidity conditions. However, it can dehydrate to form anhydrous polymorphs, particularly upon heating or exposure to low humidity environments. The dehydration process can lead to the formation of different anhydrous forms, which can impact the dissolution rate and bioavailability of the drug product. Understanding the conditions under which these transformations occur is critical for formulation development and storage.
Conclusion
The molecular structure of Carbamazepine dihydrate is a well-defined system where water molecules play a critical role in stabilizing the crystal lattice through a complex hydrogen bonding network. A thorough understanding of this structure, facilitated by a combination of analytical techniques such as PXRD, thermal analysis, and vibrational spectroscopy, is essential for ensuring the quality, stability, and efficacy of Carbamazepine-containing pharmaceutical products. This guide provides a foundational understanding and practical protocols for the characterization of this important hydrated form.
References
-
Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion - PMC - NIH. (2020). Retrieved from [Link]
-
Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction - PMC - NIH. (2021). Retrieved from [Link]
-
The Structure of Liquid and Glassy Carbamazepine - PMC - NIH. (2018). Retrieved from [Link]
-
Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist - J-Stage. (2016). Retrieved from [Link]
-
Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction - IUCr Journals. (2021). Retrieved from [Link]
-
Analysis of 50 Crystal Structures Containing Carbamazepine Using the Materials Module of Mercury CSD - ACS Publications. (2009). Retrieved from [Link]
-
Carbamazepine | C15H12N2O | CID 2554 - PubChem. (n.d.). Retrieved from [Link]
-
Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC. (2020). Retrieved from [Link]
-
FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. (2006). Retrieved from [Link]
-
Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments. (n.d.). Retrieved from [Link]
-
X-Ray Diffraction Strategies for Pharmaceutical Crystallography - Lab Manager. (2023). Retrieved from [Link]
-
Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC - Thermal Support. (n.d.). Retrieved from [Link]
-
Structural Studies of the Polymorphs of Carbamazepine, Its Dihydrate, and Two Solvates | Organic Process Research & Development - ACS Publications - American Chemical Society. (2005). Retrieved from [Link]
-
Co-crystal structures of furosemide:urea and carbamazepine:indomethacin determined from powder x-ray diffraction data - CentAUR. (2020). Retrieved from [Link]
-
What is the standard preparation procedures of Powder X-Ray Diffraction (PXRD) sample? (2020). Retrieved from [Link]
-
X-ray Diffraction Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Raman spectroscopy for quantitative analysis of pharmaceutical solids - ResearchGate. (2006). Retrieved from [Link]
-
Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PubMed Central. (2020). Retrieved from [Link]
-
Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]
-
FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager. (2023). Retrieved from [Link]
-
STANDARD OPERATING PROCEDURE NO. 27 X-RAY DIFFRACTION ANALYSIS REVISION LOG Revision Number Description Date 27.0 Original SOP N. (2008). Retrieved from [Link]
-
Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat | ACS Omega - ACS Publications. (2022). Retrieved from [Link]
-
Single Crystal X-Ray Structure Determination - Improved Pharma. (n.d.). Retrieved from [Link]
-
Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization - FABAD Journal of Pharmaceutical Sciences. (2023). Retrieved from [Link]
-
XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. (2010). Retrieved from [Link]
Sources
- 1. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. The Structure of Liquid and Glassy Carbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist [jstage.jst.go.jp]
- 8. tainstruments.com [tainstruments.com]
The Aqueous Solubility Profile of Carbamazepine Dihydrate: An In-depth Technical Guide
Foreword
Carbamazepine, a cornerstone in the management of epilepsy and neuropathic pain, presents a fascinating yet challenging case study in pharmaceutical development due to its complex solid-state chemistry. As a Biopharmaceutics Classification System (BCS) Class II compound, its therapeutic efficacy is intrinsically linked to its low aqueous solubility and high permeability.[1][2] The existence of multiple polymorphic forms and a propensity to form a dihydrate in aqueous environments further complicates its dissolution and absorption characteristics.[3][4] This guide provides a comprehensive technical overview of the solubility profile of Carbamazepine dihydrate, offering insights for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its characterization, and discuss the critical factors that modulate its behavior in aqueous solutions.
The Significance of Solid-State Forms: Carbamazepine and its Dihydrate
Carbamazepine can exist in several anhydrous polymorphic forms (Forms I, II, III, IV, and V) and a dihydrate.[4] The anhydrous forms, particularly the commercially prevalent Form III, are metastable in the presence of water and tend to convert to the more stable, yet less soluble, dihydrate form.[3][5] This transformation has profound implications for drug product performance, as a decrease in solubility can lead to reduced bioavailability and potential therapeutic failure.[1] Understanding the solubility of the dihydrate is therefore paramount for predicting the in vivo behavior of Carbamazepine formulations.
The conversion from the anhydrous form to the dihydrate is a critical consideration during formulation development and dissolution testing. The initial dissolution rate of the anhydrous forms is generally higher than that of the dihydrate.[1][3][6] However, this advantage can be transient as the anhydrous form rapidly transforms into the less soluble dihydrate upon contact with an aqueous medium, leading to a decrease in the dissolution rate over time.[1][6]
Theoretical Framework: The Energetics of Dissolution
The dissolution of a crystalline solid like Carbamazepine dihydrate in a solvent is governed by the interplay of two primary energy considerations:
-
Lattice Energy: The energy required to overcome the intermolecular forces holding the Carbamazepine and water molecules together in the crystal lattice.
-
Hydration Energy: The energy released when the separated Carbamazepine and water molecules are solvated by the bulk solvent.
For dissolution to occur, the hydration energy must be sufficient to overcome the lattice energy. The lower solubility of the dihydrate compared to its anhydrous counterparts suggests a more stable crystal lattice, where the integrated water molecules contribute to a stronger network of intermolecular interactions.
Factors Influencing the Aqueous Solubility of Carbamazepine Dihydrate
The aqueous solubility of Carbamazepine dihydrate is not a fixed value but is influenced by several environmental factors. A thorough understanding of these factors is crucial for designing predictive in vitro experiments and for anticipating in vivo performance.
The Role of pH
Carbamazepine is a neutral molecule with no ionizable groups within the physiological pH range. Consequently, its aqueous solubility is expected to be largely independent of pH. However, studies conducted in simulated gastrointestinal fluids have shown that the formation of the dihydrate can be pH-dependent.[7] One study indicated that a strongly acidic environment (simulated gastric fluid) favors the formation of the dihydrate, which in turn dictates the overall solubility.[7]
The Impact of Temperature
Temperature is a critical parameter influencing the solubility of most solid compounds. For Carbamazepine dihydrate, temperature also plays a crucial role in its physical stability. The dihydrate form is known to dehydrate at elevated temperatures, typically in the range of 50-80°C, converting back to an anhydrous form.[3][8] This dehydration is an endothermic process. The solubility of the dihydrate itself is expected to increase with temperature, following the general principles of thermodynamics. However, the potential for dehydration at higher temperatures must be considered when conducting solubility studies.
The following diagram illustrates the relationship between the different solid-state forms of Carbamazepine and the factors influencing their transformation.
Caption: Interconversion of Carbamazepine solid-state forms.
Quantitative Solubility Profile of Carbamazepine Dihydrate
Precise and accurate determination of the solubility of Carbamazepine dihydrate is fundamental for biopharmaceutical assessment. The following table summarizes available data on its aqueous solubility under various conditions. It is important to note that when Carbamazepine is equilibrated in an aqueous medium, the measured solubility is that of the dihydrate form, as it is the most stable solid phase in contact with water.[5]
| Medium | pH | Temperature (°C) | Solubility | Reference |
| Water | ~7.0 | 25 | ~125 mg/L | [5] |
| JP13 First Fluid | 1.2 | 37 | Lower than anhydrous forms | [1][6] |
| Phosphate Buffer | 6.5 | 37 | (8.30 ± 0.02) x 10⁻⁴ M (~226 mg/L) | [4][9] |
| Phosphate Buffer | 6.8 | 37 | Dissolution studied | [1] |
| Simulated Gastric Fluid (without pepsin) | ~1.2 | Not specified | 115 ± 1.7 mg/L (favors dihydrate formation) | [7] |
| Fasted-State Simulated Gastric Fluid | ~1.6 | Not specified | 335.36 ± 4.813 mg/L (with surfactant) | [7] |
Note: The solubility of anhydrous Carbamazepine is reported to be approximately 1.5 to 2.5 times higher than that of the dihydrate, depending on the specific anhydrous form and the experimental conditions.[6]
Experimental Protocols for Solubility and Dissolution Assessment
To ensure data integrity and reproducibility, standardized and well-validated methods must be employed for determining the solubility and dissolution characteristics of Carbamazepine dihydrate.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility. The causality behind this choice lies in its ability to allow the system to reach a true equilibrium between the solid drug and the solution, providing a definitive measure of solubility under specific conditions.
Protocol:
-
Preparation of Media: Prepare aqueous buffers at the desired pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).
-
Sample Addition: Add an excess amount of Carbamazepine dihydrate to a known volume of the prepared medium in a sealed container. The excess solid is crucial to ensure that the solution remains saturated throughout the experiment.
-
Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The extended equilibration time is necessary to allow for the complete dissolution and potential solid-state transformations to stabilize.
-
Sample Withdrawal and Preparation: Withdraw an aliquot of the supernatant. It is critical to filter the sample immediately using a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Quantification: Analyze the concentration of Carbamazepine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid Phase Characterization: After the experiment, recover the excess solid and characterize it using techniques like X-ray Powder Diffraction (XRPD) to confirm that it is indeed the dihydrate form. This step is a self-validating control to ensure that no phase transformation to another polymorph has occurred during the experiment.
The following diagram outlines the workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Intrinsic Dissolution Rate (IDR) Measurement
The IDR is a critical parameter that characterizes the dissolution rate of a pure substance under standardized conditions of surface area, agitation, and temperature. This method is particularly valuable for comparing the dissolution behavior of different solid-state forms, as it eliminates the influence of particle size and surface area.
Protocol:
-
Compact Preparation: Compress a known amount of Carbamazepine dihydrate into a compact of a specific surface area using a hydraulic press.
-
Apparatus Setup: Mount the compact in a holder that exposes only one face of the compact to the dissolution medium.
-
Dissolution Testing: Immerse the compact in a dissolution vessel containing a known volume of pre-heated (e.g., 37°C) and deaerated dissolution medium. The medium is stirred at a constant rate (e.g., 100 rpm).
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals.
-
Quantification: Determine the concentration of dissolved Carbamazepine in each sample using a suitable analytical method.
-
IDR Calculation: Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of this plot represents the intrinsic dissolution rate.
Implications for Drug Development
The solubility profile of Carbamazepine dihydrate has several critical implications for the development of oral dosage forms:
-
Formulation Strategy: The lower solubility of the dihydrate necessitates formulation strategies aimed at either inhibiting its formation or enhancing its dissolution rate. This can include the use of excipients that inhibit crystallization, such as polymers, or the development of amorphous solid dispersions.
-
Bioavailability Prediction: In vitro dissolution tests intended to predict in vivo performance must account for the potential conversion of anhydrous Carbamazepine to the dihydrate. The use of biorelevant dissolution media that mimic the conditions of the gastrointestinal tract is essential.
-
Quality Control: The solid-state form of Carbamazepine in the final drug product must be carefully controlled and monitored to ensure consistent product performance. Techniques such as XRPD and DSC are invaluable for this purpose.
Conclusion
The aqueous solubility of Carbamazepine dihydrate is a multifaceted property that is central to the biopharmaceutical performance of this widely used drug. Its lower solubility compared to the anhydrous forms and its propensity to form in aqueous environments present significant challenges in drug development. A thorough understanding of its solubility profile, the factors that influence it, and the application of robust experimental methodologies for its characterization are essential for the rational design of effective and reliable Carbamazepine drug products. This guide provides a foundational framework for researchers and scientists working to navigate the complexities of this important active pharmaceutical ingredient.
References
-
Kobayashi, Y., Ito, S., Itai, S., & Yamamoto, K. (2000). Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate. International Journal of Pharmaceutics, 193(2), 137-146. [Link]
-
Ahi, S. & Mittapalli, S. (2023). Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Volkova, T. V., Vasilev, N. A., Churakov, A. V., & Perlovich, G. L. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Pharmaceutics, 15(6), 1747. [Link]
-
Kobayashi, Y., Ito, S., Itai, S., & Yamamoto, K. (2000). Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate. International journal of pharmaceutics, 193(2), 137–146. [Link]
-
Ma, D., Chen, Y., & Zhang, J. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. Pharmaceutics, 12(4), 374. [Link]
-
Various Authors. (n.d.). Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate. Semantic Scholar. [Link]
-
Pardeshi, A., et al. (n.d.). Solubility and Dissolution Improvement of Carbamazepine by Various Methods. RJPT. [Link]
-
Bhise, S. B., & Rajkumar, M. (2010). Influence of simulated gastrointestinal fluids on polymorphic behavior of anhydrous carbamazepine form III and biopharmaceutical relevance. PDA journal of pharmaceutical science and technology, 64(1), 28–36. [Link]
-
Various Authors. (2014). What is the solubility of drug carbamazepine in water at normal temp (25 degrees)?. ResearchGate. [Link]
-
Volkova, T. V., Vasilev, N. A., Churakov, A. V., & Perlovich, G. L. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Pharmaceutics, 15(6), 1747. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Simulated Gastrointestinal Fluids on Polymorphic Behavior of Anhydrous Carbamazepine Form III and Biopharmaceutical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Early Stages of Carbamazepine Dihydrate Crystallization
Preamble: The Polymorphic Challenge of Carbamazepine
Carbamazepine (CBZ), a cornerstone therapeutic agent for epilepsy and neuropathic pain, presents a classic yet continually evolving case study in pharmaceutical polymorphism. The ability of this single molecule to exist in multiple crystalline forms—at least five anhydrous polymorphs and a dihydrate—has profound implications for drug development, affecting critical parameters such as solubility, stability, and bioavailability.[1] Among these forms, the dihydrate (CBZDH) is of particular interest as it is the most stable form in aqueous environments, making its formation a critical process to understand and control during manufacturing and formulation. This guide provides a deep dive into the nascent moments of CBZ dihydrate crystallization, moving beyond simple observation to elucidate the underlying mechanisms and provide robust experimental frameworks for its study. We will explore the molecular drivers, kinetic pathways, and advanced analytical strategies required to master the formation of this crucial solid form.
Molecular Architecture and Supramolecular Interactions
The propensity of Carbamazepine for polymorphic diversity is rooted in its unique molecular structure. The molecule's tricyclic dibenzazepine core confers a rigid, butterfly-like shape, while the carboxamide group (-CONH₂) provides the primary sites for hydrogen bonding.[2] In its anhydrous forms, CBZ molecules typically form robust hydrogen-bonded dimers via the carboxamide groups, creating a recurring R₂²(8) graph set motif.[2][3] These dimers then arrange in space, guided by weaker aromatic stacking or sandwich interactions, to create the different anhydrous polymorphs.[2]
The formation of the dihydrate introduces a fundamental shift in this supramolecular landscape. Water molecules integrate directly into the crystal lattice, acting as hydrogen bond bridges. Critically, the primary CBZ homodimer is retained, and water molecules interact with the remaining available hydrogen bond donor and acceptor sites on the periphery of the dimer.[2] This incorporation of water stabilizes the structure in high-humidity or aqueous environments, fundamentally altering the thermodynamic landscape.
The Genesis of a Crystal: Unveiling Non-Classical Nucleation
Classical nucleation theory posits a direct transition from a supersaturated solution to an ordered crystalline nucleus. However, recent high-resolution studies on CBZ dihydrate have revealed a more complex, multi-step process that aligns with non-classical crystallization pathways.[4][5] This insight is pivotal for understanding and controlling the initial crystallization event.
Time-resolved cryogenic transmission electron microscopy (cryo-TEM) experiments have captured the fleeting, initial moments of CBZDH formation from a wet ethanol solution.[4] These studies demonstrate that crystallization does not begin with a structured nucleus. Instead, the process is initiated by liquid-liquid phase separation .
The key stages observed are:
-
Prenucleation Cluster Formation: Initially, solute-rich, concentrated regions of CBZ form within the mother liquor.
-
Amorphous Nanoparticle Formation: These regions rapidly transition into discrete, electron-dense, and non-crystalline "droplet-like" amorphous particles, typically 50-150 nm in size. This phase separation is observable within 20 seconds of inducing crystallization.[4][5]
-
Coalescence and Structural Organization: The amorphous nanoparticles then coalesce. It is within these larger, aggregated amorphous domains that the structural ordering and rapid crystallization into the dihydrate form occur.[4]
This non-classical pathway, proceeding via a transient amorphous intermediate, highlights that the earliest stages are governed by phase separation dynamics rather than the immediate formation of a crystalline lattice. After approximately 180 seconds, the transformation is complete, and the system exclusively contains crystalline CBZ dihydrate.[4][5]
Thermodynamics and Transformation Kinetics
The formation of CBZ dihydrate is not only a matter of nucleation but also of the thermodynamic stability of the various solid forms under given conditions. Under ambient conditions, the stability of the anhydrous forms follows the order: Form III > Form I > Form IV > Form II.[1][6] However, in the presence of water, the dihydrate becomes the thermodynamically favored form.
The conversion of an anhydrous form (e.g., the commercially available Form III) to the dihydrate is a solution-mediated phase transformation. This process involves the dissolution of the more soluble anhydrous form and the subsequent crystallization of the less soluble dihydrate. The kinetics of this transformation are highly dependent on:
-
Water Activity/Relative Humidity (RH): The dihydrate form is unstable below approximately 40% RH, where it will dehydrate.[7] Above this threshold, the transformation from anhydrous forms is favored.
-
Temperature: Dehydration of CBZDH is observed at temperatures as low as 40-80°C.[6][8] The dehydration process itself can be complex, initially leading to a disordered or amorphous state which then recrystallizes into a mixture of anhydrous forms, primarily Form I and Form III.[6]
-
Solvent System: The presence of co-solvents, such as ethanol, can significantly alter the solubility of both the anhydrous and dihydrate forms, thereby influencing the kinetics of transformation.[1] Using a water/ethanol mixture is a common method for preparing CBZ cocrystals and can influence hydrate formation.[9]
Experimental Protocols and Characterization
Studying the early stages of crystallization requires a combination of precise preparation methods and high-resolution analytical techniques.
Key Experimental Methodologies
Protocol 1: Preparation of CBZ Dihydrate via Aqueous Suspension
This protocol describes a standard method for converting the stable anhydrous Form III into the dihydrate.
-
Suspension Preparation: Suspend an accurately weighed amount of Carbamazepine Form III in distilled water in a sealed vessel. A typical solid loading would be 10-50 mg/mL.
-
Agitation: Stir the suspension vigorously using a magnetic stirrer at a constant, controlled temperature (e.g., 25°C).
-
Incubation: Maintain stirring for a sufficient duration to ensure complete conversion. A period of 48 hours is often cited to ensure the transformation reaches equilibrium.[6]
-
Isolation: Filter the slurry using suction filtration to isolate the solid material.
-
Drying: Dry the resulting solids under controlled conditions that do not induce dehydration, for example, by lyophilization or in a desiccator at a controlled relative humidity (>50% RH).[6]
-
Confirmation: Verify the formation of pure CBZ dihydrate using the characterization techniques outlined in section 4.2.
Protocol 2: Time-Resolved Crystallization for cryo-TEM Analysis
This advanced protocol is designed to capture the transient, early-stage amorphous intermediates.
-
Solution Preparation: Prepare a saturated solution of Carbamazepine in a suitable solvent system (e.g., ethanol with a controlled amount of water).
-
Grid Preparation: Apply a 3-4 µL droplet of the saturated solution onto a TEM grid (e.g., a holey carbon grid).
-
Timed Crystallization: Start a timer immediately. Allow crystallization to proceed for a predetermined, short interval (e.g., 20 s, 30 s, 60 s).
-
Blotting: Use filter paper to blot the grid, removing the excess mother liquor. This step must be performed rapidly.
-
Vitrification: Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This freezes the sample in a vitreous (non-crystalline) state, preserving the structures present at the moment of freezing.
-
Analysis: Transfer the vitrified grid to a cryo-TEM holder and analyze at cryogenic temperatures to visualize the nanoscale morphology of the early-stage particles.
Core Characterization Techniques
A multi-technique approach is essential for unambiguously identifying and characterizing CBZ solid forms.
| Technique | Application in CBZ Dihydrate Analysis | Key Findings / Parameters |
| X-Ray Powder Diffraction (XRPD) | Definitive identification of the crystalline form. | CBZ Dihydrate: Characteristic peak at ~8.95° 2θ. Form I: Unique peaks at ~9.40° and 19.92° 2θ. Form III: Unique peaks at ~17.02° and 32.00° 2θ.[6] |
| Differential Scanning Calorimetry (DSC) | Analysis of thermal events like dehydration and melting. | CBZ Dihydrate: Broad endotherm between 50-100°C corresponding to water loss.[6][8] This may be followed by exothermic recrystallization into anhydrous forms and subsequent melting at higher temperatures. |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of water in the hydrate. | Measures the mass loss upon heating, which should correspond to two moles of water per mole of CBZ for the dihydrate. |
| Raman Spectroscopy | In-situ monitoring of polymorphic transformations in solution or suspension. | Allows for real-time tracking of the conversion from anhydrous to dihydrate forms by monitoring changes in characteristic vibrational modes.[10] |
| Cryogenic Transmission Electron Microscopy (cryo-TEM) | Direct visualization of early-stage, nanoscale intermediates. | Provides morphological evidence of non-classical pathways, such as the formation of amorphous, droplet-like nanoparticles.[4] |
| 3D Electron Diffraction (3D ED) | Crystal structure determination from nanocrystals. | Can solve the crystal structure from the nanoscale particles observed via cryo-TEM, confirming their identity.[4] |
Conclusion and Future Outlook
The early stages of Carbamazepine dihydrate crystallization are a prime example of a non-classical, multi-step nucleation process. The formation of a transient amorphous intermediate phase is a critical, and often overlooked, event that dictates the subsequent crystallization kinetics and final crystal attributes. For researchers and drug development professionals, understanding this pathway is not merely an academic exercise; it is fundamental to designing robust and reproducible crystallization processes. By employing advanced, time-resolved analytical techniques like cryo-TEM alongside traditional solid-state characterization methods, we can gain unprecedented control over the polymorphic outcome of this vital pharmaceutical compound. Future work will likely focus on the influence of impurities and additives on this delicate amorphous-to-crystalline transition, further refining our ability to engineer desired solid-state properties.
References
-
Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. (2020). National Institutes of Health (NIH). [Link]
-
Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction. (2021). National Institutes of Health (NIH). [Link]
-
What Has Carbamazepine Taught Crystal Engineers? (2024). ACS Publications. [Link]
-
An experimental study on polymorph control and continuous heterogeneous crystallization of carbamazepine. (2019). The Royal Society of Chemistry. [Link]
-
Exploring Carbamazepine Polymorph Crystal Growth in Water by Enhanced Sampling Simulations. (2024). ACS Publications. [Link]
-
Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction. (2022). IUCr Journals. [Link]
-
Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. (2015). National Institutes of Health (NIH). [Link]
-
Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. (2023). ResearchGate. [Link]
-
Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. (2017). MDPI. [Link]
-
Dehydration kinetics and crystal water dynamics of carbamazepine dihydrate. (2014). PubMed. [Link]
-
Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction. (2021). ResearchGate. [Link]
-
Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. (2023). National Institutes of Health (NIH). [Link]
-
Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization. (2023). FABAD Journal of Pharmaceutical Sciences. [Link]
-
Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. (2017). National Institutes of Health (NIH). [Link]
-
Continuous crystallization of carbamazepine: Set-up and monitoring using process analytical technology tools. (2022). FDA. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydration kinetics and crystal water dynamics of carbamazepine dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. fda.gov [fda.gov]
The Polymorphic Landscape of Carbamazepine: A Guide to Solid-State Characterization and Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Carbamazepine (CBZ), a cornerstone in the treatment of epilepsy and neuropathic pain, presents a fascinating and complex solid-state landscape.[1][2][3] As a Biopharmaceutics Classification System (BCS) Class II drug, its low solubility and high permeability mean that variations in its solid form can significantly impact its dissolution rate and, consequently, its bioavailability and therapeutic efficacy.[4][5][6] This guide, intended for professionals in drug development and pharmaceutical sciences, provides a comprehensive overview of the known solid-state forms of Carbamazepine, delves into the critical analytical techniques for their characterization, and offers insights into the causality behind their interconversions.
The Diverse Solid-State Forms of Carbamazepine
Carbamazepine is known to exist in multiple crystalline forms, a phenomenon known as polymorphism.[5] These different forms, while chemically identical, exhibit distinct crystal lattice arrangements, leading to variations in their physicochemical properties.[5][7] The known solid-state forms of Carbamazepine include several anhydrous polymorphs, a hydrate, and a growing number of cocrystals.
Anhydrous Polymorphs
At least five anhydrous polymorphic forms of Carbamazepine have been identified: Forms I, II, III, IV, and V.[1][5]
-
Form III is the commercially available form and is the most stable at room temperature.[2][7]
-
Form I can be obtained by heating Form III and is the most thermodynamically stable form above 70 °C.[1][7]
-
Form II is a metastable form that can be crystallized from ethanolic solutions.[7] It is less desirable for pharmaceutical applications as it can readily convert to Form I upon exposure to heat or moisture.[5]
-
Form V is a high-pressure form, typically obtained under extreme conditions.[1][5]
The interconversion between these polymorphs can be induced by various pharmaceutical processing steps such as grinding, compression, and heating, making polymorphic control a critical aspect of drug manufacturing.[8]
Hydrates
Carbamazepine readily forms a dihydrate (CBZ-DH), which is a channel-type hydrate.[1] Anhydrous forms of Carbamazepine can spontaneously absorb water and convert to this hydrated form, which can have a lower dissolution rate and bioavailability.[3] The dehydration of CBZ-DH can lead to the formation of a mixture of anhydrous polymorphs, with the resulting form depending on the dehydration conditions.[1][9]
Cocrystals
The solid-state landscape of Carbamazepine has been further expanded by the discovery of numerous cocrystals.[10][11][12] Cocrystals are multi-component crystals where the active pharmaceutical ingredient (API) and a coformer are held together in a crystalline lattice by non-covalent interactions.[12] Carbamazepine cocrystals have been explored as a strategy to improve its solubility, dissolution rate, and mechanical properties.[13][14][15] For instance, cocrystals with nicotinamide and saccharin have been shown to be polymorphic themselves.[11]
Characterization of Carbamazepine's Solid-State Forms
A multi-technique approach is essential for the comprehensive characterization of Carbamazepine's solid-state forms.[16] The following techniques are commonly employed to differentiate and quantify the various polymorphs, hydrates, and cocrystals.
X-Ray Powder Diffraction (XRPD)
XRPD is the gold standard for identifying crystalline phases. Each crystalline form has a unique diffraction pattern, acting as a "fingerprint."
Protocol for XRPD Analysis of Carbamazepine Polymorphs:
-
Sample Preparation: Gently grind the sample to a fine powder to ensure random orientation of the crystallites.
-
Instrument Setup: Use a diffractometer with a copper source (Cu Kα radiation, λ = 1.5418 Å). Set the voltage and current to appropriate values (e.g., 40 kV and 40 mA).[16]
-
Data Collection: Scan the sample over a 2θ range of 5° to 45° at a scan rate of 0.2° min⁻¹.[16]
-
Data Analysis: Compare the obtained diffractogram with reference patterns for the known Carbamazepine forms.
Characteristic XRPD Peaks for Carbamazepine Forms (2θ):
| Form | Characteristic Peaks |
| Form I | 6.1°, 9.4°, 19.8°[17] |
| Form III | 15.2°, 15.8°, 17.0°, 27.2°, 27.5°[17] |
| Dihydrate | 8.9°, 18.9°, 19.46°[17] |
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for studying the thermal behavior of solid-state forms, including melting, crystallization, and desolvation events.
Protocol for DSC Analysis of Carbamazepine:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Instrument Setup: Use a calibrated DSC instrument. Purge with an inert gas like nitrogen.
-
Heating Program: Heat the sample at a constant rate, typically 10 °C/min, over a temperature range of 30 °C to 220 °C.[16]
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization) events.
Expected Thermal Events for Carbamazepine Forms:
| Form | Melting Point (°C) | Other Thermal Events |
| Form I | ~189-191 | - |
| Form III | ~175-177 | May exhibit a solid-solid transition to Form I upon heating.[3][7] |
| Dihydrate | - | Shows a broad endotherm corresponding to dehydration, typically between 58°C and 70°C, before melting.[18] |
TGA is used to quantify the loss of volatiles, such as water in the dihydrate form. A typical TGA experiment involves heating the sample at a constant rate while monitoring its weight change.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are sensitive to the molecular environment and can differentiate between polymorphs based on shifts in vibrational frequencies.
Protocol for FT-IR (ATR) Analysis:
-
Sample Preparation: Place a small amount of the powder sample directly on the ATR crystal.
-
Data Collection: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectral features, particularly in the fingerprint region (1800-600 cm⁻¹), with reference spectra.
Protocol for Raman Spectroscopy:
-
Sample Preparation: Place the sample under the microscope objective of the Raman spectrometer.
-
Data Collection: Excite the sample with a laser and collect the scattered light. Both mid-frequency (300-1800 cm⁻¹) and low-frequency (<300 cm⁻¹) regions can provide valuable information.[1]
-
Data Analysis: Analyze the Raman shifts for characteristic peaks of different forms. For example, the mid-frequency spectrum of Form III shows strong bands at 1624 cm⁻¹ and 1565 cm⁻¹, while the low-frequency region has characteristic peaks at 169 cm⁻¹ and 183 cm⁻¹.[13]
Interconversion of Carbamazepine's Solid-State Forms
Understanding and controlling the interconversion between different solid-state forms is paramount in pharmaceutical development to ensure product consistency and performance.
Caption: Interconversion pathways of Carbamazepine solid-state forms.
The diagram above illustrates the key transformation pathways between the different solid forms of Carbamazepine. For instance, the commercially available Form III can convert to the more stable Form I upon heating.[7] Both anhydrous forms can hydrate to form the dihydrate, which upon dehydration can revert to either Form I or Form III depending on the humidity conditions.[9] Mechanical stress, such as grinding, can lead to the formation of an amorphous phase, which may subsequently recrystallize.
Impact on Drug Development
The polymorphism of Carbamazepine has significant implications for drug development:
-
Bioavailability: Different polymorphs exhibit different dissolution rates, which can lead to variability in drug absorption and bioavailability.[5][19] The dihydrate form, for instance, generally shows a slower dissolution rate than the anhydrous forms.[19]
-
Stability: Metastable forms can convert to more stable forms over time, potentially altering the drug product's performance during its shelf life.
-
Manufacturing: Pharmaceutical processing steps must be carefully controlled to prevent unwanted polymorphic transformations.[8]
Conclusion
The solid-state chemistry of Carbamazepine is a rich and complex field with direct consequences for its clinical performance. A thorough understanding of its various solid-state forms, their interconversion pathways, and the analytical techniques for their characterization is crucial for the development of safe, effective, and consistent Carbamazepine drug products. By applying the principles and methodologies outlined in this guide, researchers and drug development professionals can better navigate the challenges and opportunities presented by the polymorphic landscape of this important therapeutic agent.
References
-
Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective. (2023). National Institutes of Health. [Link]
-
Rustichelli, C., Gamberini, G., Ferioli, V., Gamberini, M. C., Ficarra, R., & Tommasini, S. (2000). Solid-state study of polymorphic drugs: carbamazepine. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 41-54. [Link]
-
Moneghini, M., Kikic, I., Voinovich, D., Perissutti, B., & D'Amore, M. (2001). Study of the solid state of carbamazepine after processing with gas anti-solvent technique. International Journal of Pharmaceutics, 222(1), 129-137. [Link]
-
Desai, D., et al. (2014). Carbamazepine cocrystals by solvent evaporation technique: formulation and characterisation studies. American Journal of PharmTech Research, 4(2). [Link]
-
McMahon, L. E., Timmins, P., Williams, A. C., & York, P. (1996). Characterization of dihydrates prepared from carbamazepine polymorphs. Journal of Pharmaceutical Sciences, 85(10), 1064-1069. [Link]
-
Solubility and Dissolution Improvement of Carbamazepine by Various Methods. (2020). Research Journal of Pharmacy and Technology, 13(9), 4069-4074. [Link]
-
X-ray powder diffraction patterns of three carbamazepine polymorphic forms. (n.d.). ResearchGate. [Link]
-
Andronis, V., & Zografi, G. (2000). Time-resolved X-ray scattering using synchrotron radiation applied to the study of a polymorphic transition in carbamazepine. Pharmaceutical Research, 17(5), 635-642. [Link]
-
Surov, A. O., Drozd, K. V., Ramazanova, A. G., Churakov, A. V., Vologzhanina, A. V., Kulikova, E. S., & Perlovich, G. L. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Pharmaceutics, 15(6), 1747. [Link]
-
Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solub... | RTCL.TV. (2023). YouTube. [Link]
-
Polymorphism and Pharmacological Assessment of Carbamazepine. (2024). MDPI. [Link]
-
Porter, W. W., 3rd, & Matzger, A. J. (2009). Polymorphism in Carbamazepine Cocrystals. Crystal Growth & Design, 9(1), 473–478. [Link]
-
Exploring Carbamazepine Polymorph Crystal Growth in Water by Enhanced Sampling Simulations. (2024). ACS Omega. [Link]
-
Oliveira, G. G. G., Ferraz, H. G., & Matos, J. R. (2014). Thermoanalytical studies of carbamazepine: hydration/dehydration, thermal decomposition, and solid phase transitions. Brazilian Journal of Pharmaceutical Sciences, 50(1), 109-118. [Link]
-
Surov, A. O., Drozd, K. V., Ramazanova, A. G., Churakov, A. V., Vologzhanina, A. V., Kulikova, E. S., & Perlovich, G. L. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Pharmaceutics, 15(6), 1747. [Link]
-
Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Carbamazepine. (2021). FIP. [Link]
-
Determination of the characters of carbamazepine using three different alternative techniques, Fourier Transform Infrared, Diffe. (n.d.). ResearchGate. [Link]
-
de Oliveira, P. R., de Souza, J., & Poppi, R. J. (2014). Simultaneous Quantification of Three Polymorphic Forms of Carbamazepine in the Presence of Excipients Using Raman Spectroscopy. Journal of the Brazilian Chemical Society, 25(9), 1667–1675. [Link]
-
Surov, A. O., Drozd, K. V., Ramazanova, A. G., Churakov, A. V., Vologzhanina, A. V., Kulikova, E. S., & Perlovich, G. L. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Pharmaceutics, 15(6), 1747. [Link]
-
Lefebvre, C., Guyot-Hermann, A. M., Draguet-Brughmans, M., Bouche, R., & Guyot, J. C. (1986). Polymorphic Transitions of Carbamazepine During Grinding and Compression. Drug Development and Industrial Pharmacy, 12(11-13), 1913-1927. [Link]
-
Solid-state study of polymorphic drugs: carbamazepine. (2000). Semantic Scholar. [Link]
-
Determination of the characters of carbamazepine using three different alternative techniques, Fourier Transform Infrared, Differential Scanning Calorimeter, and Scanning Electron Microscope. (2017). ResearchGate. [Link]
-
Fabrication of Carbamazepine Cocrystals: Characterization, In Vitro and Comparative In Vivo Evaluation. (2021). PubMed Central. [Link]
-
Kobayashi, Y., Ito, S., Itai, S., & Yamamoto, K. (2000). Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate. International Journal of Pharmaceutics, 193(2), 137-146. [Link]
-
Virtual Screening, Structural Analysis, and Formation Thermodynamics of Carbamazepine Cocrystals. (2022). MDPI. [Link]
-
Heat-cool-heat DSC curves for carbamazepine, obtained under an N 2 atmosphere (m = 2.000 mg). (n.d.). ResearchGate. [Link]
-
Bettini, R., et al. (2001). Solubility and conversion of carbamazepine polymorphs in supercritical carbon dioxide. The Journal of Supercritical Fluids, 20(1), 47-56. [Link]
-
Dolega, A., & Paluch, M. (2019). New Insight Into Thermodynamical Stability of Carbamazepine. Journal of Pharmaceutical Sciences, 108(7), 2358-2363. [Link]
-
Carbamazepine Co-crystal Screening with Dicarboxylic Acids Co-Crystal Formers. (n.d.). Semantic Scholar. [Link]
-
Optimization of Carbamazepine-Succinic Acid Cocrystal Preparation Using Quality by Design Approach. (2018). Scientific Research Publishing. [Link]
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. [Link]
-
An experimental study on polymorph control and continuous heterogeneous crystallization of carbamazepine. (2012). CrystEngComm. [Link]
-
Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. (2016). PubMed Central. [Link]
-
Behme, R. J., & Brooke, D. (1991). Heat of fusion measurement of a low melting polymorph of carbamazepine that undergoes multiple-phase changes during differential scanning calorimetry analysis. Journal of Pharmaceutical Sciences, 80(10), 986-990. [Link]
Sources
- 1. Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. rjptonline.org [rjptonline.org]
- 5. Polymorphism and Pharmacological Assessment of Carbamazepine [mdpi.com]
- 6. fip.org [fip.org]
- 7. Solid-state study of polymorphic drugs: carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of dihydrates prepared from carbamazepine polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polymorphism in Carbamazepine Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Carbamazepine-Succinic Acid Cocrystal Preparation Using Quality by Design Approach [scirp.org]
- 16. Simultaneous Quantification of Three Polymorphic Forms of Carbamazepine in the Presence of Excipients Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Real-Time Monitoring of Carbamazepine Dihydrate Dehydration Using Raman Spectroscopy
Introduction: The Challenge of Polymorphism in Carbamazepine
Carbamazepine (CBZ) is a widely used anticonvulsant and mood-stabilizing drug, critical in the treatment of epilepsy and bipolar disorder.[1] A significant challenge in the pharmaceutical development of CBZ is its existence in multiple solid-state forms, a phenomenon known as polymorphism.[2] CBZ has at least four anhydrous polymorphic forms (I, II, III, IV) and a dihydrate (CBZ-DH), with Form III being the most common commercially available active pharmaceutical ingredient (API).[2][3]
The stability and bioavailability of the final drug product are directly influenced by the solid form of the API.[4][5] The dihydrate form, in particular, is susceptible to dehydration during manufacturing processes (e.g., drying, milling) or upon storage, transforming into various anhydrous forms.[6][7] This transformation is critical as it can alter the drug's dissolution rate and therapeutic efficacy.[7] Consequently, the reliable and rapid identification of these solid-state transformations is vital for ensuring drug quality, safety, and consistency.[2]
Raman spectroscopy has emerged as a powerful, non-destructive Process Analytical Technology (PAT) tool perfectly suited for this challenge.[8][9] It allows for in-situ, real-time monitoring of molecular and structural changes, providing a detailed "fingerprint" of the material's polymorphic state at any given moment.[10] This application note provides a comprehensive guide and detailed protocol for using Raman spectroscopy to monitor the dehydration kinetics of Carbamazepine dihydrate.
Scientific Principles: Differentiating Crystal Lattices with Light
The Power of Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, typically from a laser.[8] When laser photons interact with a molecule, most are scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction of photons exchange energy with the molecule's vibrational modes, resulting in a shift in energy and wavelength. This inelastic scattering is the Raman effect.[8] The resulting Raman spectrum—a plot of scattered light intensity versus the energy shift (Raman shift, typically in wavenumbers, cm⁻¹)—provides a unique and highly specific fingerprint of the molecule's chemical structure and its environment.[9]
Probing the Crystal Structure: The Low-Frequency Advantage
Different polymorphs of a compound have the same chemical composition but differ in their crystal lattice structure.[2] This difference in the three-dimensional arrangement of molecules leads to distinct vibrational modes, particularly in the low-frequency spectral region (typically below 300 cm⁻¹), also known as the THz-Raman region.[1][11] These low-frequency vibrations correspond to large-scale, collective motions of the crystal lattice (phonon modes). As such, this region is exceptionally sensitive to subtle changes in crystal structure, making it a powerful tool for differentiating polymorphs that may appear very similar in the conventional mid-frequency "fingerprint" region (300-1800 cm⁻¹).[12][13][14]
The Dehydration Pathway of Carbamazepine Dihydrate
The dehydration of CBZ-DH is not a simple one-step process. Studies have shown that upon heating, CBZ-DH can transform through a complex pathway involving intermediate anhydrous forms before reaching a more stable state.[3][13] For example, under certain isothermal conditions (e.g., 40-60°C), CBZ-DH may first convert to a mixture of anhydrous forms, including the metastable Form IV, which then transforms into more stable forms like Form I and Form III.[1][13][15] The ability to monitor the appearance and disappearance of these distinct polymorphic signatures in real-time is the core strength of the methodology described herein.
Experimental Protocol: In-Situ Monitoring of Dehydration
This section provides a self-validating protocol for monitoring the isothermal dehydration of CBZ-DH. The causality behind key steps is explained to ensure robust and reproducible results.
Instrumentation & Setup
-
Raman Spectrometer: A high-resolution Raman spectrometer capable of accessing both the low-frequency (<300 cm⁻¹) and mid-frequency (300-1800 cm⁻¹) spectral regions.
-
Laser Source: A stable, narrow-linewidth laser is critical for resolving subtle peak shifts. A 785 nm laser is commonly used as it provides a good balance between Raman signal intensity and minimizing sample fluorescence.[16]
-
Temperature-Controlled Stage: A programmable stage (e.g., Linkam THMS600) is essential for precise temperature control during the isothermal experiment.[1] This ensures the dehydration process is driven by a well-defined and stable thermal environment.
-
Microscope & Optics: A microscope with a suitable objective (e.g., 10x or 20x) allows for precise focusing of the laser onto the sample. Non-contact optics are advantageous for process monitoring.[17]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experiment, from sample preparation to final data analysis.
Caption: Experimental workflow for monitoring CBZ-DH dehydration.
Step-by-Step Methodology
Step 1: System Preparation and Calibration
-
Power On & Warm-up: Turn on the spectrometer and laser, allowing them to stabilize for at least 30-60 minutes. This is crucial for minimizing drift in laser wavelength and power.[16]
-
Wavenumber Calibration: Calibrate the spectrometer using a certified standard, such as cyclohexane or a silicon wafer. This ensures the accuracy of the measured Raman peak positions, which is fundamental for correct polymorph identification.
Step 2: Reference Spectra Acquisition
-
Characterize Pure Forms: Obtain Raman spectra of pure, well-characterized samples of Carbamazepine Dihydrate (CBZ-DH), Form I (CBZ-I), and Form III (CBZ-III).
-
Parameter Optimization: Use these pure samples to optimize acquisition parameters (laser power, integration time, number of co-additions/scans). The goal is to maximize the signal-to-noise ratio without causing sample degradation or thermal transformation from the laser itself.
-
Store as References: Save these spectra in a library. They will serve as the basis for identifying and quantifying the different forms during the dehydration experiment.
Step 3: In-Situ Dehydration Monitoring
-
Sample Loading: Place approximately 10-15 mg of pure CBZ-DH powder onto a sample holder (e.g., an aluminum pan) and position it securely within the temperature-controlled stage.[1]
-
Initial Spectrum: Acquire a spectrum at room temperature (t=0) to confirm the sample is pure CBZ-DH before heating.
-
Temperature Program: Program the stage to ramp up to the target isothermal temperature (e.g., 55°C) at a controlled rate (e.g., 10°C/min).[1]
-
Time-Series Acquisition: Once the target temperature is reached, immediately begin a time-series (kinetic) spectral acquisition.
-
Acquisition Interval: Set the software to automatically collect a spectrum at regular intervals (e.g., every 30-60 seconds).
-
Duration: Continue the acquisition for a sufficient duration to capture the entire transformation process (e.g., 90 minutes).[1]
-
-
Data Collection: The system will now automatically collect a sequence of Raman spectra over time as the CBZ-DH dehydrates.
Data Interpretation: From Spectra to Kinetics
Spectral Signatures of Transformation
The dehydration process is observed by the decrease in intensity of Raman peaks characteristic of CBZ-DH and the simultaneous increase in intensity of peaks corresponding to the newly formed anhydrous polymorphs.[13] The table below summarizes key distinguishing peaks in both the low and mid-frequency regions, compiled from scientific literature.[1][11][13]
| Polymorphic Form | Low-Frequency (LFR) Key Peaks (cm⁻¹) | Mid-Frequency (MFR) Key Peaks (cm⁻¹) |
| CBZ-Dihydrate (DH) | 20, 74, 109 , 171 | 1028, 1042, 1556, 1600 , 1625 |
| CBZ-Form I | 22, 66, 107 , 167 | 1023, 1040, 1562, 1596 , 1621 |
| CBZ-Form III | 35, 66, 87, 107, 183 | 1023, 1040, 1565, 1600 , 1624 |
Note: Peak positions can vary slightly based on instrument calibration and resolution. Bolded peaks are often prominent markers.
Visualizing the Dehydration Pathway
The transformation can be visualized by tracking the intensity of key peaks over time. The following diagram illustrates the conceptual link between the physical transformation and the observed spectral changes.
Caption: Dehydration pathway linked to key low-frequency Raman peaks.
Advanced Quantitative Analysis
While visual inspection provides qualitative evidence of transformation, a quantitative understanding of the kinetics requires advanced data analysis.
-
Multivariate Analysis: Techniques like Principal Component Analysis (PCA) and Multivariate Curve Resolution (MCR) are highly effective for analyzing the complex, evolving dataset from a time-series experiment.[1][13][15]
-
Deconvolution: MCR, for instance, can deconvolve the time-series data into the "pure" spectra of the components (CBZ-DH, CBZ-I, etc.) and their corresponding concentration profiles over time.
-
Kinetic Modeling: The resulting concentration profiles can then be fitted to solid-state kinetic models to determine reaction rate constants and understand the underlying mechanism of the transformation.
Conclusion: Ensuring Pharmaceutical Quality through In-Situ Monitoring
Raman spectroscopy provides an unparalleled window into the solid-state transformations of pharmaceutical compounds like Carbamazepine. This application note demonstrates its utility as a robust, non-destructive, and highly specific tool for monitoring the dehydration of CBZ-DH in real-time. The ability to track the disappearance of the hydrate form and the emergence of various anhydrous polymorphs provides crucial information for process understanding, optimization, and control.[17]
By implementing this in-situ monitoring protocol, researchers and drug development professionals can gain a deeper understanding of material stability, ensure the desired polymorphic form in the final product, and ultimately enhance the safety and efficacy of the medicine. The integration of low-frequency Raman further strengthens this capability, offering enhanced sensitivity to the subtle crystallographic changes that define polymorphism.[1][13]
References
-
AZoM. (2017). Using Raman Spectroscopy for Pharmaceutical Analysis and Quality Control. [Link]
-
Remoto, P. J. G., et al. (2023). Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective. Pharmaceutics, 15(5), 1526. [Link]
-
Othman, A., et al. (2011). Dehydration kinetics and crystal water dynamics of carbamazepine dihydrate. Journal of Pharmaceutical Sciences, 100(6), 2199-2210. [Link]
-
de Oliveira, M. A. L., et al. (2014). Simultaneous Quantification of Three Polymorphic Forms of Carbamazepine in the Presence of Excipients Using Raman Spectroscopy. Molecules, 19(9), 14128-14142. [Link]
-
Strachan, C. J., et al. (2004). Quantitative analysis of polymorphic mixtures of carbamazepine by Raman spectroscopy and principal components analysis. Journal of Raman Spectroscopy, 35(4), 347-352. [Link]
-
de Oliveira, M. A. L., et al. (2014). Simultaneous Quantification of Three Polymorphic Forms of Carbamazepine in the Presence of Excipients Using Raman Spectroscopy. MDPI. [Link]
-
Afroz, M., et al. (2021). Monitoring the Isothermal Dehydration of Crystalline Hydrates Using Low-Frequency Raman Spectroscopy. Molecular Pharmaceutics, 18(2), 853-864. [Link]
-
Waqar, K., et al. (2023). Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization. FABAD Journal of Pharmaceutical Sciences, 48(3), 263-271. [Link]
-
Kramer, E., et al. (2022). Development of a Raman spectroscopy system for in situ monitoring of microwave-assisted inorganic transformations. Journal of Raman Spectroscopy, 53(12), 2055-2063. [Link]
-
Remoto, P. J. G., et al. (2023). Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective. MDPI. [Link]
-
Vo, A. Q., et al. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. Pharmaceutics, 12(4), 379. [Link]
-
Contract Pharma. (2021). Raman Spectroscopy for Pharmaceutical Analysis & Quality Control. [Link]
-
Afroz, M., et al. (2021). Monitoring the Isothermal Dehydration of Crystalline Hydrates Using Low-Frequency Raman Spectroscopy. ACS Publications. [Link]
-
Remoto, P. J. G., et al. (2023). Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective. PubMed. [Link]
-
Smith, E., & Dent, G. (2019). Raman Techniques: Fundamentals and Frontiers. Modern Raman Spectroscopy: A Practical Approach. [Link]
-
Remoto, P. J. G., et al. (2023). Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective. ResearchGate. [Link]
-
Khan, M. Z. I., & Ábrahám, A. (2002). Process-induced phase transformation of carbamazepine dihydrate to its polymorphic anhydrates. ResearchGate. [Link]
-
Surov, A. O., et al. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Pharmaceutics, 15(6), 1735. [Link]
-
Shmeis, R., & Radecka, I. (2024). In Situ Raman Spectroscopy as a Valuable Tool for Monitoring Crystallization Kinetics in Molecular Glasses. Pharmaceutics, 16(10), 1389. [Link]
-
Remoto, P. J. G., et al. (2023). Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective. Flinders University Research. [Link]
-
Knoll, P. (2001). Raman Spectroscopy Protocol (v.1.0). [Link]
-
Pharma Now. (2024). Raman + Hyperspectral Imaging In QC In The Pharmaceutical Industry. [Link]
-
De Beer, T., et al. (2010). Raman spectroscopy for the analysis of drug products and drug manufacturing processes. TrAC Trends in Analytical Chemistry, 29(2), 169-177. [Link]
Sources
- 1. Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of three polymorphic forms of carbamazepine in the presence of excipients using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Dehydration kinetics and crystal water dynamics of carbamazepine dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. contractpharma.com [contractpharma.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmanow.live [pharmanow.live]
- 11. Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring the Isothermal Dehydration of Crystalline Hydrates Using Low-Frequency Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Raman Techniques: Fundamentals and Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: Enhancing the Bioavailability of Carbamazepine Dihydrate via Amorphous Solid Dispersions
Abstract
Carbamazepine (CBZ), a cornerstone therapy for epilepsy and neuropathic pain, is notoriously challenging in formulation development due to its poor aqueous solubility (BCS Class II). This limitation can lead to variable absorption and suboptimal therapeutic outcomes. Amorphous Solid Dispersions (ASDs) represent a powerful strategy to overcome this hurdle by converting the crystalline drug into a high-energy, amorphous state, thereby enhancing dissolution rates and bioavailability. This application note details the strategic use of Carbamazepine dihydrate in the manufacturing of ASDs. It provides a comprehensive overview of the underlying principles, detailed protocols for preparation via spray drying and hot-melt extrusion, and robust methodologies for physicochemical characterization. The insights and protocols herein are designed to guide researchers and formulation scientists in the successful development of stable and effective CBZ amorphous solid dispersions.
Introduction: The Carbamazepine Challenge
Carbamazepine is an essential antiepileptic drug, but its clinical efficacy is hampered by its very low water solubility[1][2]. As a Biopharmaceutics Classification System (BCS) Class II drug, its absorption is rate-limited by its dissolution[3]. Furthermore, CBZ exists in multiple polymorphic forms and a dihydrate, each with different physicochemical properties[4][5]. The dihydrate form, while less soluble than its anhydrous counterparts, presents a unique processing advantage. Recent studies have shown that the dehydration of CBZ dihydrate during processing results in a disordered, higher-energy state that facilitates easier mixing and amorphization with a polymer matrix, often at significantly lower temperatures[6][7]. This phenomenon can improve the efficiency and robustness of manufacturing processes like hot-melt extrusion (HME)[7].
This guide focuses on leveraging the properties of CBZ dihydrate to formulate amorphous solid dispersions, a proven method for enhancing the oral bioavailability of poorly soluble drugs[8][9]. By dispersing CBZ at a molecular level within a hydrophilic polymer matrix, we can stabilize its amorphous form, preventing recrystallization and promoting rapid dissolution in the gastrointestinal tract[2][10].
The Principle of Amorphous Solid Dispersions (ASDs)
An ASD is a system where a poorly soluble active pharmaceutical ingredient (API) is molecularly dispersed in an amorphous state within a carrier matrix, typically a polymer[11][12]. The core principle behind an ASD's efficacy lies in overcoming the crystal lattice energy of the drug.
-
Energy State: Crystalline materials are in a low-energy, stable state. To dissolve, molecules must overcome the strong intermolecular forces holding the crystal lattice together. Amorphous materials lack this long-range order and exist in a higher thermodynamic energy state. This higher energy state reduces the activation energy required for dissolution, leading to a significant increase in apparent solubility and dissolution rate[2][13].
-
Stabilization: The primary challenge of amorphous drugs is their inherent physical instability; they tend to revert to a more stable crystalline form over time. In an ASD, the polymer matrix serves two critical functions:
-
Supersaturation: Upon administration, the water-soluble polymer rapidly dissolves, releasing the drug molecules in a high-energy, supersaturated state, which dramatically enhances absorption[10][11].
Caption: Mechanism of bioavailability enhancement by ASDs.
Materials and Equipment
| Category | Item | Supplier Example | Purpose |
| API | Carbamazepine (Anhydrous Form III for dihydrate prep.) | Sigma-Aldrich, Spectrum Chemical | Active Pharmaceutical Ingredient |
| Carbamazepine Dihydrate | Prepared in-house (see protocol below) | Starting material for ASD | |
| Polymers | Copovidone (Kollidon® VA 64) | BASF | Carrier for spray drying and HME |
| HPMC-AS (AQOAT®-AS) | Shin-Etsu | Alternative carrier, pH-dependent solubility | |
| Soluplus® | BASF | Carrier with solubilizing properties for HME[15] | |
| Solvents | Methanol, Acetone, Dichloromethane | Fisher Scientific (ACS Grade or higher) | For dissolving drug and polymer in spray drying |
| Equipment | Laboratory Spray Dryer (e.g., Büchi B-290) | Büchi Labortechnik AG | ASD preparation |
| Laboratory Twin-Screw Hot-Melt Extruder | Thermo Fisher Scientific, Leistritz | ASD preparation[3] | |
| Differential Scanning Calorimeter (DSC) | TA Instruments, Mettler Toledo | Thermal analysis, Tg determination[9] | |
| X-Ray Powder Diffractometer (XRPD) | Bruker, PANalytical | Solid-state characterization (amorphous vs. crystalline)[14] | |
| USP Dissolution Apparatus II (Paddle) | Agilent, Distek | In vitro drug release testing | |
| HPLC with UV Detector | Waters, Agilent | Quantification of carbamazepine |
Preparation Protocols
Protocol: Preparation of Carbamazepine Dihydrate
Rationale: Starting with a well-characterized dihydrate is crucial. This protocol ensures the conversion of anhydrous CBZ to the dihydrate form.
Procedure:
-
Suspend anhydrous Carbamazepine (Form III) in distilled water at a concentration of ~50 mg/mL in a glass beaker[7].
-
Stir the suspension using a magnetic stirrer at room temperature (~25°C) for 48 hours to ensure complete conversion to the dihydrate form[7].
-
Filter the slurry using vacuum filtration (e.g., Büchner funnel with Whatman No. 1 filter paper)[7].
-
Gently dry the collected solid material. Lyophilization is an effective method to obtain a fine powder without inducing thermal stress[7].
-
Confirm the formation of the dihydrate using XRPD and/or TGA before proceeding. Store in a controlled humidity environment (~50-60% RH) to maintain its hydration state[7].
Protocol: ASD Preparation by Spray Drying
Rationale: Spray drying is a solvent-evaporation technique that rapidly removes solvent from a drug-polymer solution, "trapping" the drug in an amorphous state within the polymer matrix. It is suitable for thermally sensitive compounds.
Caption: Workflow for preparing ASDs via spray drying.
Procedure:
-
Solution Preparation:
-
Prepare separate solutions of CBZ dihydrate and the chosen polymer (e.g., Copovidone) or dissolve both in a common solvent system (e.g., methanol/dichloromethane mixture).
-
A typical starting point is a 25% drug loading (w/w, relative to the total solids). For example, dissolve 1 g of CBZ dihydrate and 3 g of Copovidone in 100 mL of a suitable solvent mixture.
-
Ensure complete dissolution by stirring.
-
-
Spray Dryer Setup:
-
Set the key process parameters. These are critical and must be optimized for each formulation.
-
Inlet Temperature: 100–140°C. Higher temperatures increase drying efficiency but risk degradation.
-
Atomizing Gas Flow: 400–600 L/hr. Controls droplet size.
-
Feed Pump Rate: 3–7 mL/min. Must be balanced with the drying capacity to avoid producing a wet product.
-
-
Processing:
-
Pump the feed solution through the nozzle into the drying chamber.
-
The hot gas rapidly evaporates the solvent, forming solid particles.
-
The solid ASD powder is collected in the cyclone separator.
-
-
Post-Processing:
-
Collect the dried powder and store it immediately in a desiccator over a drying agent to prevent moisture sorption and potential recrystallization.
-
Protocol: ASD Preparation by Hot-Melt Extrusion (HME)
Rationale: HME is a solvent-free process that uses heat and mechanical shear to mix the drug and polymer into a molecular dispersion[3]. The use of CBZ dihydrate can significantly lower the required processing temperature compared to anhydrous forms, reducing the risk of thermal degradation[6][7].
Caption: Workflow for preparing ASDs via Hot-Melt Extrusion.
Procedure:
-
Blending:
-
Prepare a physical blend of CBZ dihydrate and polymer (e.g., Soluplus® or Copovidone) at the desired drug loading (e.g., 25% w/w).
-
Ensure a homogenous blend using a V-blender or tumble mixer.
-
-
Extruder Setup:
-
Use a co-rotating twin-screw extruder.
-
Set the temperature profile across the extruder barrel zones. A key advantage of using the dihydrate is the ability to use a lower temperature profile. For a CBZ dihydrate/Copovidone system, a profile starting from 60°C and gradually increasing to 100-120°C may be sufficient, whereas anhydrous CBZ often requires temperatures exceeding 140°C[6][7].
-
The screw speed (e.g., 100-200 RPM) provides the mechanical energy for mixing.
-
-
Processing:
-
Feed the physical blend into the extruder at a controlled rate.
-
Inside the barrel, the water from the dihydrate is released, acting as a transient plasticizer and facilitating the melting and mixing of the drug and polymer at a lower temperature.
-
The molten mass is forced through a die to form a continuous strand or film.
-
-
Downstream Processing:
-
The extrudate is cooled on a conveyor belt.
-
The cooled, brittle extrudate is then milled or pelletized to obtain granules suitable for further processing into tablets or capsules. Store in a desiccator.
-
Characterization of Carbamazepine ASDs
Thorough characterization is essential to confirm the successful formation of a stable amorphous dispersion.[16][17][18]
Protocol: X-Ray Powder Diffraction (XRPD)
Purpose: To confirm the amorphous nature of the drug within the ASD. Crystalline materials produce sharp Bragg's peaks, while amorphous materials produce a broad, diffuse halo.[14]
Procedure:
-
Place a small amount of the ASD powder on a sample holder.
-
Scan the sample over a 2θ range of 5° to 40° using a Cu Kα radiation source.
-
Interpretation: Compare the diffractogram of the ASD to that of the crystalline CBZ dihydrate and the pure polymer. The absence of any sharp peaks corresponding to crystalline CBZ in the ASD pattern confirms its amorphous state. The pattern should resemble a broad halo from the amorphous polymer and drug.[14][17]
Protocol: Differential Scanning Calorimetry (DSC)
Purpose: To assess the miscibility of the drug and polymer by measuring the glass transition temperature (Tg). A single Tg, intermediate between the Tgs of the individual components, indicates a miscible, single-phase amorphous system.[9]
Procedure:
-
Accurately weigh 3–5 mg of the ASD sample into an aluminum DSC pan and seal it.
-
Use a heat-cool-heat cycle. For example:
-
Equilibrate at 25°C.
-
Heat from 25°C to 200°C at a rate of 10°C/min (this removes thermal history).
-
Cool rapidly to 0°C.
-
Heat again from 0°C to 220°C at 10°C/min.
-
-
Interpretation: The second heating scan is analyzed. The presence of a single Tg confirms a homogenous, miscible amorphous dispersion. Multiple Tgs would suggest phase separation. The absence of a melting endotherm for CBZ further confirms the lack of crystallinity.
Protocol: In Vitro Dissolution Testing
Purpose: To evaluate the performance of the ASD by comparing its dissolution rate to that of the crystalline drug.
Procedure:
-
Apparatus: USP Apparatus II (Paddles) at 75 RPM.
-
Media: 900 mL of a relevant dissolution medium, e.g., 0.1 N HCl or phosphate buffer pH 6.8, maintained at 37 ± 0.5°C.
-
Sample: Use an amount of ASD powder or extrudate equivalent to a standard dose of CBZ (e.g., 200 mg). A physical mixture of the same composition should also be tested as a control.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the volume with fresh media.
-
Analysis: Filter the samples and analyze the concentration of dissolved CBZ using a validated HPLC-UV method at ~285 nm.
-
Interpretation: Plot the percentage of drug dissolved versus time. The ASD should exhibit a significantly faster and higher extent of dissolution compared to the crystalline drug.
Data Interpretation & Expected Outcomes
The table below summarizes the expected results from the characterization of a successful CBZ dihydrate-based ASD compared to the starting crystalline material.
| Analysis | Crystalline CBZ Dihydrate | Successful CBZ ASD (25% Drug Load) | Rationale for Difference |
| Appearance | White crystalline powder | Fine, homogenous white powder | The drug is molecularly dispersed in the polymer. |
| XRPD | Multiple sharp, characteristic diffraction peaks | A broad "halo" pattern with no crystalline peaks[14] | Indicates the absence of long-range crystalline order. |
| DSC | Sharp melting endotherm (~175-190°C for anhydrous forms after dehydration) | A single glass transition (Tg) event; no melting endotherm | Confirms a single-phase, miscible amorphous system.[9] |
| Dissolution | Slow and incomplete dissolution (<30% in 60 min) | Rapid and extensive dissolution (>80% in 30 min) | The high-energy amorphous state overcomes solubility limits.[8] |
Conclusion
The formulation of Carbamazepine as an amorphous solid dispersion is a highly effective strategy for overcoming its inherent solubility limitations. The strategic use of Carbamazepine dihydrate as a starting material for processes like hot-melt extrusion offers a significant manufacturing advantage by enabling lower processing temperatures, thereby reducing the risk of thermal degradation and expanding the process design space.[6][7] The protocols outlined in this note provide a robust framework for the successful preparation and characterization of stable and high-performing CBZ ASDs. Rigorous physicochemical analysis using XRPD, DSC, and dissolution testing is critical to ensure the quality, stability, and desired biopharmaceutical performance of the final formulation.
References
- Anveshana's International Journal of Research in Pharmacy and Life Sciences. (n.d.). A REVIEW ON SOLUBILITY ENHANCEMENT OF CARBAMAZEPINE.
- Research Journal of Pharmacy and Technology. (n.d.). Solubility and Dissolution Improvement of Carbamazepine by Various Methods.
- Ma, X., et al. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. ResearchGate.
-
Meng, F., et al. (2020). Bioavailability Improvement of Carbamazepine via Oral Administration of Modified-Release Amorphous Solid Dispersions in Rats. PubMed Central. Retrieved from [Link].
-
Ma, X., et al. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. MDPI. Retrieved from [Link].
-
Javeer, S. D., & Amin, P. D. (2014). Solubility and dissolution enhancement of HPMC - based solid dispersions of carbamazepine by hot-melt extrusion technique. Asian Journal of Pharmaceutics. Retrieved from [Link].
- IOSR Journal. (n.d.). Formulation and Evaluation of Solid Dispersion of an Anti- Epileptic Drug Carbamazepine.
-
Maniruzzaman, M., et al. (2012). Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. PubMed Central. Retrieved from [Link].
- Halliwell, R. A., et al. (2017). Spray Drying as a Reliable Route to Produce Metastable Carbamazepine Form IV. ResearchGate.
-
Brouwers, J., et al. (2009). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PubMed Central. Retrieved from [Link].
- ACS Publications. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy.
-
Crystal Pharmatech. (2023). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Retrieved from [Link].
- ResearchGate. (2013). Preparation of Carbamazepine-Soluplus(®) solid dispersions by Hot-Melt Extrusion, and prediction of drug-polymer miscibility by thermodynamic model fitting.
-
MDPI. (2024). Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy. Retrieved from [Link].
- ResearchGate. (2019). Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate.
- International Journal of Pharmaceutics. (2017). Application of a three-fluid nozzle for the preparation of amorphous solid dispersions.
- GSC Online Press. (2021). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers.
- FABAD Journal of Pharmaceutical Sciences. (2021). Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization. Retrieved from fabad.org.tr/index.php/jps/article/view/364.
- ResearchGate. (2021). (PDF) Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy.
-
MDPI. (2024). Process Development for the Continuous Manufacturing of Carbamazepine-Nicotinamide Co-Crystals Utilizing Hot-Melt Extrusion Technology. Retrieved from [Link].
- eGrove - University of Mississippi. (2021). Application of Hot-Melt Extrusion Technology for the Preparation of Carbamazepine Extended-Release Tablets.
- Park, K. (2019). Characterization of amorphous solid dispersions. Journal of Pharmaceutical Investigation.
- International Pharmaceutical Federation (FIP). (2019). Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Carbamazepine.
- Division of Pharmacy Professional Development, University of Wisconsin-Madison. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability.
-
Kobayashi, Y., et al. (2000). Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate. PubMed. Retrieved from [Link].
Sources
- 1. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 2. rjptonline.org [rjptonline.org]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Bioavailability Improvement of Carbamazepine via Oral Administration of Modified-Release Amorphous Solid Dispersions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
- 10. Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy [mdpi.com]
- 11. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. crystalpharmatech.com [crystalpharmatech.com]
- 18. researchgate.net [researchgate.net]
Application Note: Hot Melt Extrusion (HME) Processing of Carbamazepine Dihydrate for Enhanced Bioavailability
Introduction: The Challenge of Carbamazepine and the HME Solution
Carbamazepine (CBZ), an essential anticonvulsant medication, is classified under the Biopharmaceutical Classification System (BCS) as a Class II drug. This classification signifies its high permeability but poor aqueous solubility, which often leads to slow and erratic absorption, thereby compromising its therapeutic efficacy. Hot Melt Extrusion (HME) has emerged as a robust, solvent-free, and continuous manufacturing technology capable of addressing this challenge by producing amorphous solid dispersions (ASDs) of poorly soluble drugs like carbamazepine. By dispersing the drug at a molecular level within a polymeric carrier, HME can significantly enhance its dissolution rate and, consequently, its bioavailability.[1][2]
This application note provides a comprehensive guide to the HME processing of Carbamazepine Dihydrate. We will delve into the critical material attributes of carbamazepine, particularly its polymorphic and hydrate forms, and elucidate how leveraging the dihydrate form can offer significant processing advantages. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and effective formulations of carbamazepine using HME.
Understanding the Solid-State Chemistry of Carbamazepine: A Prerequisite for Successful HME
Carbamazepine is notorious for its complex solid-state chemistry, existing in multiple anhydrous polymorphic forms (Forms I, II, III, IV, and V) and a dihydrate form.[3][4] Form III is the most thermodynamically stable anhydrous form at ambient conditions.[1][3] However, the thermal behavior of these forms is intricate and crucial to comprehend for HME process development.
-
Carbamazepine Dihydrate: This form contains approximately 13.2% water by weight.[4] Upon heating, it undergoes dehydration at a relatively low temperature range of 40°C to 80°C.[4][5] This dehydration process is a critical event in HME, as it can lead to the formation of a disordered, higher-energy state of the drug, which is more amenable to mixing and dissolution in the polymer matrix.[4][6]
-
Anhydrous Polymorphs: Anhydrous Form III of carbamazepine exhibits a polymorphic transformation to Form I at approximately 170°C before melting at around 193°C.[3] Processing anhydrous carbamazepine, therefore, necessitates higher temperatures, which can increase the risk of thermal degradation of both the drug and the polymer.
The strategic use of Carbamazepine Dihydrate can significantly lower the required processing temperatures in HME, potentially reducing the extrusion temperature from as high as 140°C to as low as 60°C.[4][6] This is a substantial advantage, as it broadens the selection of suitable polymers and minimizes the risk of degradation.
Formulation Development: Selecting the Right Excipients
The success of an HME process is heavily reliant on the judicious selection of excipients that are compatible with the active pharmaceutical ingredient (API) and possess the desired thermal and rheological properties.
| Excipient Type | Example(s) | Rationale for Use with Carbamazepine |
| Polymeric Carrier | Hydroxypropyl Methylcellulose (HPMC), Soluplus®, Polyethylene Oxide (PEO) | These polymers are known to form stable amorphous solid dispersions with carbamazepine, enhancing its solubility and dissolution. Their thermoplastic nature makes them suitable for HME. |
| Plasticizer | Propylene Glycol (PG), Poloxamer 407 (Lutrol® F127), PEG 4000 | Plasticizers are often necessary to reduce the melt viscosity and processing temperature of the formulation, facilitating a smoother extrusion process and preventing excessive torque.[7] |
Diagram: HME Formulation Strategy for Carbamazepine Dihydrate
Caption: Formulation components for HME of Carbamazepine Dihydrate.
Protocol: Hot Melt Extrusion of a Carbamazepine Dihydrate Formulation
This protocol outlines the steps for preparing an amorphous solid dispersion of carbamazepine using a laboratory-scale twin-screw extruder.
1. Materials and Equipment:
-
Carbamazepine Dihydrate
-
Hydroxypropyl Methylcellulose (HPMC)
-
Propylene Glycol (PG)
-
Twin-screw hot melt extruder
-
Gravimetric feeder
-
Conveyor belt with cooling system
-
Pelletizer or mill
2. Pre-extrusion Preparation:
-
Material Characterization:
-
Confirm the identity and purity of all materials.
-
Perform Thermogravimetric Analysis (TGA) on Carbamazepine Dihydrate to confirm the water content (approximately 13.2%).[4]
-
Use Differential Scanning Calorimetry (DSC) to determine the thermal properties of the individual components. For Carbamazepine Dihydrate, a broad endotherm between 40-80°C corresponding to dehydration should be observed.[4][5]
-
Verify the polymorphic form of the starting carbamazepine material using X-ray Powder Diffraction (XRPD).
-
-
Formulation Blending:
-
Accurately weigh the desired amounts of Carbamazepine Dihydrate, HPMC, and PG. A typical starting formulation could be 20% Carbamazepine Dihydrate, 75% HPMC, and 5% PG.
-
Geometrically blend the powders in a suitable blender for 15-20 minutes to ensure a homogenous mixture.
-
3. Hot Melt Extrusion Process:
| Parameter | Recommended Setting | Rationale |
| Feeder Rate | 20 g/min | To ensure a consistent and steady flow of material into the extruder. |
| Screw Speed | 100 RPM | To provide adequate mixing and shear without excessive frictional heat generation. |
| Barrel Temperature Profile | Zone 1 (Feed): 50°CZone 2: 70°CZone 3: 90°CZone 4: 110°CZone 5 (Die): 120°C | This gradually increasing temperature profile facilitates the dehydration of carbamazepine in the initial zones and ensures complete melting and mixing in the subsequent zones, well below the degradation temperature of the components. |
4. Post-extrusion Processing:
-
The molten extrudate exits the die and is collected on a conveyor belt for cooling.
-
The cooled extrudate can then be pelletized or milled to the desired particle size for downstream processing into final dosage forms such as tablets or capsules.
Diagram: HME Workflow for Carbamazepine Dihydrate
Caption: Step-by-step workflow for HME of Carbamazepine Dihydrate.
Characterization of the Final Extrudate: Ensuring Amorphization and Stability
Thorough characterization of the final extrudate is imperative to confirm the successful formation of an amorphous solid dispersion and to assess its stability.
| Analytical Technique | Purpose | Expected Outcome for a Successful ASD |
| Differential Scanning Calorimetry (DSC) | To determine the physical state of the drug in the extrudate. | The sharp melting endotherm of crystalline carbamazepine should be absent, indicating its conversion to an amorphous state.[1] |
| X-ray Powder Diffraction (XRPD) | To confirm the absence of crystallinity. | The characteristic Bragg peaks of crystalline carbamazepine should be replaced by a broad halo, confirming the amorphous nature of the drug in the dispersion.[4] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To investigate potential drug-polymer interactions. | Shifts in the characteristic peaks of carbamazepine (e.g., N-H stretch, C=O stretch) may indicate the formation of intermolecular interactions, such as hydrogen bonding, with the polymer, which can contribute to the stability of the amorphous form.[1] |
| Dissolution Testing | To evaluate the enhancement in drug release. | The dissolution rate of the carbamazepine ASD should be significantly faster and more complete compared to the pure crystalline drug.[1] |
Conclusion and Future Perspectives
Hot melt extrusion offers a powerful platform for the continuous and efficient manufacturing of carbamazepine formulations with enhanced bioavailability. The strategic utilization of Carbamazepine Dihydrate as the starting material can provide significant processing advantages by lowering the required extrusion temperatures, thereby mitigating the risk of thermal degradation and expanding the formulation design space. This application note provides a foundational understanding and a practical protocol for developing amorphous solid dispersions of carbamazepine using HME. Further optimization of process parameters and formulation composition can be achieved through a systematic Design of Experiments (DoE) approach to develop a robust and scalable manufacturing process.
References
-
Process Development for the Continuous Manufacturing of Carbamazepine-Nicotinamide Co-Crystals Utilizing Hot-Melt Extrusion Technology. PubMed Central. Available at: [Link]
-
Solubility and dissolution enhancement of HPMC - based solid dispersions of carbamazepine by hot-melt extrusion technique. Asian Journal of Pharmaceutics. Available at: [Link]
-
Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. PMC - NIH. Available at: [Link]
-
Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. ResearchGate. Available at: [Link]
-
Preparation and characterization of carbamazepine-polyethylene oxide hot-melt extruded solid dispersions. ResearchGate. Available at: [Link]
-
Thermoanalytical studies of carbamazepine: hydration/ dehydration, thermal decomposition, and solid phase transitions. SciELO. Available at: [Link]
-
Hard Gelatin Capsules Containing Hot Melt Extruded Solid Crystal Suspension of Carbamazepine for improving dissolution: Preparation and In vitro Evaluation. NIH. Available at: [Link]
Sources
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Hard Gelatin Capsules Containing Hot Melt Extruded Solid Crystal Suspension of Carbamazepine for improving dissolution: Preparation and In vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Process Development for the Continuous Manufacturing of Carbamazepine-Nicotinamide Co-Crystals Utilizing Hot-Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: 1H NMR Analysis of Carbamazepine Dihydrate Forms
Abstract
The polymorphic form of an active pharmaceutical ingredient (API) is a critical quality attribute that can significantly influence its solubility, stability, and bioavailability. Carbamazepine (CBZ), an essential anticonvulsant medication, is known to exist in several anhydrous polymorphic forms and as a dihydrate. Distinguishing between these forms is paramount for ensuring product consistency and therapeutic efficacy. This application note provides a detailed guide for the analysis of Carbamazepine dihydrate using both solution-state and solid-state ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols, explain the underlying scientific principles for spectral differentiation, and offer insights into data interpretation.
Introduction: The Critical Role of Polymorph Analysis
Carbamazepine is a cornerstone therapy for epilepsy and neuropathic pain. It exists in multiple crystalline forms, including at least four anhydrous polymorphs (Forms I, II, III, and IV) and a dihydrate form.[1][2] The anhydrous forms can convert to the more stable dihydrate in the presence of water, a transformation that can occur during manufacturing, storage, or even in vivo.[3][4] This conversion is pharmaceutically significant because the dihydrate form generally exhibits lower aqueous solubility and dissolution rates compared to its anhydrous counterparts, which can impact the drug's bioavailability.[5]
Therefore, robust analytical methods are required to identify and quantify the polymorphic forms of Carbamazepine in raw materials and final drug products. While techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are commonly employed, ¹H NMR spectroscopy offers a powerful and complementary approach, providing detailed structural information at the molecular level. This guide will detail the application of both solution-state and solid-state ¹H NMR for the unambiguous identification and characterization of Carbamazepine dihydrate.
Theoretical Background: The NMR Signature of Hydration
The differentiation of Carbamazepine's anhydrous and dihydrate forms by ¹H NMR hinges on the distinct chemical environments of the protons in each solid-state structure.
Solution-State ¹H NMR
In solution-state NMR, the crystal lattice is disrupted, and the molecules are dissolved in a deuterated solvent. For Carbamazepine, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve both the anhydrous and dihydrate forms without causing rapid interconversion during the experimental timeframe.[5]
The primary differentiator in the solution-state ¹H NMR spectrum of Carbamazepine dihydrate is the presence of a distinct signal from the water molecules that were incorporated into its crystal lattice.[5] These water molecules, upon dissolution, are observed as a separate peak, allowing for straightforward identification. The chemical shifts of the protons on the Carbamazepine molecule itself may also show subtle differences between the initially anhydrous and dihydrate forms when dissolved, reflecting the memory of their solid-state packing and hydrogen bonding environments.
Solid-State ¹H NMR
Solid-state NMR (ssNMR) provides direct information about the structure of the material in its native, crystalline form. For Carbamazepine, while the ¹H chemical shifts of the drug molecule in the anhydrous and dihydrate forms are quite similar, a key distinguishing feature is the proton spin-lattice relaxation time (T₁).[6]
The T₁ relaxation time is a measure of the time it takes for the nuclear spins to return to thermal equilibrium after being perturbed by a radiofrequency pulse. This parameter is highly sensitive to molecular motion. In Carbamazepine dihydrate, the water molecules within the crystal lattice introduce additional molecular mobility and dipolar interactions. This provides an efficient relaxation pathway for the protons, resulting in a significantly shorter T₁ for the dihydrate form compared to the more rigid anhydrous forms.[6][7][8] This difference in T₁ can be exploited to design experiments that selectively detect the dihydrate form in a mixture.
Experimental Protocols
Preparation of Carbamazepine Dihydrate (Reference Standard)
To perform an accurate analysis, a reference standard of Carbamazepine dihydrate is required. This can be prepared from commercially available anhydrous Carbamazepine (typically Form III).
Protocol:
-
Suspend anhydrous Carbamazepine (Form III) in distilled water in a beaker with a magnetic stir bar.
-
Stir the suspension at room temperature for 48 hours. This allows for the solvent-mediated phase transformation to the dihydrate.[4]
-
Filter the resulting solid using suction filtration.
-
Wash the solid with a small amount of cold distilled water.
-
Dry the solid under vacuum at a low temperature (e.g., 30°C) for 24-48 hours.
-
Confirm the formation of the dihydrate using a reference technique such as PXRD, which should show a characteristic peak at approximately 8.95° 2θ.[4]
Diagram of the Experimental Workflow
Caption: Workflow for preparing and analyzing Carbamazepine dihydrate.
Protocol for Solution-State ¹H NMR Analysis
Materials and Equipment:
-
Carbamazepine sample (anhydrous, dihydrate, or unknown mixture)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Accurately weigh approximately 5-10 mg of the Carbamazepine sample into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the sample until it is fully dissolved.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Protocol for Solid-State ¹H NMR Analysis
Materials and Equipment:
-
Carbamazepine sample (anhydrous, dihydrate, or unknown mixture)
-
Solid-state NMR spectrometer equipped with a Magic Angle Spinning (MAS) probe
-
NMR rotors (e.g., 4 mm zirconia)
Procedure:
-
Pack the Carbamazepine powder sample into the NMR rotor.
-
Insert the rotor into the MAS probe.
-
Acquire the ¹H MAS NMR spectrum. To differentiate the dihydrate from the anhydrous form, the following experimental setup is recommended:
-
Technique: Use a pulse sequence that is sensitive to T₁ relaxation, such as an inversion recovery or a simple pulse-acquire experiment with a short recycle delay.
-
Magic Angle Spinning (MAS): Spin the sample at a moderate to high speed (e.g., 10-15 kHz) to average out anisotropic interactions and improve spectral resolution.
-
Recycle Delay: This is the key parameter. Set a short recycle delay (e.g., 1-2 seconds). Since the dihydrate has a much shorter T₁ than the anhydrous forms, its signal will recover more quickly between pulses. This will lead to a spectrum where the signals from the dihydrate are enhanced relative to the signals from the anhydrous forms, which will be partially or fully saturated.[6]
-
-
For quantitative analysis, a T₁ relaxation experiment should be performed to accurately measure the T₁ values for all components in the sample.
Data Interpretation and Presentation
Solution-State ¹H NMR Data
The most prominent difference in the solution-state ¹H NMR spectrum of Carbamazepine dihydrate in DMSO-d₆ is the appearance of a peak corresponding to the protons of the water of hydration.
Table 1: Characteristic ¹H NMR Chemical Shifts (ppm) of Carbamazepine Forms in DMSO-d₆ [5]
| Proton Assignment | Anhydrous Form (ppm) | Dihydrate Form (ppm) | Key Differentiating Feature |
| Aromatic Protons | ~7.33 - 7.44 | ~7.27 - 7.49 | Minor shifts in the aromatic region. |
| Olefinic Protons (CH=CH) | ~6.94 | ~6.94 | Generally unchanged. |
| Amide Protons (NH₂) | Not explicitly resolved | Singlet at ~5.55 ppm | The amide protons may show different chemical shifts and multiplicities. |
| Water of Hydration (H₂O) | Absent | ~1.828 | A prominent singlet, indicative of the presence of the dihydrate form. |
Note: Chemical shifts can vary slightly depending on the concentration and the specific anhydrous polymorph.
The presence of a peak at approximately 1.828 ppm is a clear and reliable indicator of the presence of Carbamazepine dihydrate in the sample.
Solid-State ¹H NMR Data
In a solid-state ¹H NMR experiment with a short recycle delay, the spectrum of a mixture of anhydrous and dihydrate forms will be dominated by the signals from the dihydrate. By comparing the integral of the dihydrate signals to those obtained with a long recycle delay (where all forms are fully relaxed), a semi-quantitative or fully quantitative analysis of the mixture can be performed.
The key insight from solid-state ¹H NMR is the difference in molecular dynamics, as reflected by the T₁ relaxation times. A shorter T₁ for the main Carbamazepine proton signals is indicative of the presence of the dihydrate form.
Molecular Structure and Basis for Spectral Differences
The observed differences in the NMR spectra are a direct consequence of the distinct crystal structures of the anhydrous and dihydrate forms.
Diagram of Carbamazepine Dihydrate Hydrogen Bonding
Caption: Hydrogen bonding network in Carbamazepine dihydrate.
In the dihydrate crystal lattice, water molecules are integrated into the structure, forming hydrogen bonds with the amide groups of the Carbamazepine molecules.[1][9] This specific interaction creates a unique chemical environment for the water protons, giving rise to their characteristic signal in solution-state NMR. In the solid state, the presence and motion of these water molecules provide the efficient T₁ relaxation mechanism that distinguishes the dihydrate from the anhydrous polymorphs.
Conclusion
¹H NMR spectroscopy is a versatile and informative tool for the analysis of Carbamazepine dihydrate.
-
Solution-state ¹H NMR in DMSO-d₆ provides a rapid and straightforward method for the qualitative identification of the dihydrate form through the unique chemical shift of the water protons.
-
Solid-state ¹H NMR offers a powerful method for analyzing the intact solid form and can differentiate the dihydrate based on its distinctively shorter proton spin-lattice relaxation time (T₁), which arises from increased molecular mobility due to the presence of water in the crystal lattice.
These methods, when used appropriately, can provide invaluable information for quality control, stability studies, and formulation development of Carbamazepine, ensuring the desired solid form is present and maintained throughout the product lifecycle.
References
-
Anhydrate to hydrate solid-state transformations of carbamazepine and nitrofurantoin in biorelevant media studied in situ using time-resolved synchrotron X-ray diffraction. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Boyd, B., et al. (2016). Anhydrate to hydrate solid-state transformations of carbamazepine and nitrofurantoin in biorelevant media studied in situ using time-resolved synchrotron X-ray diffraction. European Journal of Pharmaceutics and Biopharmaceutics, 99, 110-117. [Link]
-
Comparison of 1 H NMR spectral (DMSO-d6) for (a). Solution state... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Fung, F., et al. (2023). Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective. National Institutes of Health. [Link]
-
Hirai, S., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. MDPI. [Link]
-
1 H, 15 N-HMBC spectra of carbamazepine in DMC, CDCl3, and DMSO. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Li, M., et al. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. National Institutes of Health. [Link]
-
Othman, A., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceuticals, 11(11), 559. [Link]
-
(a) 13 C and (b) 1 H solid state NMR spectra. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Grzesiak, A. L., et al. (2003). Comparison of the four anhydrous polymorphs of carbamazepine and the crystal structure of form I. Journal of Pharmaceutical Sciences, 92(11), 2260-2271. [Link]
-
Wadher, K., et al. (2023). Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization. FABAD Journal of Pharmaceutical Sciences, 48(3), 431-442. [Link]
-
Wilson, C. C., et al. (2019). The Structure of Liquid and Glassy Carbamazepine. National Institutes of Health. [Link]
-
Suryanarayanan, R., & Wiedmann, T. S. (1990). Quantitation of the relative amounts of anhydrous carbamazepine (C15H12N2O) and carbamazepine dihydrate (C15H12N2O.2H2O) in a mixture by solid-state nuclear magnetic resonance (NMR). Pharmaceutical Research, 7(2), 184-187. [Link]
-
Tiago, A., et al. (2011). Dehydration kinetics and crystal water dynamics of carbamazepine dihydrate. PubMed. [Link]
-
A theoretical and spectroscopic study of carbamazepine polymorphs. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Structural studies of the polymorphs of carbamazepine, its dihydrate, and two solvates. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
The Structure of Liquid and Glassy Carbamazepine. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
NQR frequencies of anhydrous carbamazepine polymorphic phases. (2010). arXiv.org. [Link]
Sources
- 1. Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the four anhydrous polymorphs of carbamazepine and the crystal structure of form I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anhydrate to hydrate solid-state transformations of carbamazepine and nitrofurantoin in biorelevant media studied in situ using time-resolved synchrotron X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Quantitation of the relative amounts of anhydrous carbamazepine (C15H12N2O) and carbamazepine dihydrate (C15H12N2O.2H2O) in a mixture by solid-state nuclear magnetic resonance (NMR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Structure of Liquid and Glassy Carbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of Crystalline Carbamazepine Dihydrate via a Dedicated Lyophilization Technique
Abstract
Carbamazepine (CBZ), a cornerstone anticonvulsant therapeutic, exhibits complex polymorphism, existing in multiple anhydrous forms and as a dihydrate.[1][2] The specific solid-state form of an active pharmaceutical ingredient (API) critically influences its physicochemical properties, including solubility, stability, and bioavailability.[2][3] The dihydrate form of carbamazepine, in particular, presents unique characteristics. This application note provides a comprehensive, field-tested protocol for the synthesis of carbamazepine dihydrate (CBZ-D) from anhydrous carbamazepine (Form III) and its subsequent drying using a specialized lyophilization technique designed to preserve the hydrate's crystalline integrity. We will detail the underlying scientific principles, provide a step-by-step experimental workflow, and outline the necessary analytical techniques for verification, ensuring a reproducible and reliable outcome for researchers and drug development professionals.
Introduction: The Significance of Carbamazepine's Hydrated Form
Carbamazepine is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high membrane permeability.[4] Consequently, its rate of dissolution is often the rate-limiting step for absorption. The various polymorphic and hydrated forms of CBZ can significantly alter these dissolution kinetics. The conversion between anhydrous and dihydrate forms can occur in the presence of water and affect the drug's performance.[2][5]
Controlling the specific solid-state form is therefore paramount during drug development and manufacturing. While many drying techniques risk dehydrating the material back to an anhydrous state, lyophilization, or freeze-drying, offers a gentle method for water removal.[6][7] The process involves freezing the material and then reducing the pressure to allow the frozen water to sublimate directly from a solid to a gas.[8][9] This application note describes a specific lyophilization cycle optimized not for creating an amorphous product, but for carefully removing surface water from a crystalline slurry while preserving the dihydrate's essential crystal lattice structure.[10]
Physicochemical Principles & Rationale
Solution-Mediated Transformation: Anhydrous to Dihydrate
The conversion of anhydrous CBZ to its dihydrate form is a solution-mediated phase transformation. When anhydrous CBZ (most commonly the stable Form III) is suspended in water, the anhydrous crystal lattice is disrupted, and water molecules are incorporated to form a new, thermodynamically stable dihydrate crystal structure.[3][10] This process involves a network of hydrogen bonds between the amide group of the carbamazepine molecule and two water molecules.[5] This transformation is typically achieved by stirring a slurry of the anhydrous form in water for an extended period to ensure complete conversion.[3][10]
Lyophilization for Hydrate Preservation
The primary challenge after forming the CBZ dihydrate slurry is to dry the material without inducing dehydration. Aggressive thermal drying would rapidly drive off the bound water, converting the dihydrate back to an anhydrous form, potentially an undesired polymorph.[11]
The lyophilization protocol detailed here utilizes specific, relatively gentle conditions (a high freezing temperature and high vacuum pressure compared to typical lyophilization) for a critical reason: the goal is not to remove all water from a dissolved formulation, but to sublimate the unbound "ice" from a wet crystalline cake. This approach minimizes the thermal stress on the dihydrate crystals, ensuring that the two molecules of water structurally integral to the crystal lattice remain in place.[10] The successful application of this method maintains the intact hydrate form without the loss of water molecules from the crystalline lattice.[10]
Experimental Workflow Diagram
The overall process, from starting material to final, characterized product, is outlined below.
Caption: Workflow for Carbamazepine Dihydrate Preparation.
Detailed Protocols
Part A: Preparation of Carbamazepine Dihydrate Slurry
This protocol is based on established methods for the solution-mediated transformation of anhydrous CBZ.[3][10][12]
-
Material Weighing: Weigh a desired quantity of anhydrous Carbamazepine (Form III).
-
Suspension: Add the anhydrous CBZ powder to a suitable volume of distilled water in a beaker or flask to form a suspension. A typical ratio is 15 g of CBZ in 400 mL of water.[3]
-
Agitation: Place the beaker on a magnetic stir plate and stir the suspension at a moderate speed for 48 hours at ambient temperature. This extended duration is crucial to ensure the complete conversion of the anhydrous form to the dihydrate.
-
Filtration: After 48 hours, filter the resulting slurry using a Buchner funnel and vacuum suction filtration to separate the solid CBZ dihydrate from the bulk water.
-
Collection: The resulting solid is the wet CBZ dihydrate cake, ready for the drying process. Do not air-dry or oven-dry, as this will lead to dehydration.
Part B: Lyophilization Cycle for Hydrate Preservation
The following parameters are critical for preserving the dihydrate's crystal structure.[3][10]
-
Sample Preparation: Spread the wet CBZ dihydrate cake thinly and evenly onto the shelves of the lyophilizer chamber.
-
Freezing Stage: Program the lyophilizer to cool the shelves to and hold at 0 °C . This relatively high temperature freezes the unbound water without inducing excessive thermal stress that could fracture the hydrate crystals.
-
Primary Drying (Sublimation):
-
Once the product temperature has equilibrated at 0 °C, start the vacuum pump.
-
Reduce the chamber pressure to and maintain it at 2500 mTorr (2.5 Torr). This pressure is significantly higher than in typical lyophilization cycles and is specifically chosen to facilitate sublimation at 0 °C while preventing dehydration.
-
Hold these conditions (0 °C and 2500 mTorr ) for approximately 6 hours .[3][10] The exact time may vary based on the batch size and equipment.
-
-
Cycle Completion: Once the cycle is complete, break the vacuum with an inert gas like nitrogen and unload the dried, free-flowing CBZ dihydrate powder.
-
Storage: Store the final product in a sealed container at controlled room temperature and humidity (e.g., 56% relative humidity) to maintain its integrity.[10]
Data & Expected Outcomes
Table 1: Lyophilization Cycle Parameters
| Stage | Parameter | Setpoint | Duration | Rationale |
| Freezing | Shelf Temperature | 0 °C | ~1-2 hours | Freezes unbound water without causing thermal shock to the hydrate crystals. |
| Primary Drying | Shelf Temperature | 0 °C | ~6 hours | Provides energy for sublimation while remaining below the dehydration temperature. |
| Chamber Pressure | 2500 mTorr | ~6 hours | Enables sublimation at 0°C, a condition tailored to preserve the hydrate structure. |
Table 2: Quality Control & Characterization Parameters
| Technique | Parameter | Expected Result for CBZ Dihydrate | Reference |
| Karl Fischer (KF) Titration | Water Content | ~13.3% | [10] |
| Thermogravimetric Analysis (TGA) | Weight Loss | ~13.2% (Corresponds to 2 moles of water) | [10] |
| Differential Scanning Calorimetry (DSC) | Thermal Events | Absence of exothermic peaks; a pronounced endothermic peak around 231.30 °C. May show a broad endotherm at 50-80 °C due to water loss. | [3] |
| Powder X-Ray Diffraction (PXRD) | Crystalline Form | Characteristic diffraction peaks at 2θ values such as 8.95°. The pattern should be distinct from anhydrous Form I and Form III. | [3][12] |
Self-Validation and Troubleshooting
The trustworthiness of this protocol lies in the rigorous analytical verification of the final product.
-
Confirmation of Hydrate State: The primary validation comes from Karl Fischer titration and TGA.[10] The measured water content must align with the theoretical value for a dihydrate (13.2%). A significantly lower value indicates partial or complete dehydration occurred during lyophilization, suggesting the cycle parameters (especially pressure) may need adjustment.
-
Confirmation of Crystalline Form: PXRD is essential to confirm that the final product is the crystalline dihydrate and not an amorphous form or a different polymorph.[1][13] The diffractogram should match reference patterns for CBZ dihydrate.
-
Thermal Behavior: DSC provides a thermal fingerprint. The absence of certain peaks seen in other preparation methods and the presence of a strong endotherm at ~231°C is characteristic of the dihydrate prepared by this lyophilization method.[3]
Conclusion
The preparation of carbamazepine dihydrate requires a two-stage process involving a solution-mediated phase transformation followed by a carefully controlled drying step. The specialized lyophilization protocol described in this note provides a reliable method for removing unbound water while preserving the integral crystalline structure of the dihydrate. By adhering to the specified parameters and conducting the recommended analytical characterizations, researchers and pharmaceutical scientists can consistently produce high-purity carbamazepine dihydrate, facilitating further research and development of this important API.
References
-
Ma, D., et al. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. Pharmaceutics, 12(4), 379. Available at: [Link]
-
Anwar, M., et al. (2023). Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization. FABAD Journal of Pharmaceutical Sciences, 48(3), 263-276. Available at: [Link]
-
Pharmaceutical International. (n.d.). Developing an Effective Lyophilization Cycle. pharm-int.com. Available at: [Link]
-
Drug Development & Delivery. (n.d.). Lyophilization Cycle Development: Lessons Learned & Pitfalls to Avoid. drug-dev.com. Available at: [Link]
-
Shyam, J., et al. (2022). Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction. IUCrJ, 9(Pt 3), 325-332. Available at: [Link]
-
Zeidler, A., et al. (2014). The Structure of Liquid and Glassy Carbamazepine. PLoS ONE, 9(10), e109489. Available at: [Link]
-
Zhang, H., et al. (2017). Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. Pharmaceutics, 9(4), 54. Available at: [Link]
-
Peresypkina, E. V., et al. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Pharmaceutics, 15(6), 1729. Available at: [Link]
-
PubMed. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Carbamazepine. PubChem Compound Database. Available at: [Link]
-
McMahon, L. E., et al. (1996). Characterization of dihydrates prepared from carbamazepine polymorphs. Journal of Pharmaceutical Sciences, 85(10), 1064-9. Available at: [Link]
-
LSNE Contract Manufacturing. (n.d.). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. lyophilization.com. Available at: [Link]
-
Al-Hamidi, H., et al. (2021). Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate. Journal of Drug Delivery Science and Technology, 63, 102434. Available at: [Link]
-
Adragos Pharma. (2024). Lyophilization: Guide to Freeze Drying in Pharmaceuticals. adragos-pharma.com. Available at: [Link]
-
ResearchGate. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. ResearchGate. Available at: [Link]
-
Oliveira, R. V., et al. (2007). Thermoanalytical studies of carbamazepine: hydration/dehydration, thermal decomposition, and solid phase transitions. Journal of the Brazilian Chemical Society, 18, 538-544. Available at: [Link]
-
Li, H., et al. (2001). In situ dehydration of carbamazepine dihydrate: a novel technique to prepare amorphous carbamazepine. Pharmaceutical Development and Technology, 6(3), 325-33. Available at: [Link]
-
Agno Pharma. (n.d.). Lyophilization Of Pharmaceuticals: An Overview. agnopharma.com. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. The Structure of Liquid and Glassy Carbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lyophilization: Guide to Freeze Drying in Pharmaceuticals [adragos-pharma.com]
- 7. agnopharma.com [agnopharma.com]
- 8. pharm-int.com [pharm-int.com]
- 9. LYOPHILIZATION - Lyophilization Cycle Development: Lessons Learned & Pitfalls to Avoid [drug-dev.com]
- 10. Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of dihydrates prepared from carbamazepine polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Carbamazepine Dihydrate Formation in Wet Granulation
Welcome to our dedicated technical support center for managing the polymorphic behavior of Carbamazepine (CBZ) during wet granulation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice to prevent the undesired formation of Carbamazepine dihydrate. Our goal is to equip you with the scientific understanding and practical knowledge to maintain the desired solid-state form of your active pharmaceutical ingredient (API) throughout your manufacturing process.
Understanding the Challenge: The Anhydrous to Dihydrate Transformation
Carbamazepine is known to exist in multiple polymorphic forms, with the anhydrous forms (most commonly Form III) being the therapeutically desired ones due to their higher solubility and bioavailability compared to the dihydrate form.[1] The conversion of anhydrous CBZ to its dihydrate is a common challenge during wet granulation, a process that inherently involves the use of water. This transformation can significantly impact the final product's performance and stability.[1][2]
This guide provides a comprehensive overview of the factors influencing dihydrate formation and presents scientifically-grounded strategies to mitigate this risk.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding Carbamazepine dihydrate formation.
Q1: What are the primary factors that trigger the formation of Carbamazepine dihydrate during wet granulation?
A1: The formation of Carbamazepine dihydrate is primarily a solvent-mediated transformation. The key factors include:
-
Water Activity: The presence of sufficient free water is the most critical factor. High water content in the granulation liquid or prolonged exposure of the granules to a high-humidity environment can readily induce the conversion.
-
Temperature: While the transformation can occur at room temperature, the kinetics can be temperature-dependent.
-
Excipient Choice: The selection of binders, fillers, and other excipients can either inhibit or promote the formation of the dihydrate.
-
Process Parameters: The amount of granulation liquid, addition rate, granulation time, and drying conditions all play a significant role.
Q2: How can I detect the presence of Carbamazepine dihydrate in my granules?
A2: Several analytical techniques can be employed to detect and quantify the dihydrate form:
-
Powder X-ray Diffraction (PXRD): This is the gold standard for identifying crystalline forms. The dihydrate form has a distinct diffraction pattern compared to the anhydrous forms.
-
Differential Scanning Calorimetry (DSC): DSC can detect the dehydration endotherm of the dihydrate, which typically occurs at a lower temperature than the melting point of the anhydrous forms.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify changes in the vibrational modes of the molecule upon hydration, particularly in the regions associated with N-H and C=O stretching.
-
Raman Spectroscopy: This technique is highly sensitive to polymorphic changes and can be used for both qualitative and quantitative analysis of mixtures of polymorphs.
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of water lost upon heating, which can be correlated to the amount of dihydrate present.
Q3: What is the proposed mechanism by which certain polymeric binders inhibit dihydrate formation?
A3: Polymeric binders like Hydroxypropyl Methylcellulose (HPMC) and Polyvinylpyrrolidone (PVP) are known to inhibit the conversion of anhydrous CBZ to its dihydrate. The proposed mechanisms are:
-
Competitive Hydrogen Bonding: These polymers contain hydrogen bond acceptor and donor groups that can interact with the CBZ molecule at the same sites where water molecules would bind to form the hydrate. This competitive interaction hinders the incorporation of water into the crystal lattice.
-
Surface Adsorption: The polymers can adsorb onto the surface of the anhydrous CBZ crystals. This adsorbed layer acts as a physical barrier, preventing the nucleation and subsequent growth of the dihydrate crystals. It has been observed that shorter chain substituted celluloses (like certain grades of HPMC) can inhibit the transformation to a greater extent than longer chains.[3]
Diagram of the Inhibitory Mechanism of Polymeric Binders
Caption: Mechanism of HPMC inhibiting dihydrate formation.
Troubleshooting Guide: Wet Granulation of Carbamazepine
This section provides a structured approach to troubleshooting common issues related to Carbamazepine dihydrate formation during wet granulation.
Issue 1: Detection of Carbamazepine Dihydrate in Granules Post-Granulation
| Potential Cause | Underlying Rationale | Recommended Action(s) |
| Excessive Granulation Liquid | High water content provides the necessary medium for the solvent-mediated transformation of the anhydrous form to the more stable dihydrate. | 1. Reduce the total amount of granulation liquid. Titrate the water addition to the minimum required to achieve the desired granule properties. 2. Optimize the rate of liquid addition. A slower, more controlled addition can prevent localized overwetting of the powder bed. |
| Inappropriate Binder Selection or Concentration | The chosen binder may not have sufficient inhibitory capacity, or its concentration may be too low to effectively compete with water for hydrogen bonding sites or to form a protective layer on the CBZ crystals. | 1. Incorporate a known inhibitory polymer. Utilize binders such as HPMC or PVP. Low viscosity grades of HPMC have been shown to be effective.[4] 2. Increase the binder concentration. A higher concentration of the inhibitory polymer can enhance its protective effect. Conduct a design of experiments (DoE) to determine the optimal binder-to-drug ratio. |
| Prolonged Wet Massing Time | Extended contact time between the wet mass and the granulation liquid increases the opportunity for the polymorphic transformation to occur. | 1. Reduce the wet massing time. Aim for the shortest time necessary to achieve adequate granule formation and density. 2. Monitor granule growth in-process. Utilize process analytical technology (PAT), such as Focused Beam Reflectance Measurement (FBRM), to determine the optimal endpoint for granulation. |
| Inefficient Drying | Residual moisture in the granules after drying can lead to the conversion of any remaining anhydrous form to the dihydrate during storage. | 1. Optimize the drying process. Ensure a sufficiently high drying temperature and adequate airflow to efficiently remove water. 2. Determine a suitable drying endpoint. Establish a specific Loss on Drying (LOD) target based on experimental data to ensure the removal of free water. Be cautious not to use excessively high temperatures that could lead to other polymorphic transitions or degradation. |
Issue 2: Inconsistent Polymorphic Content Batch-to-Batch
| Potential Cause | Underlying Rationale | Recommended Action(s) |
| Variability in Raw Materials | Different lots of CBZ or excipients may have variations in particle size, surface area, or trace impurities that can affect the kinetics of the transformation. | 1. Characterize incoming raw materials. Perform PXRD and particle size analysis on each new lot of CBZ and key excipients. 2. Ensure consistent sourcing. Maintain a consistent supply chain for critical raw materials. |
| Inconsistent Process Parameters | Minor variations in granulation liquid amount, addition rate, impeller speed, or drying time can lead to significant differences in the final polymorphic content. | 1. Implement strict process controls. Ensure that all critical process parameters are well-defined and consistently applied. 2. Automate the granulation process. Where possible, use automated systems for liquid addition and process endpoint determination to reduce operator variability. |
| Environmental Fluctuations | Changes in ambient humidity and temperature in the manufacturing suite can affect the moisture content of the materials and the kinetics of the transformation. | 1. Control the manufacturing environment. Maintain a consistent temperature and relative humidity in the processing area. |
Experimental Protocols
Protocol 1: Screening of Inhibitory Binders
Objective: To evaluate the effectiveness of different binders in preventing Carbamazepine dihydrate formation.
Methodology:
-
Prepare a series of binary mixtures of anhydrous Carbamazepine (Form III) and the test binder (e.g., HPMC E5, PVP K30) at a fixed ratio (e.g., 9:1 drug to binder).
-
Create a slurry of each mixture in deionized water.
-
Agitate the slurries at a constant temperature (e.g., 25°C).
-
Withdraw samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Immediately filter and dry the solid samples under vacuum.
-
Analyze the polymorphic form of the dried solids using PXRD or Raman spectroscopy to determine the extent of conversion to the dihydrate form over time.
-
A control experiment with only Carbamazepine in water should be run in parallel.
Protocol 2: Optimization of Wet Granulation Process Parameters
Objective: To determine the optimal wet granulation process parameters to minimize dihydrate formation.
Methodology:
-
Design a series of experiments (e.g., using a factorial design) to evaluate the impact of:
-
Granulation Liquid Amount: (e.g., 20%, 25%, 30% w/w)
-
Binder Concentration in Liquid: (e.g., 5%, 10%, 15% w/w of an inhibitory binder like HPMC)
-
Wet Massing Time: (e.g., 2, 5, 10 minutes)
-
-
For each experiment, granulate a placebo blend containing Carbamazepine using a high-shear granulator.
-
Dry the granules to a consistent LOD (e.g., < 2%).
-
Analyze the polymorphic content of the final granules using a validated quantitative method (e.g., qPXRD or Raman spectroscopy).
-
Analyze the data to identify the process parameters that result in the lowest level of dihydrate formation while maintaining acceptable granule properties.
Troubleshooting Decision Tree for Carbamazepine Wet Granulation
Caption: A decision tree for troubleshooting dihydrate formation.
References
-
P. V. Kasture, S. B. Bhise, & R. K. Biyani. (2008). Effect of HPMC on solubility and dissolution of carbamazepine form III in simulated gastrointestinal fluids. Asian Journal of Pharmaceutics, 2(1), 38. [Link]
-
White Rose Research Online. (n.d.). Investigation of the Effect of Hydroxypropyl Methylcellulose on the Phase Transformation and Release Profiles of Carbamazepine-Nicotinamide Cocrystal. Retrieved from [Link]
-
Li, Y., et al. (2020). Application of HPMC HME polymer as hot melt extrusion carrier in carbamazepine solid dispersion. PubMed. [Link]
-
Peresypkin, A. V., et al. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. PMC. [Link]
-
Kelly, R. C., et al. (2012). Inhibition of the solid state transformation of carbamazepine in aqueous solution: impact of polymeric properties. PubMed. [Link]
-
Sznitowska, M., et al. (2004). Effect of Different Excipients on the Physical Characteristics of Granules and Tablets with Carbamazepine Prepared with Polyethylene Glycol 6000 by Fluidized Hot-Melt Granulation (FHMG). NIH. [Link]
-
Belsarkar, A. S., et al. (2022). The Study of Polymorphism in Pharmaceutical Operating Processes: Granulation Technique for Carbamazepine Tablets. International Journal of Innovative Science and Research Technology, 7(8), 408-418. [Link]
-
Khushbu, W., & V.R, S. (2023). Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization. FABAD Journal of Pharmaceutical Sciences, 48(3), 263-274. [Link]
-
Ma, Y., et al. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. PMC. [Link]
-
Khan, S., et al. (2014). Effect of different polymers on the release characteristics of carbamazepine from stable controlled-release tablets prepared by the air suspension and wet granulation techniques. ResearchGate. [Link]
-
Ma, Y., et al. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. PubMed. [Link]
-
Peresypkin, A. V., et al. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. PubMed. [Link]
-
Sznitowska, M., et al. (2004). Effect of different excipients on the physical characteristics of granules and tablets with carbamazepine prepared with polyethylene glycol 6000 by fluidized hot-melt granulation (FHMG). PubMed. [Link]
-
O'Brien, F. E., et al. (2009). Manipulating hydrate formation during high shear wet granulation using polymeric excipients. PubMed. [Link]
-
Serrano, D. R., et al. (2019). Formulation and development of paediatric orally disintegrating carbamazepine tablets. PMC. [Link]
-
Li, J., et al. (2010). a mechanistic approach towards understanding high-shear wet granulation process. Part I. Physical characterization of binders. PubMed. [Link]
-
A. D. Bond. (2024). What Has Carbamazepine Taught Crystal Engineers?. ACS Publications. [Link]
-
Kumar, A., et al. (2008). Comparative In Vitro Study of Six Carbamazepine Products. PMC. [Link]
-
Dudhat, S., et al. (2016). Process-induced phase transformation of carbamazepine dihydrate to its polymorphic anhydrates. ResearchGate. [Link]
-
Van den Mooter, G., et al. (2021). The Effect of the Molecular Weight of Polyvinylpyrrolidone and the Model Drug on Laser-Induced In Situ Amorphization. PMC. [Link]
-
Al-khedairy, E. B. H. (2021). Comparative Study of Different Products of Carbamazepine Tablets Available in Iraqi Market. ResearchGate. [Link]
-
Islam, M. T. (2021). Drying induced polymorphic transformation of pharmaceutical ingredients: a critical review of recent progresses and challenges. ResearchGate. [Link]
-
Filho, A. S., et al. (2024). Polymorphism and Pharmacological Assessment of Carbamazepine. MDPI. [Link]
-
Ma, Y., et al. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. ResearchGate. [Link]
-
McMahon, J. A., et al. (2007). Polymorphism in Carbamazepine Cocrystals. PMC. [Link]
-
Osei-Yeboah, F., et al. (2012). Investigation of the Effect of Impeller Speed on Granules Formed Using a PMA-1 High Shear Granulator. PubMed. [Link]
-
Patel, S., et al. (2024). An Evaluation of Wet Granulation Process Selection for API Prone to Polymorphic Form Conversion in the Presence of Moisture and Heat. PubMed. [Link]
-
Tian, F., et al. (2012). An Investigation of the Transformation of Carbamazepine from Anhydrate to Hydrate Using in Situ FBRM and PVM. ResearchGate. [Link]
-
Ali, A. S., & Ali, A. M. (2018). Investigation of the effect of hydroxypropyl methylcellulose on the phase transformation and release profiles of carbamazepine-nicotinamide cocrystal. PubMed. [Link]
-
Barzegar-Jalali, M., et al. (2022). Effects of Surfactant and Polymer on Thermodynamic Solubility and Solution Stability of Carbamazepine–Cinnamic Acid Cocrystal. ResearchGate. [Link]
-
Anderson, C. A., et al. (2010). Carbamazepine crystals generated on different polymer features (a) form... ResearchGate. [Link]
-
Gohel, M. C., & Jogani, P. D. (2008). Form conversion of anhydrous lactose during wet granulation and its effect on compactibility. PubMed. [Link]
-
Late, S. G., et al. (2010). Compatibility Studies Between Carbamazepine and Tablet Excipients Using Thermal and Non-thermal Methods. ResearchGate. [Link]
-
Roquette. (n.d.). Starch as wet granulation binder. Retrieved from [Link]
-
Portier, C., et al. (2021). Identifying Critical Binder Attributes to Facilitate Binder Selection for Efficient Formulation Development in a Continuous Twin Screw Wet Granulation Process. NIH. [Link]
-
Osei-Yeboah, F., et al. (2014). Investigation of the effect of impeller speed on granules formed using a PMA-1 high shear granulator. ResearchGate. [Link]
Sources
Technical Support Center: Optimizing Dehydration of Carbamazepine Dhydrate
Welcome to the technical support center for optimizing the dehydration of carbamazepine dihydrate (CBZ-DH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical solid-state transformation. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot effectively and achieve your desired anhydrous form with confidence.
I. Understanding the Transformation: Why Dehydration of Carbamazepine Dihydrate Matters
Carbamazepine, a widely used anticonvulsant, can exist in multiple solid forms, including several anhydrous polymorphs and a dihydrate. The conversion between these forms is of paramount importance as it can significantly impact the drug's physicochemical properties, including solubility, dissolution rate, and bioavailability.[1][2] The dehydration of CBZ-DH is a critical step in many manufacturing processes, and controlling this transformation is essential for ensuring product quality and therapeutic efficacy.
The dehydration process is not a simple removal of water; it is a complex solid-state transformation influenced by a variety of environmental factors.[3] Depending on the conditions, dehydration can lead to the formation of different anhydrous polymorphs (Forms I, II, III, IV) or even an amorphous phase.[4][5] Understanding and controlling these outcomes is the primary goal of optimizing the dehydration process.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your dehydration experiments.
Issue 1: Inconsistent or Unexpected Anhydrous Polymorph Formation
Question: I am trying to produce a specific anhydrous polymorph of carbamazepine (e.g., Form III), but my final product is a mixture of polymorphs or a different polymorph altogether. What is going wrong?
Answer: This is a common and critical issue. The resulting anhydrous form is highly sensitive to the dehydration conditions. Here's a breakdown of the key factors and how to control them:
-
Temperature and Relative Humidity (RH) are Intertwined: The interplay between temperature and RH is the most significant factor governing the polymorphic outcome.[4][5]
-
At room temperature (~20°C): Dehydration at very low RH (0%) tends to produce amorphous carbamazepine. At ~10% RH, Form I is favored, while higher RH can lead to a mixture of Form I and Form III.[4][5]
-
Above the glass transition temperature (Tg ~53-56°C): Dehydration between 50-100°C often results in a mixture of partially crystalline Form I and Form IV.[5][6] Above 100°C, Form I is typically the predominant product.[5]
-
-
The Role of a Transient Amorphous Intermediate: During dehydration, CBZ-DH can first transform into an amorphous intermediate before crystallizing into an anhydrous form.[3] The stability and crystallization kinetics of this amorphous phase are influenced by the surrounding environment.
Troubleshooting Steps:
-
Precise Environmental Control: Utilize a controlled environment chamber, such as an automated vapor sorption apparatus or a humidity-controlled thermogravimetric analyzer (TGA), to maintain precise temperature and RH levels.[3][7]
-
Characterize Your Starting Material: Ensure your starting carbamazepine dihydrate is pure and well-characterized using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Monitor the Transformation In-Situ: Employ in-situ analytical techniques like variable temperature XRPD (VT-XRPD) or Raman spectroscopy to observe the phase transitions as they occur.[4][6] This will help you identify the formation of any intermediate phases.
Issue 2: Dehydration Rate is Too Slow or Too Fast
Question: My dehydration process is taking too long, or it's happening so quickly that I can't control the outcome. How can I modulate the dehydration kinetics?
Answer: The rate of dehydration is influenced by several factors that create the driving force for water removal.
-
Temperature: As expected, increasing the temperature will increase the rate of dehydration.[8]
-
Relative Humidity (RH): Lowering the RH creates a larger water vapor pressure gradient between the crystal and the surrounding environment, thus accelerating dehydration.
-
Atmospheric Pressure: Dehydration under vacuum is significantly faster than at atmospheric pressure due to the increased driving force for water removal.[8][9]
-
Crystal Form and Habit: The physical properties of your starting CBZ-DH crystals, such as particle size and morphology (e.g., loose crystals vs. agglomerates), can impact the dehydration rate. Agglomerated crystals may dehydrate more rapidly.[8]
Troubleshooting Steps:
-
Systematic Parameter Adjustment: Methodically vary one parameter at a time (e.g., increase temperature in 5°C increments) while keeping others constant to understand its effect on the dehydration rate.
-
Consider Vacuum Dehydration: If a faster process is desired, performing the dehydration under vacuum can be very effective.[8]
-
Solvent-Mediated Dehydration: The presence of certain organic solvent vapors, like ethanol or acetone, can accelerate dehydration.[3][8] However, be aware that this can also influence the final polymorphic form.
Issue 3: Amorphous Content in the Final Product
Question: My final anhydrous carbamazepine contains a significant amount of amorphous material, which is undesirable for my application. How can I promote crystallinity?
Answer: The formation of an amorphous phase is often a result of rapid water removal, where the molecules do not have sufficient time to arrange into an ordered crystal lattice.[9]
-
Dehydration Conditions: As mentioned, dehydration at very low RH (0%) at room temperature is a known method to produce amorphous carbamazepine.[5] Rapid dehydration under vacuum can also lead to an amorphous product.[9]
Troubleshooting Steps:
-
Control the Dehydration Rate: Slowing down the dehydration process by using a higher relative humidity or a lower temperature can provide the molecules with the necessary time to crystallize.
-
Annealing: If you have already produced an amorphous product, you can try annealing it. This involves holding the material at a temperature above its glass transition temperature (Tg ~53-56°C) but below its melting point.[6] This will provide the molecular mobility required for crystallization.
-
Controlled Humidity Crystallization: The crystallization of the amorphous phase can be influenced by the water vapor pressure. Isothermal crystallization studies under controlled humidity can help determine the optimal conditions to form the desired polymorph.[6]
III. Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques I should use to monitor the dehydration of carbamazepine dihydrate?
A1: A multi-technique approach is highly recommended for a comprehensive understanding:
-
Thermogravimetric Analysis (TGA): To quantify the water loss and determine the stoichiometry of the hydrate.[6][7]
-
Differential Scanning Calorimetry (DSC): To identify dehydration and other thermal events like melting and crystallization. It can also be used to determine the glass transition temperature of any amorphous phase formed.[6][7]
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying the different crystalline forms (polymorphs and hydrate) present in your sample. Variable temperature XRPD (VT-XRPD) is particularly powerful for in-situ monitoring.[3][6]
-
Raman Spectroscopy: A non-destructive technique that is very sensitive to changes in the solid state. Low-frequency Raman spectroscopy has shown particular promise in detecting transient intermediates like Form IV that may be missed by other techniques.[4][10]
-
Dynamic Vapor Sorption (DVS): To study the interaction of water with the solid and determine the critical relative humidity for dehydration.
Q2: What is the mechanism of dehydration? Does it happen in one step?
A2: The dehydration of carbamazepine dihydrate is often a biphasic process, meaning it occurs in two overlapping steps.[5] This suggests that the two water molecules in the crystal lattice are not equivalent and are removed at different rates. The exact mechanism can also be influenced by the experimental conditions. Kinetic modeling suggests a diffusion-controlled mechanism below the glass transition temperature and a reaction interface-controlled mechanism above it.[5]
Q3: Can the dehydration process be reversed?
A3: Yes, the transformation between the anhydrous forms and the dihydrate is often reversible.[2] Anhydrous carbamazepine can absorb water from the atmosphere and convert back to the dihydrate form, especially under high humidity conditions. This is a critical consideration for the storage and stability of the final drug product.
IV. Experimental Protocols & Data Visualization
Protocol 1: Determining Dehydration Profile using Thermogravimetric Analysis (TGA)
-
Accurately weigh 5-10 mg of carbamazepine dihydrate into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from 25°C to 150°C at a heating rate of 10°C/min under a nitrogen purge.
-
Record the weight loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of dehydration and the total percentage of water loss.
Protocol 2: Identifying Polymorphic Forms using X-Ray Powder Diffraction (XRPD)
-
Gently pack the powdered sample into the XRPD sample holder.
-
Place the holder in the diffractometer.
-
Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
Compare the resulting diffractogram with reference patterns for carbamazepine dihydrate and its known anhydrous polymorphs to identify the phases present.
Data Summary: Influence of Dehydration Conditions on Polymorphic Outcome
| Temperature (°C) | Relative Humidity (%) | Predominant Anhydrous Product(s) |
| ~20 | 0 | Amorphous |
| ~20 | ~10 | Form I |
| ~20 | >10 | Mixture of Form I and Form III |
| 50 - 100 | Variable | Partially crystalline mixture of Form I and Form IV |
| >100 | Variable | Form I |
This table provides a generalized summary based on available literature.[4][5] Actual results may vary based on specific experimental parameters.
Visualizing the Dehydration Pathway
Caption: Dehydration pathways of Carbamazepine Dihydrate under various conditions.
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for carbamazepine dihydrate dehydration.
V. References
-
Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective. (2023). MDPI. [Link]
-
Dehydration of carbamazepine dihydrate in the presence and absence of... (n.d.). ResearchGate. [Link]
-
Dehydration Kinetics of Pharmaceutical Hydrate: Effects of Environmental Conditions and Crystal Forms. (n.d.). Taylor & Francis Online. [Link]
-
Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective. (2023). Research @ Flinders. [Link]
-
Dehydration kinetics and crystal water dynamics of carbamazepine dihydrate. (2012). PubMed. [Link]
-
In situ dehydration of carbamazepine dihydrate: a novel technique to prepare amorphous... (n.d.). PubMed. [Link]
-
Influence of environmental conditions on the dehydration of pharmaceutical hydrates. (n.d.). Purdue University. [Link]
-
Effect of surface modification on hydration kinetics of carbamazepine anhydrate using isothermal microcalorimetry. (n.d.). PMC - NIH. [Link]
-
Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. (2020). PMC - NIH. [Link]
-
(PDF) Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. (2025). ResearchGate. [Link]
-
Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization. (2023). FABAD Journal of Pharmaceutical Sciences. [Link]
-
Thermoanalytical studies of carbamazepine: hydration/ dehydration, thermal decomposition, and solid phase transitions. (n.d.). SciELO. [Link]
-
Process-induced phase transformation of carbamazepine dihydrate to its polymorphic anhydrates. (2025). ResearchGate. [Link]
-
Exploring Carbamazepine Polymorph Crystal Growth in Water by Enhanced Sampling Simulations. (2024). ACS Omega. [Link]
-
Effect of Water Activity on the Transformation between Hydrate and... (2008). Journal of Pharmaceutical Sciences. [Link]
-
Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective. (2023). NIH. [Link]
Sources
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dehydration kinetics and crystal water dynamics of carbamazepine dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In situ dehydration of carbamazepine dihydrate: a novel technique to prepare amorphous anhydrous carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of environmental conditions on the dehydration of pharmaceutical hydrates - ProQuest [proquest.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Agglomeration Effects on Carbamazepine Dihydrate Dehydration Kinetics
Welcome to the technical support center for researchers investigating the solid-state behavior of Carbamazepine (CBZ). This guide provides in-depth answers, troubleshooting advice, and validated protocols specifically tailored to the challenges of studying the effects of agglomeration on the dehydration kinetics of Carbamazepine Dihydrate (CBZ-DH).
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts essential for designing and interpreting your experiments.
Q1: What is the fundamental dehydration pathway of Carbamazepine Dihydrate (CBZ-DH)?
A: The dehydration of CBZ-DH is a complex process that doesn't follow a single, simple pathway. It is highly dependent on environmental conditions like temperature and relative humidity (RH)[1].
-
Initial Product: Upon losing its two water molecules, CBZ-DH often first transforms into a disordered or amorphous state[2][3].
-
Recrystallization: This unstable amorphous phase rapidly recrystallizes into one or more anhydrous polymorphic forms. The most common resulting forms are Form I (CBZ-I) and Form III (CBZ-III), with a transient Form IV (CBZ-IV) also being observed[1][3].
-
Temperature Dependence: The specific anhydrous form that crystallizes is temperature-dependent. For instance, dehydration at temperatures greater than 50°C tends to favor the rapid formation of CBZ-I[3]. Below this temperature, the formation of CBZ-IV can be observed, which then may convert to other forms[3].
The dehydration process is biphasic, meaning the two water molecules are not removed simultaneously or with equal ease. The water molecule attached to the amide C=O group tends to depart faster[1].
Q2: How does agglomeration fundamentally alter the dehydration process compared to single crystals?
A: Agglomeration introduces significant mass and heat transfer limitations. For single crystals, dehydration is primarily governed by the surface reaction and the intrinsic properties of the crystal lattice. In contrast, for an agglomerate:
-
Reduced Surface Area: The effective surface area exposed to the environment is drastically reduced. Dehydration must proceed from the outer layers of the agglomerate to the core.
-
Water Vapor Entrapment: Water vapor released from crystals inside the agglomerate can become trapped in the interstitial spaces (pores) between primary particles. This increases the local partial pressure of water, slowing down the dehydration rate of the interior crystals[2].
-
Heat Transfer Issues: Dehydration is an endothermic process. In a bulk agglomerated sample, inefficient heat transfer can lead to temperature gradients, meaning crystals in the center of the agglomerate are at a lower effective temperature than those on the surface, further slowing their dehydration rate.
Essentially, the dehydration kinetics of agglomerates shift from being reaction-controlled to being diffusion-controlled, where the rate is limited by how fast water vapor can escape the packed bed of particles[1][2].
Q3: What are the primary analytical techniques used to study this phenomenon?
A: A multi-technique approach is crucial for a comprehensive understanding.
-
Thermogravimetric Analysis (TGA): This is the workhorse technique for measuring the rate of mass loss (water) as a function of temperature or time. It provides the primary kinetic data[1][4].
-
Differential Scanning Calorimetry (DSC): DSC measures heat flow and is used to detect thermal events like dehydration (endotherm) and subsequent recrystallization of anhydrous forms (exotherm)[2][5].
-
Powder X-Ray Diffraction (PXRD): PXRD is essential for identifying the solid-state form of the material before, during, and after dehydration. Variable Temperature PXRD (VT-PXRD) is particularly powerful for tracking phase transformations in real-time[2][6].
-
Spectroscopy (Raman, FTIR): Techniques like Raman and Fourier-Transform Infrared spectroscopy can monitor changes in the hydrogen-bonding network and identify different polymorphic forms in situ[3][7].
-
Microscopy (SEM, Hot-Stage Microscopy): Scanning Electron Microscopy (SEM) is used to visualize the morphology of the primary crystals and the structure of the agglomerates[8]. Hot-stage microscopy allows for direct visual observation of the physical changes during heating.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and solve common issues encountered during your experiments.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) & Rationale |
| TGA shows a slower dehydration rate for agglomerates than expected, or the dehydration onset temperature is higher. | 1. Mass Transfer Limitation: Water vapor is trapped within the agglomerate pores, creating a high-humidity microenvironment that slows the dehydration of interior particles.[2] 2. Heat Transfer Limitation: The endothermic dehydration process cools the interior of the agglomerate, reducing the driving force for water loss. | 1. Reduce Sample Mass: Use a smaller sample size in the TGA pan to minimize the path length for escaping water vapor and reduce thermal gradients. 2. Use a Perforated/Crimped Lid: An open or perforated pan allows for more efficient removal of evolved water vapor from the sample's immediate vicinity. Avoid sealed pans. 3. Increase Purge Gas Flow Rate: A higher flow rate of dry nitrogen can help to more effectively sweep away the evolved water vapor from the TGA head, maintaining a low humidity environment. However, be cautious of excessively high flow rates which can cause sample fluidization or balance instability[9]. |
| PXRD data after dehydration shows a mixture of anhydrous polymorphs (e.g., Form I and Form III), making kinetic analysis difficult. | 1. Complex Dehydration Pathway: CBZ-DH dehydration naturally leads to multiple anhydrous forms depending on the conditions.[1][3] 2. Non-isothermal Conditions: A slight temperature gradient within the agglomerate can lead to different parts of the sample following different transformation pathways simultaneously. | 1. Isothermal Analysis: Perform kinetic studies under isothermal conditions (holding the temperature constant) rather than using a heating ramp. This simplifies the kinetic model. Analyze samples held at different temperatures (e.g., 45°C, 55°C, 65°C) to build a complete picture. 2. In-situ Monitoring: Use a technique like VT-PXRD or in-situ Raman spectroscopy to track the evolution of each specific polymorph over time. This allows you to deconvolute the overall process into the formation kinetics of each individual form[3]. |
| Kinetic model (e.g., Avrami-Erofeev) does not fit the data well, especially for agglomerated samples. | 1. Mechanism Mismatch: Standard solid-state kinetic models often assume a reaction-interface controlled mechanism. Agglomerate dehydration is typically diffusion-controlled, which follows a different mathematical description.[1] 2. Multi-step Process: The overall process is a combination of dehydration and recrystallization, which may not be captured by a single-step kinetic model. | 1. Test Diffusion-Controlled Models: Fit your data to models designed for diffusion-limited processes (e.g., Jander or Ginstling-Brounshtein models). These often provide a better fit for agglomerated systems. A one-dimensional diffusion model has been suggested for some solid-state dehydrations[10]. 2. Isolate the Dehydration Step: Focus the kinetic modeling on the initial mass loss portion of the TGA curve, which is most representative of the water removal step before significant recrystallization complicates the signal. |
| Poor reproducibility between replicate experiments. | 1. Inconsistent Agglomerate Structure: Differences in packing density, particle size distribution, or the method of agglomeration can significantly alter the dehydration behavior. 2. Variable Ambient Humidity: CBZ-DH is sensitive to humidity. Changes in lab humidity during sample preparation can alter the starting material.[1] | 1. Standardize Sample Preparation: Use a consistent method to prepare agglomerates (e.g., controlled granulation or sieving to a specific size fraction).[11][12] Gently tap the TGA crucible a standardized number of times to ensure consistent packing density. 2. Control the Environment: Prepare and load samples in a controlled environment, such as a glove box with controlled humidity, to ensure the starting material is consistent. |
Part 3: Recommended Experimental Protocols
This section provides step-by-step guidance for key experiments.
Protocol 1: Isothermal TGA for Kinetic Analysis
This protocol is designed to generate high-quality kinetic data by minimizing heat and mass transfer effects.
-
Sample Preparation:
-
Sieve CBZ-DH agglomerates to obtain a narrow particle size fraction (e.g., 300-500 µm). This ensures that variations in agglomerate size are not a confounding variable[11].
-
Store the sieved fraction in a desiccator with a known saturated salt solution to maintain a stable relative humidity prior to the experiment.
-
-
TGA Instrument Setup:
-
Use a shallow, open aluminum pan.
-
Set the purge gas (dry Nitrogen) to a consistent flow rate (e.g., 50 mL/min).
-
Perform a baseline run with an empty pan to subtract any instrument drift.
-
-
Experimental Run:
-
Place a small, accurately weighed sample (target 2-4 mg) into the TGA pan, spreading it thinly to maximize surface area.
-
Equilibrate the sample at a starting temperature where it is stable (e.g., 30°C) for 10 minutes.
-
Rapidly heat the sample (e.g., at 20°C/min) to the desired isothermal temperature (e.g., 60°C).
-
Hold the sample at this isothermal temperature until the mass stabilizes (dehydration is complete).
-
Repeat the experiment at several different isothermal temperatures (e.g., 55°C, 65°C, 75°C) to determine the activation energy.
-
-
Data Analysis:
-
Convert the mass loss data to the fraction reacted, α.
-
Plot α versus time and fit the data to appropriate solid-state kinetic models (e.g., diffusion, nucleation, geometric contraction models) to determine the rate constant (k) at each temperature.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy (Ea) of the dehydration process[13].
-
Protocol 2: Characterizing Agglomerate Structure with SEM
This protocol helps you visualize the physical differences that underpin the kinetic data.
-
Sample Preparation:
-
Obtain representative samples of your single crystals and different agglomerate size fractions.
-
Mount the samples onto an aluminum SEM stub using double-sided carbon tape.
-
For loose powders, gently tap the stub to remove any excess particles that are not well-adhered.
-
-
Sputter Coating:
-
Place the stub in a sputter coater.
-
Coat the sample with a thin layer of a conductive metal (e.g., gold-palladium) to prevent charging under the electron beam. A typical coating time is 60-120 seconds.
-
-
Imaging:
-
Load the coated stub into the SEM.
-
Start with a low magnification (e.g., 50x) to get an overview of the agglomerate size and shape[8].
-
Increase magnification (e.g., 500x - 2000x) to visualize the packing of the primary acicular (needle-like) crystals within an agglomerate.
-
Capture images that clearly show the surface morphology, porosity, and the nature of inter-particle contacts. Compare these features between different agglomerate fractions.
-
Part 4: Visualizing the Process
Diagrams can clarify complex relationships and workflows.
Workflow for Investigating Agglomeration Effects
The following diagram outlines a comprehensive experimental approach.
Caption: Experimental workflow for studying agglomeration effects on CBZ-DH dehydration.
Mechanism of Dehydration: Single Crystal vs. Agglomerate
This diagram illustrates the key difference in water vapor escape pathways.
Caption: Contrasting dehydration mechanisms in single crystals vs. agglomerates.
References
-
FABAD Journal of Pharmaceutical Sciences. (2023). Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization. [Link]
-
Lu, Y., et al. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. PMC, NIH. [Link]
-
Kachrimanis, K., & Griesser, U.J. (2012). Dehydration kinetics and crystal water dynamics of carbamazepine dihydrate. PubMed. [Link]
-
Al-khattawi, A., et al. (2023). Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective. NIH. [Link]
-
Khoo, J. Y., Heng, J. Y. Y., & Williams, D. R. (2009). Agglomeration Effects on the Drying and Dehydration Stability of Pharmaceutical Acicular Hydrate: Carbamazepine Dihydrate. ACS Publications. [Link]
-
Guinesi, L. S., & Leite, C. Q. F. (2007). Thermoanalytical studies of carbamazepine: hydration/ dehydration, thermal decomposition, and solid phase transitions. SciELO. [Link]
-
Khoo, J. Y., Heng, J. Y. Y., & Williams, D. R. (2009). Effect of temperature on desorption and dehydration kinetics of carbamazepine dihydrate. ResearchGate. [Link]
-
Lefebvre, C., et al. (1986). Kinetics of transition of anhydrous carbamazepine to carbamazepine dihydrate in aqueous suspensions. PubMed. [Link]
-
Pawar, J. N., & Shete, R. V. (2015). Micrographs of carbamazepine samples: (a) untreated×50 ; (b) agglomerates×45. ResearchGate. [Link]
-
Ciesielska, A., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link]
-
Bertocchi, P., & Cirilli, R. (2009). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. PMC, NIH. [Link]
-
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]
-
Jinan Upwell Test Co.,Ltd. COMMON PROBLEM OF THERMOGRAVIMETRIC ANALYZER(TGA). [Link]
-
Journal of Materials Research. (2013). The control of morphological and size properties of carbamazepine-imprinted microspheres and nanospheres under different synthesis conditions. Cambridge University Press & Assessment. [Link]
-
Chen, J., et al. (2020). Time-Resolved Cooperative Motions in the Solid-State Dehydration of Thymine Hydrate. ACS Publications. [Link]
-
Guinesi, L. S., & Cardoso, L. P. (2007). Thermoanalytical studies of carbamazepine: Hydration/dehydration, thermal decomposition, and solid phase transitions. ResearchGate. [Link]
-
Kishi, A., et al. (2021). Dehydration and Rehydration Mechanisms of Pharmaceutical Crystals: Classification Of Hydrates by Activation Energy. PubMed. [Link]
-
Otsuka, M., et al. (1995). Effects of dehydration temperature on water vapor adsorption and dissolution behavior of carbamazepine. ResearchGate. [Link]
-
Improved Pharma. (2022). Thermogravimetric Analysis. [Link]
-
Mazurek, A. H., & Szeleszczuk, L. (2017). Production and Characterization of Carbamazepine Nanocrystals by Electrospraying for Continuous Pharmaceutical Manufacturing. ResearchGate. [Link]
-
Szeleszczuk, L. (2020). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. [Link]
-
Zhao, F., et al. (2017). Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. MDPI. [Link]
-
Wu, M., et al. (2024). Effects of Fin Configuration and Structural Parameters on the Exothermic Performance of a CaCO3/CaO Thermochemical Energy Storage Reactor. MDPI. [Link]
-
van de Streek, J., et al. (2017). Tracking Dehydration Mechanisms in Crystalline Hydrates with Molecular Dynamics Simulations. ACS Publications. [Link]
-
He, T., et al. (2021). Study on the decomposition mechanism and kinetic model of natural gas hydrate slurry in water-in-oil emulsion flowing systems. PMC, NIH. [Link]
Sources
- 1. Dehydration kinetics and crystal water dynamics of carbamazepine dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Solid-State Landscape of Carbamazepine during Dehydration: A Low Frequency Raman Spectroscopy Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. scielo.br [scielo.br]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. COMMON PROBLEM OF THERMOGRAVIMETRIC ANALYZER(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Dehydration and Rehydration Mechanisms of Pharmaceutical Crystals: Classification Of Hydrates by Activation Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Amorphous Carbamazepine Derived from Dihydrate
Welcome to the technical support center for the stabilization of amorphous carbamazepine (CBZ) derived from its dihydrate form. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of generating and maintaining the amorphous state of this critical Biopharmaceutics Classification System (BCS) Class II drug.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Introduction: The Challenge of Amorphous Carbamazepine
Carbamazepine, a widely used anticonvulsant, exhibits poor aqueous solubility, which can lead to variable absorption and suboptimal bioavailability.[2] The amorphous form of CBZ offers a significant advantage by increasing its dissolution rate. A particularly gentle and effective method to produce amorphous CBZ is through the dehydration of its dihydrate crystalline form.[3] However, the resulting amorphous phase is thermodynamically unstable and prone to recrystallization, especially in the presence of heat and humidity.[4] This guide will equip you with the knowledge to overcome these stability challenges.
Troubleshooting Guide: From Preparation to Stabilization
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.
Issue 1: Incomplete Conversion of Dihydrate to Amorphous Form
Question: My characterization data (e.g., PXRD, DSC) indicates the presence of residual crystalline material after dehydrating carbamazepine dihydrate. What could be the cause, and how can I achieve complete amorphization?
Answer: Incomplete conversion is a common hurdle. The dehydration of carbamazepine dihydrate to its amorphous state is a kinetically controlled process influenced by temperature and water vapor pressure.[4]
Potential Causes and Solutions:
-
Suboptimal Dehydration Temperature: The dehydration of CBZ dihydrate can result in a disordered molecular state at lower temperatures (e.g., 30-40°C).[4] However, if the temperature is too low or the heating rate is too slow, the conversion may be incomplete. Conversely, excessively high temperatures can promote recrystallization into stable anhydrous polymorphs.[4]
-
Troubleshooting Step: Systematically evaluate a range of dehydration temperatures (e.g., 35°C, 40°C, 50°C) and hold times. Use in-situ characterization techniques like variable temperature X-ray powder diffraction (VT-XRD) to monitor the phase transition in real-time.
-
-
Presence of Water Vapor: The presence of water vapor significantly lowers the activation energy of crystallization.[3]
-
Troubleshooting Step: Ensure your dehydration process is conducted under controlled low humidity or a vacuum. The use of a dry nitrogen purge can be beneficial.
-
-
Insufficient Mixing (for Amorphous Solid Dispersions): When preparing amorphous solid dispersions (ASDs), inadequate mixing of CBZ with the stabilizing polymer can lead to drug-rich domains that are more prone to crystallization.[4]
-
Troubleshooting Step: For techniques like hot-melt extrusion (HME), optimize screw design and speed to ensure thorough mixing. For solvent-based methods, ensure complete dissolution of both drug and polymer before solvent removal.
-
Issue 2: Rapid Recrystallization of Amorphous Carbamazepine
Question: I've successfully prepared amorphous carbamazepine, but it rapidly recrystallizes upon storage, even under what I believe are controlled conditions. How can I improve its physical stability?
Answer: The inherent thermodynamic instability of amorphous CBZ makes it highly susceptible to recrystallization.[4] Stabilization is crucial for a viable amorphous formulation.
Potential Causes and Solutions:
-
High Humidity: Amorphous materials are often hygroscopic. Absorbed water can act as a plasticizer, lowering the glass transition temperature (Tg) and increasing molecular mobility, which facilitates crystallization.
-
Troubleshooting Step: Store your amorphous CBZ in a desiccator with a suitable desiccant or in a controlled low-humidity environment. Consider the use of moisture-protective packaging for long-term storage.
-
-
Elevated Storage Temperature: Storing the amorphous material at temperatures approaching or exceeding its Tg will dramatically increase the rate of crystallization. The Tg of amorphous CBZ is approximately 56°C.[3]
-
Troubleshooting Step: Store your amorphous CBZ well below its Tg. Refrigerated storage may be necessary for long-term stability.
-
-
Absence of a Stabilizing Excipient: Pure amorphous CBZ is highly unstable. The incorporation of a stabilizing polymer to form an amorphous solid dispersion (ASD) is a widely used and effective strategy.
-
Troubleshooting Step: Select an appropriate polymer (e.g., PVP, HPMC, Soluplus®) and optimize the drug-to-polymer ratio. The polymer should be miscible with the drug and have a high Tg.
-
Table 1: Key Physicochemical Properties of Carbamazepine Forms
| Property | Amorphous CBZ | CBZ Dihydrate | CBZ Anhydrate (Form III) |
| Appearance | Glassy solid | Crystalline solid | Crystalline solid |
| Glass Transition (Tg) | ~56°C[3] | N/A | N/A |
| Melting Point (Tm) | N/A | Dehydrates | ~175°C[4] |
| Aqueous Solubility | Higher | Lower | Lower |
| Physical Stability | Low | High | High |
Issue 3: Polymer Selection and Optimization for ASDs
Question: I'm formulating an amorphous solid dispersion (ASD) of carbamazepine. What are the key considerations for selecting a polymer and determining the optimal drug loading?
Answer: The choice of polymer and its concentration are critical for the stability and performance of the ASD.
Key Considerations:
-
Drug-Polymer Miscibility: The drug and polymer must be miscible to form a single-phase amorphous system. Immiscibility can lead to phase separation and subsequent crystallization of the drug.
-
Experimental Approach: Use Differential Scanning Calorimetry (DSC) to look for a single Tg for the ASD, which is indicative of miscibility.
-
-
Glass Transition Temperature (Tg) of the Polymer: A polymer with a high Tg will increase the Tg of the ASD, reducing molecular mobility and enhancing stability.
-
Polymer Concentration and Overlap Concentration (C): Research suggests that incorporating a polymer at a concentration just above its overlap concentration (C) can effectively stabilize the amorphous drug.[5][6] This is often a much lower concentration than traditionally used in ASDs.
-
Experimental Approach: Determine the C* of your chosen polymer in a relevant solvent system to guide your formulation development.
-
-
Specific Drug-Polymer Interactions: Hydrogen bonding or other specific interactions between the drug and polymer can further inhibit crystallization.
-
Analytical Technique: Fourier-transform infrared spectroscopy (FTIR) can be used to probe for specific interactions between CBZ and the polymer.[7]
-
Experimental Protocols
Protocol 1: Preparation of Amorphous Carbamazepine via Dehydration of the Dihydrate
This protocol outlines a laboratory-scale method for preparing amorphous CBZ.
Materials:
-
Carbamazepine Dihydrate
-
Vacuum oven
-
Mortar and pestle
-
Spatula
Procedure:
-
Preparation of Carbamazepine Dihydrate: If starting with anhydrous CBZ (Form III), prepare the dihydrate by suspending the anhydrous form in distilled water and stirring for 48 hours.[4] Filter the slurry and dry the solids via lyophilization.[4]
-
Dehydration: Place a thin layer of carbamazepine dihydrate in a vacuum oven preheated to 40°C.
-
Vacuum Application: Apply a vacuum of at least 25 inches of mercury.
-
Drying: Dry the material for 12-24 hours, or until characterization confirms the absence of crystalline dihydrate.
-
Characterization: Immediately upon removal from the oven, characterize the material using PXRD and DSC to confirm its amorphous nature.
-
Storage: Store the amorphous CBZ in a tightly sealed container inside a desiccator at room temperature or below.
Protocol 2: Characterization of Amorphous Carbamazepine
This protocol provides a basic workflow for confirming the amorphous state and assessing its thermal properties.
Techniques:
-
Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the absence of long-range molecular order (crystallinity).
-
Expected Result: An amorphous sample will show a broad "halo" pattern, while a crystalline sample will exhibit sharp Bragg peaks.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and observe any recrystallization or melting events.
-
Procedure:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.
-
Observe the thermogram for a step change in the heat flow, which indicates the Tg. Exothermic peaks following the Tg suggest recrystallization, and endothermic peaks indicate melting.
-
-
Visualizing the Process
Diagram 1: Workflow for Preparing and Stabilizing Amorphous Carbamazepine
Caption: Key factors influencing the stability of amorphous carbamazepine.
References
-
Ma, X., Müller, F., Huang, S., Lowinger, M., Liu, X., Schooler, R., & Williams, R. O. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. Pharmaceutics, 12(4), 379. [Link]
-
Sahoo, A., Suryanarayanan, R., & Siegel, R. A. (2020). Stabilization of Amorphous Drugs by Polymers: The Role of Overlap Concentration (C*). Molecular Pharmaceutics, 17(11), 4401–4406. [Link]
-
Price, S. L. (2004). Polymorphic Phase Transitions in Carbamazepine and 10,11-Dihydrocarbamazepine. Crystal Growth & Design, 4(5), 903–913. [Link]
-
Jones, C. G., Campbell, B. J., & Edwards, M. R. (2021). Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction. IUCrJ, 8(Pt 5), 784–791. [Link]
-
Han, J., & Suryanarayanan, R. (2000). In situ dehydration of carbamazepine dihydrate: a novel technique to prepare amorphous anhydrous carbamazepine. Pharmaceutical Development and Technology, 5(2), 257–266. [Link]
-
Li, H., Zhang, M., Xiong, L., Feng, W., & Williams, R. O. (2020). Bioavailability Improvement of Carbamazepine via Oral Administration of Modified-Release Amorphous Solid Dispersions in Rats. Pharmaceutics, 12(11), 1023. [Link]
-
Nimet, A., & Llinàs, A. (2018). Solution-mediated phase transformation of anhydrous to dihydrate carbamazepine and the effect of lattice disorder. ResearchGate. [Link]
-
Sahoo, A., Suryanarayanan, R., & Siegel, R. A. (2020). Stabilization of Amorphous Drugs by Polymers: The Role of Overlap Concentration (C*). ResearchGate. [Link]
-
Gadelmeier, C., et al. (2024). Exploring Carbamazepine Polymorph Crystal Growth in Water by Enhanced Sampling Simulations. ACS Omega, 9(34), 38651–38662. [Link]
-
Ma, X., et al. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. ResearchGate. [Link]
-
Shishkina, S. V., et al. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Molecules, 28(12), 4789. [Link]
-
Svoboda, R., et al. (2022). Kinetics of Phase Transitions in Amorphous Carbamazepine: From Sub-Tg Structural Relaxation to High-Temperature Decomposition. Pharmaceutics, 14(7), 1369. [Link]
-
Wang, S., et al. (2017). Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. Crystals, 7(12), 369. [Link]
-
Dash, R. N., et al. (2021). Solubility and Dissolution Improvement of Carbamazepine by Various Methods. Research Journal of Pharmacy and Technology, 14(10), 5275-5282. [Link]
-
Shishkina, S. V., et al. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. ResearchGate. [Link]
-
Wadher, K. J., et al. (2023). Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization. FABAD Journal of Pharmaceutical Sciences, 48(3), 431-442. [Link]
-
Aakeröy, C. B., & Forbes, S. (2024). What Has Carbamazepine Taught Crystal Engineers?. Crystal Growth & Design. [Link]
-
Al-khattawi, A., et al. (2021). Stabilisation of amorphous drugs under high humidity using pharmaceutical thin films. International Journal of Pharmaceutics, 603, 120689. [Link]
-
Shishkina, S. V., et al. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Molecules, 28(12), 4789. [Link]
-
Benmore, C. J., et al. (2012). Humidity Effects on Amorphous Pharmaceuticals. APS. [Link]
-
Djuris, J., et al. (2013). X-ray powder diffraction patterns of three carbamazepine polymorphic forms. ResearchGate. [Link]
-
Yu, D., et al. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Advanced Research and Reviews, 19(3), 296-302. [Link]
-
Li, H., et al. (2020). Bioavailability Improvement of Carbamazepine via Oral Administration of Modified-Release Amorphous Solid Dispersions in Rats. ResearchGate. [Link]
-
Wang, J. T., et al. (1993). Effects of humidity and temperature on in vitro dissolution of carbamazepine tablets. Journal of Pharmaceutical Sciences, 82(10), 1002-5. [Link]
-
Otsuka, M., et al. (2006). Effects of dehydration temperature on water vapor adsorption and dissolution behavior of carbamazepine. ResearchGate. [Link]
Sources
- 1. Bioavailability Improvement of Carbamazepine via Oral Administration of Modified-Release Amorphous Solid Dispersions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In situ dehydration of carbamazepine dihydrate: a novel technique to prepare amorphous anhydrous carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of Amorphous Drugs by Polymers: The Role of Overlap Concentration (C*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Preparation and Characterization of Carbamazepine Dihydrate
Abstract
Carbamazepine (CBZ), a cornerstone therapeutic for epilepsy and neuropathic pain, exhibits complex polymorphic behavior that significantly influences its biopharmaceutical properties. The formation of its dihydrate form (CBZ-DH) is a critical consideration during drug development and manufacturing, as it can alter dissolution rates and bioavailability. This guide provides a comprehensive comparison of three common laboratory-scale methods for the preparation of CBZ-DH: Solvent-Mediated Transformation, Anti-Solvent Crystallization, and Cooling Crystallization. We delve into the mechanistic principles behind each method and present a comparative analysis of the resulting CBZ-DH crystals. Key physicochemical attributes, including polymorphic identity, thermal stability, morphology, and dissolution characteristics, are evaluated using a suite of analytical techniques. This guide is intended to equip researchers, scientists, and drug development professionals with the requisite knowledge to select and optimize a preparation method that aligns with their specific research and development objectives.
Introduction to Carbamazepine and the Significance of Polymorphism
Carbamazepine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] A significant challenge in the formulation of BCS Class II drugs is enhancing their dissolution rate to ensure adequate bioavailability. The solid-state properties of the active pharmaceutical ingredient (API), particularly its crystalline form, play a pivotal role in this context.
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice.[2] These different forms, known as polymorphs, can exhibit variations in their physicochemical properties, including:
-
Solubility and Dissolution Rate: Different crystal packing arrangements can lead to variations in the energy required to break the crystal lattice, thereby affecting solubility.
-
Melting Point and Stability: Polymorphs often have different melting points and may vary in their physical and chemical stability.
-
Mechanical Properties: Crystal habit and form can influence downstream processing, such as flowability, compressibility, and tablet manufacturing.
Carbamazepine is known to exist in several anhydrous polymorphic forms and a dihydrate pseudopolymorph.[3] The anhydrous forms of carbamazepine are unstable in the presence of water and can readily convert to the more stable dihydrate form.[4] This transformation can significantly reduce the dissolution rate and, consequently, the bioavailability of the drug.[5] Therefore, controlling the polymorphic form of carbamazepine is of paramount importance during drug product development and manufacturing. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) have established guidelines that necessitate the characterization and control of polymorphism in drug substances and products.[2][6][7]
This guide focuses on the preparation and comparative characterization of carbamazepine dihydrate, providing a foundational understanding for researchers working with this critical API.
Methods for the Preparation of Carbamazepine Dihydrate
The selection of a crystallization method can profoundly impact the physicochemical properties of the resulting crystals. Here, we detail three commonly employed methods for the preparation of carbamazepine dihydrate.
Method A: Solvent-Mediated Transformation (Slurry Conversion)
Solvent-mediated transformation is a process where a less stable polymorphic form is converted into a more stable form in the presence of a solvent.[8] For carbamazepine, this typically involves the conversion of an anhydrous form (e.g., Form III) to the dihydrate form in an aqueous slurry.
Causality Behind Experimental Choices:
-
Starting Material: Anhydrous carbamazepine (Form III) is often used as the starting material as it is a common commercially available form.
-
Solvent System: Distilled water is the solvent of choice as it facilitates the hydration of the carbamazepine molecule.
-
Stirring: Continuous agitation ensures uniform suspension of the solid particles, maximizing the solid-liquid interface and promoting the transformation.
-
Duration: A sufficient duration (e.g., 48 hours) is necessary to ensure the complete conversion of the anhydrous form to the dihydrate.[9]
-
Drying: Lyophilization (freeze-drying) is a gentle drying technique that removes water without subjecting the crystals to high temperatures, which could cause dehydration.[9]
Experimental Protocol:
-
Suspend anhydrous carbamazepine (Form III) in distilled water in a flask.
-
Stir the suspension at room temperature for 48 hours using a magnetic stirrer.
-
Filter the slurry using suction filtration to collect the solid material.
-
Wash the collected solids with a small amount of distilled water.
-
Dry the solids via lyophilization to obtain carbamazepine dihydrate.[9]
Method B: Anti-Solvent Crystallization
Anti-solvent crystallization is a technique where a substance is dissolved in a "good" solvent, and then an "anti-solvent" (in which the substance is poorly soluble) is added to induce precipitation.[10]
Causality Behind Experimental Choices:
-
Solvent/Anti-Solvent System: Ethanol is a good solvent for carbamazepine, while water acts as an anti-solvent.[10] The ratio of ethanol to water in the final mixture is critical for controlling the supersaturation and, consequently, the crystallization process.
-
Concentration: The initial concentration of carbamazepine in the ethanol solution influences the yield and particle size of the resulting crystals.
-
Addition Rate: A controlled addition rate of the carbamazepine solution into the anti-solvent helps to manage the level of supersaturation and can influence the crystal size distribution.
-
Temperature: Performing the crystallization at a constant temperature ensures reproducible results.
Experimental Protocol:
-
Prepare a solution of carbamazepine in ethanol at a specific concentration.
-
In a separate vessel, place a defined volume of distilled water (the anti-solvent).
-
Slowly add the carbamazepine-ethanol solution to the distilled water with continuous stirring.[11]
-
Continue stirring for a set period to allow for complete crystallization.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the ethanol-water mixture.
-
Dry the crystals under vacuum at a low temperature.
Method C: Cooling Crystallization from a Mixed Solvent System
Cooling crystallization involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce crystallization.
Causality Behind Experimental Choices:
-
Solvent System: A mixture of water and ethanol can be used to achieve a suitable solubility of carbamazepine at an elevated temperature.[12]
-
Cooling Rate: The rate of cooling is a critical parameter that influences the nucleation and growth of crystals, thereby affecting the crystal size and morphology. Slow cooling generally favors the growth of larger, more well-defined crystals.
-
Initial Concentration: The initial concentration of carbamazepine should be chosen to ensure that the solution is saturated at the higher temperature but supersaturated upon cooling.
Experimental Protocol:
-
Dissolve carbamazepine in a boiling water-ethanol solution (e.g., 3:1 w/w).[12]
-
Once fully dissolved, allow the solution to cool slowly in a controlled manner (e.g., in a water bath) over several hours.[12]
-
As the solution cools, crystals of carbamazepine dihydrate will form.
-
Collect the crystals by filtration.
-
Wash the crystals with a cold water-ethanol mixture.
-
Dry the crystals under vacuum.
Experimental Characterization and Comparative Analysis
To compare the carbamazepine dihydrate prepared by the different methods, a suite of analytical techniques is employed.
Powder X-Ray Diffraction (PXRD)
PXRD is a fundamental technique for identifying the crystalline form of a solid. The diffraction pattern is a unique fingerprint of a specific crystal lattice.
Experimental Protocol:
-
Instrument: A powder X-ray diffractometer with Cu Kα radiation is typically used.
-
Scan Range: Data is collected over a 2θ range of 5-40°.
-
Scan Speed and Step Size: A scan speed of 1°/min and a step size of 0.02° are common parameters.[13]
Data Presentation and Interpretation:
The PXRD patterns of the carbamazepine dihydrate prepared by all three methods should exhibit characteristic peaks at specific 2θ angles, confirming the formation of the dihydrate form. The most prominent characteristic peak for carbamazepine dihydrate is typically observed at approximately 8.95° 2θ.[9] Minor variations in peak intensities may be observed due to differences in crystal habit and preferred orientation.
| Preparation Method | Characteristic PXRD Peaks (2θ) | Reference |
| Solvent-Mediated Transformation | ~8.95°, 18.9°, 19.46° | [9][14] |
| Anti-Solvent Crystallization | ~8.95°, 18.9°, 19.46° | [14] |
| Cooling Crystallization | ~8.95°, 18.9°, 19.46° | [14] |
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material, such as melting point, phase transitions, and dehydration events.
Experimental Protocol:
-
DSC: Samples are heated in a crimped aluminum pan with a pinhole at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[13]
-
TGA: Samples are heated in an open aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[13]
Data Presentation and Interpretation:
The TGA thermogram of carbamazepine dihydrate will show a weight loss corresponding to the loss of two water molecules (approximately 13.2% of the total mass).[9] The DSC thermogram will exhibit a broad endotherm associated with this dehydration process, followed by the melting of the resulting anhydrous form.
| Preparation Method | TGA Weight Loss (%) | DSC Dehydration Endotherm (°C) | Reference |
| Solvent-Mediated Transformation | ~13.2% | ~80-100 °C | [9] |
| Anti-Solvent Crystallization | ~13.2% | ~80-100 °C | [9] |
| Cooling Crystallization | ~13.2% | ~80-100 °C | [9] |
Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphology (shape and surface features) of the crystals.
Experimental Protocol:
-
Samples are mounted on an aluminum stub using double-sided carbon tape and then sputter-coated with a conductive material (e.g., gold) to prevent charging.
-
Images are captured at various magnifications.
Data Presentation and Interpretation:
The preparation method can significantly influence the crystal habit of carbamazepine dihydrate. For example, anti-solvent crystallization often produces needle-shaped crystals.[15] The morphology can impact bulk properties like flowability and compaction, which are important for tablet manufacturing.
| Preparation Method | Typical Crystal Morphology |
| Solvent-Mediated Transformation | Prismatic or plate-like crystals |
| Anti-Solvent Crystallization | Needle-like or acicular crystals[15] |
| Cooling Crystallization | Well-formed, larger prismatic crystals |
Solubility and Intrinsic Dissolution Rate (IDR)
Solubility and IDR are critical parameters for assessing the biopharmaceutical performance of a drug.
Experimental Protocol:
-
Solubility: An excess amount of the solid is equilibrated in a relevant aqueous medium (e.g., phosphate buffer pH 6.8) at a constant temperature. The concentration of the dissolved drug is then measured, typically by UV-Vis spectroscopy or HPLC.
-
IDR: A constant surface area of the compacted solid is exposed to the dissolution medium, and the rate of dissolution is measured over time.
Data Presentation and Interpretation:
While all three methods should produce the same polymorphic form (dihydrate), there may be subtle differences in solubility and IDR due to variations in particle size, surface area, and crystallinity. However, these differences are generally expected to be less significant than the differences between the anhydrous and dihydrate forms. The anhydrous forms of carbamazepine have a higher initial dissolution rate than the dihydrate form.[5]
| Property | Expected Outcome for CBZ-DH | Reference |
| Aqueous Solubility | Lower than anhydrous forms | [5][12] |
| Intrinsic Dissolution Rate | Lower than anhydrous forms | [5][12] |
Visualization of Experimental Workflows
Caption: Workflow for Preparation, Characterization, and Analysis.
Comparative Analysis and Discussion
Each preparation method offers distinct advantages and disadvantages that should be considered based on the desired attributes of the final product.
-
Solvent-Mediated Transformation is a robust and straightforward method for ensuring complete conversion to the most stable form in the chosen solvent system. However, it can be time-consuming. The resulting crystal properties are often dependent on the initial anhydrous form.
-
Anti-Solvent Crystallization provides a high degree of control over particle size by manipulating parameters such as supersaturation and addition rate.[15] This method is often used to produce smaller, more uniform particles. However, it requires careful selection of the solvent/anti-solvent system and may be more challenging to scale up.
-
Cooling Crystallization can yield high-purity, well-formed crystals, particularly when the cooling rate is slow and controlled. This method is well-suited for producing larger crystals. The choice of solvent and the temperature profile are critical for success.
The selection of a particular method will depend on the specific application. For instance, if small, uniform particles are desired to enhance dissolution, anti-solvent crystallization might be the preferred approach. If high purity and large crystals are the primary goals for subsequent formulation development, cooling crystallization may be more suitable.
Conclusion
The preparation method for carbamazepine dihydrate has a significant impact on the physicochemical properties of the resulting crystals, particularly their morphology and particle size distribution. While all three methods discussed—Solvent-Mediated Transformation, Anti-Solvent Crystallization, and Cooling Crystallization—can reliably produce the dihydrate form, they offer different levels of control over the final product attributes. A thorough understanding of the principles behind each method and a comprehensive characterization of the resulting material are essential for the successful development of robust and effective carbamazepine drug products. This guide provides a framework for researchers to make informed decisions when selecting a preparation method for carbamazepine dihydrate, ultimately contributing to the development of safer and more efficacious medicines.
References
-
Ma, Y., et al. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. Pharmaceutics, 12(4), 374. [Link]
-
Wadher, K., Raut, P., Hirave, R., Trivedi, D., & Umekar, M. (2023). Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization. FABAD Journal of Pharmaceutical Sciences, 48(3), 431-441. [Link]
-
ResearchGate. (n.d.). X-ray powder diffraction patterns of three carbamazepine polymorphic forms. Retrieved from [Link]
-
Kobayashi, Y., Ito, S., Itai, S., & Yamamoto, K. (2000). Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate. International Journal of Pharmaceutics, 193(2), 137-146. [Link]
-
Madane, K., & Ranade, V. V. (2022). Continuous Antisolvent Crystallization of Carbamazepine Dihydrate: Experiments and Modeling. Industrial & Engineering Chemistry Research, 61(1), 356-370. [Link]
-
Zhang, Y., et al. (2017). Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. Crystals, 7(12), 370. [Link]
-
Grzesiak, A. L., Lang, M., Kim, K., & Matzger, A. J. (2003). Structural studies of the polymorphs of carbamazepine, its dihydrate, and two solvates. Journal of Pharmaceutical Sciences, 92(11), 2260-2271. [Link]
-
Tian, F., et al. (2006). Visualizing Solvent Mediated Phase Transformation Behavior of Carbamazepine Polymorphs by Principal Component Analysis. Journal of Pharmaceutical Sciences, 95(9), 2035-2046. [Link]
-
ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
-
ResearchGate. (n.d.). Solubility and dissolution of physical mixture carbamazepine and amino acids. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray powder diffraction patterns for carbamazepine: (a) hydrated, (b) Form III, and (c) Form I. Retrieved from [Link]
-
ACS Publications. (2022). Antisolvent Crystallization of Carbamazepine Dihydrate: Comparing Constant Growth Rate, Size-Dependent Growth, and Growth Rate Dispersion Models. Crystal Growth & Design. [Link]
-
Lerdkanchanaporn, S., & Dollimore, D. (1997). Applications of pressure differential scanning calorimetry in the study of pharmaceutical hydrates. I. Carbamazepine dihydrate. Journal of Thermal Analysis, 49(3), 1331-1339. [Link]
-
El-Massik, M. A., et al. (2006). Towards a universal dissolution medium for carbamazepine. Dissolution Technologies, 13(4), 14-20. [Link]
-
Semantic Scholar. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. Retrieved from [Link]
-
FDA. (2007). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. [Link]
-
ACS Omega. (2021). Exploring Carbamazepine Polymorph Crystal Growth in Water by Enhanced Sampling Simulations. [Link]
-
ResearchGate. (n.d.). Solution-mediated phase transformation of anhydrous to dihydrate carbamazepine and the effect of lattice disorder. Retrieved from [Link]
-
Nan, Z., et al. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Pharmaceutics, 15(6), 1735. [Link]
-
Park, M. W., & Yeo, S. D. (2010). Antisolvent crystallization of carbamazepine from organic solutions. Chemical Engineering Research and Design, 88(8), 1055-1062. [Link]
-
ResearchGate. (n.d.). DSC thermographs of different carbamazepine forms and of recovered... Retrieved from [Link]
-
ResearchGate. (n.d.). PHARMACEUTICAL POLYMORPHISM AND ITS REGULATORY REQUIREMENTS. Retrieved from [Link]
-
FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from [Link]
-
Suryanarayanan, R. (1989). Determination of the relative amounts of anhydrous carbamazepine (C15H12N2O) and carbamazepine dihydrate (C15H12N2O.2H2O) in a mixture by powder x-ray diffractometry. Pharmaceutical Research, 6(12), 1017-1024. [Link]
-
SSPC. (n.d.). Antisolvent Crystallization of Carbamazepine Dihydrate using a Fluidic Oscillator. Retrieved from [Link]
-
ResearchGate. (2020). Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion. Retrieved from [Link]
-
Almac Group. (n.d.). White Paper: Ensuring Consistency in Polymorphic Drug Substances and Products. Retrieved from [Link]
-
Han, J., & Suryanarayanan, R. (1999). In situ dehydration of carbamazepine dihydrate: a novel technique to prepare amorphous carbamazepine. Pharmaceutical Development and Technology, 4(3), 357-365. [Link]
-
MDPI. (2017). Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. Retrieved from [Link]
Sources
- 1. Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizing Solvent Mediated Phase Transformation Behavior of Carbamazepine Polymorphs by Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Carbamazepine Cocrystals Versus the Dihydrate Form for Enhanced Pharmaceutical Performance
Introduction: The Carbamazepine Conundrum
Carbamazepine (CBZ) is a cornerstone therapeutic agent for epilepsy and neuropathic pain. However, its clinical efficacy is hampered by its designation as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but poor aqueous solubility.[1][2] This low solubility is a critical bottleneck, limiting its dissolution rate and, consequently, its oral bioavailability.[3] The challenge is further compounded by CBZ's complex solid-state chemistry; it exists in multiple anhydrous polymorphic forms and, crucially, a dihydrate form.[4][5] Anhydrous CBZ readily converts to this dihydrate in aqueous environments, a transformation with significant pharmaceutical implications as the dihydrate exhibits a markedly lower dissolution rate than its anhydrous counterparts.[6][7]
Pharmaceutical cocrystallization has emerged as a robust strategy to engineer the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their intrinsic chemical structure.[8] By incorporating a benign coformer molecule into the crystal lattice of the API, it is possible to create novel crystalline solids with tailored properties. This guide provides a comprehensive, head-to-head analysis of carbamazepine cocrystals against its dihydrate form, synthesizing experimental data to offer a clear perspective on solubility, stability, and bioavailability for drug development professionals.
The Dihydrate Dilemma: An Inherent Stability Challenge
The propensity of anhydrous carbamazepine to convert to its dihydrate form upon exposure to moisture is a significant hurdle in formulation development.[9] This transformation is not a trivial matter of physical form; it directly impacts the drug's performance. The dihydrate form of CBZ has approximately half the dissolution rate of the anhydrous form, a critical factor that can compromise therapeutic outcomes.[6] This instability necessitates stringent control over manufacturing processes and storage conditions to prevent inadvertent hydration. The formation of the less soluble dihydrate can lead to inconsistent product performance and potential bioavailability issues.[6]
Carbamazepine Cocrystals: A Strategic Enhancement
Cocrystals offer a strategic pathway to bypass the challenges associated with CBZ's hydration. These are multi-component crystalline structures where CBZ and a selected coformer are held together in a specific stoichiometric ratio by non-covalent interactions, primarily hydrogen bonds.[10][11] The primary objectives of developing CBZ cocrystals are:
-
Enhanced Aqueous Solubility and Dissolution: By selecting appropriate coformers, the resulting cocrystal can exhibit significantly improved solubility and dissolution rates compared to both pure CBZ and its dihydrate form.[3][12]
-
Improved Physical Stability: Many CBZ cocrystals demonstrate superior stability by resisting conversion to the dihydrate form, even under conditions of high relative humidity (RH).[6][13]
-
Boosted Oral Bioavailability: The improvements in solubility and dissolution often translate directly to enhanced absorption and greater bioavailability in vivo.[10][11]
A variety of coformers have been successfully utilized, including dicarboxylic acids (adipic, glutaric, succinic), nicotinamide, and saccharin, each imparting unique properties to the resulting cocrystal.[6][10][13]
Comparative Analysis: An Experimental Framework
A rigorous comparison between CBZ cocrystals and the dihydrate form relies on a suite of well-established analytical techniques. The causality behind these experimental choices is to build a complete picture of the solid-state properties and their direct influence on pharmaceutical performance.
Core Experimental Workflow
The logical flow of investigation involves preparing the distinct solid forms, confirming their identity and purity through solid-state characterization, and then evaluating their performance in vitro and in vivo.
Caption: Overall experimental workflow for comparing CBZ cocrystals and dihydrate.
Solid-State Characterization Techniques
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying crystalline phases. The dihydrate form of CBZ has a characteristic diffraction pattern distinct from its anhydrous forms.[5] The formation of a cocrystal is confirmed by a new, unique PXRD pattern that differs from the patterns of the individual starting materials (CBZ and the coformer).[14][15]
-
Differential Scanning Calorimetry (DSC): DSC measures thermal transitions. The dihydrate form typically shows broad endothermic peaks corresponding to the loss of water molecules, followed by the melting of the resulting anhydrous form.[6] In contrast, a true cocrystal will exhibit a single, sharp melting endotherm at a temperature distinct from CBZ and the coformer, indicating the formation of a new, homogeneous crystalline phase.[16]
-
Thermogravimetric Analysis (TGA): TGA quantifies mass loss as a function of temperature. For the dihydrate, TGA can precisely measure the percentage of water loss, confirming its stoichiometry.[1][6] For cocrystals, TGA is used to confirm the absence of solvent or water molecules in the crystal lattice, unless a solvated cocrystal is intentionally formed.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is sensitive to changes in molecular vibrations, particularly those involved in hydrogen bonding. The formation of a cocrystal creates new hydrogen bonds between CBZ and the coformer, resulting in noticeable shifts in the characteristic stretching frequencies (e.g., N-H and C=O groups of CBZ).[11]
Quantitative Performance Data: Cocrystals vs. Dihydrate
Experimental data consistently demonstrates the superiority of certain cocrystals in key performance metrics.
Table 1: Comparative Physicochemical Properties
| Property | Carbamazepine Dihydrate | Carbamazepine-Nicotinamide Cocrystal | Carbamazepine-Glutaric Acid Cocrystal |
| Appearance | Crystalline solid | Fluffy, needle-shaped crystals[6] | Crystalline solid[10] |
| Melting Point | Dehydration peaks ~85-105°C, melts at ~191°C[6] | ~160°C[6] | N/A |
| Key PXRD Peaks (2θ) | Distinct pattern from anhydrous forms[5] | Unique peaks different from CBZ and Nicotinamide[6] | Unique peaks different from CBZ and Glutaric Acid[10] |
| TGA Weight Loss | ~5.1% (corresponds to dihydrate)[6] | No significant weight loss before melting[6] | No significant weight loss before melting[10] |
Table 2: Comparative Solubility and Dissolution Performance
| Parameter | Pure Carbamazepine | Carbamazepine Dihydrate | CBZ-Glutaric Acid Cocrystal | CBZ-Malonic Acid Cocrystal |
| Solubility (in ethanol) | Baseline | Lower than anhydrous forms | 24.92 ± 0.03 mg/mL[10] | N/A |
| % Dissolved in 45 min | ~60%[10] | Lower than anhydrous forms[6] | 97%[10] | 90%[10] |
| Intrinsic Dissolution Rate | Higher initially, then decreases upon conversion to dihydrate[7] | Lower than anhydrous forms[7] | Significantly enhanced[12] | Significantly enhanced[10] |
Note: Data for pure carbamazepine often refers to an anhydrous form (e.g., Form III) before its potential conversion to the dihydrate in aqueous media.
Table 3: Stability Under High Humidity
| Material | Storage Condition | Outcome |
| Carbamazepine (Anhydrous) | 40°C / 94% RH | Converts to dihydrate form[6] |
| CBZ-Nicotinamide Cocrystal | 40°C / 94% RH | Resistant to hydrate transformation[6] |
| CBZ-Saccharin Cocrystal | 40°C / 94% RH | Stable against dihydrate transformation[13] |
| CBZ-Adipic Acid Cocrystal | 98% RH | Maximum stability, no weight loss[10] |
| CBZ-Succinic Acid Cocrystal | 98% RH | Maximum stability, no weight loss[10] |
Table 4: Comparative In Vivo Bioavailability in Rabbits
| Formulation | Relative Bioavailability Order |
| CBZ-Glutaric Acid Cocrystal | 1 (Highest)[10][11] |
| CBZ-Malonic Acid Cocrystal | 2[10][11] |
| Tegral® (Marketed Product) | 3[10][11] |
| CBZ-Adipic Acid Cocrystal | 4[10][11] |
| CBZ-Succinic Acid Cocrystal | 5[10][11] |
| Pure Carbamazepine | 6 (Lowest)[10][11] |
The in vivo data clearly shows that several cocrystal formulations significantly boost the oral bioavailability of carbamazepine compared to the pure drug.[10][11]
Decision Pathway for Solid Form Selection
The choice between accepting the dihydrate form and developing a cocrystal is a critical strategic decision in drug development, guided by performance and stability requirements.
Caption: Decision pathway for selecting a suitable solid form of Carbamazepine.
Detailed Experimental Protocols
Protocol 1: Preparation of Carbamazepine-Nicotinamide (CBZ-NCT) Cocrystal
Causality: This solvent evaporation method is chosen for its simplicity and ability to produce high-quality crystals suitable for initial characterization.[8]
-
Dissolve equimolar amounts of Carbamazepine and Nicotinamide in a suitable solvent (e.g., ethanol) with gentle heating until a clear solution is obtained.
-
Allow the solution to evaporate slowly at room temperature in a loosely covered beaker to facilitate gradual crystallization.
-
Harvest the resulting crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any surface impurities.
-
Dry the crystals under vacuum at room temperature.
Protocol 2: Preparation of Carbamazepine Dihydrate (CBZ·2H₂O)
Causality: This method leverages the temperature-dependent solubility of CBZ in water to induce the crystallization of the stable dihydrate form.[6]
-
Prepare a saturated solution of Carbamazepine in water by heating at 70°C with continuous stirring.
-
Filter the hot solution to remove any undissolved particles.
-
Refrigerate the clear filtrate. The lower temperature will induce the precipitation of the dihydrate crystals.
-
Collect the crystals by filtration and allow them to air dry.
Protocol 3: Powder X-ray Diffraction (PXRD) Analysis
Causality: To confirm the unique crystal lattice of each form, providing unambiguous phase identification.[17]
-
Lightly pack the sample powder into a sample holder.
-
Mount the holder onto the diffractometer.
-
Operate the instrument using Cu Kα radiation.
-
Scan the sample over a 2θ range of 5° to 40° at a continuous scan rate.
-
Process the resulting data to generate a diffractogram showing intensity versus 2θ angle.
Protocol 4: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Causality: To assess thermal stability, identify phase transitions (melting, dehydration), and confirm the absence or presence of solvates/hydrates.[15][16]
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan or a platinum TGA crucible.[1]
-
For DSC, seal the pan (or leave it open/pinholed depending on the desired experiment).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 250°C).[1]
-
For TGA, place the crucible on the microbalance within the furnace.
-
Heat the sample at a constant rate under a purge of inert gas (e.g., nitrogen or argon).[1]
-
Record the heat flow (DSC) or weight loss (TGA) as a function of temperature.
Protocol 5: In Vitro Dissolution Testing
Causality: To measure the rate and extent of drug release, which is a critical predictor of in vivo performance.[12]
-
Utilize a USP Dissolution Apparatus II (paddle method).
-
Use a suitable dissolution medium (e.g., 900 mL of purified water or a buffer solution like 1% Sodium Lauryl Sulfate) maintained at 37 ± 0.5°C.
-
Set the paddle rotation speed to a specified rate (e.g., 75 RPM).
-
Introduce a precisely weighed amount of the sample (cocrystal or dihydrate) into the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of dissolved CBZ using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[18]
Conclusion and Authoritative Perspective
The experimental evidence overwhelmingly supports the use of cocrystallization as a highly effective strategy to overcome the inherent physicochemical and biopharmaceutical limitations of carbamazepine, particularly those arising from the formation of its poorly soluble dihydrate. Head-to-head studies demonstrate that well-designed cocrystals, such as those with glutaric acid or nicotinamide, offer a trifecta of advantages: enhanced dissolution rates, superior physical stability against hydration, and consequently, boosted oral bioavailability.[6][10]
While the dihydrate is a stable crystalline form, its poor dissolution profile makes it a less desirable candidate for formulation unless the target bioavailability can be met. The resistance of cocrystals to hydrate formation simplifies manufacturing and ensures greater consistency in product performance.[6][13] For drug development professionals, the selection of an appropriate coformer allows for the "tuning" of carbamazepine's properties, presenting a scientifically robust and commercially viable path to optimizing this important therapeutic agent. The continued exploration of novel coformers and scalable manufacturing processes will further solidify the role of cocrystals in modern pharmaceutical development.
References
-
Fabrication of Carbamazepine Cocrystals: Characterization, In Vitro and Comparative In Vivo Evaluation. (2021). PubMed Central. [Link]
-
Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide. (n.d.). SpringerLink. [Link]
-
Structural studies of the polymorphs of carbamazepine, its dihydrate, and two solvates. (2005). Organic Process Research & Development. [Link]
-
Novel Drug–Drug Cocrystalline Forms of Carbamazepine with Sulfacetamide: Preparation, Characterization, and In Vitro/In Vivo Performance Evaluation. (2023). MDPI. [Link]
-
Novel drug–drug cocrystals of carbamazepine with para-aminosalicylic acid: screening, crystal structures and comparative study of carbamazepine cocrystal formation thermodynamics. (2017). CrystEngComm. [Link]
-
Fabrication of Carbamazepine Cocrystals: Characterization, In Vitro and Comparative In Vivo Evaluation. (2021). ResearchGate. [Link]
-
Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. (2017). PubMed Central. [Link]
-
Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. (2023). MDPI. [Link]
-
Studying the in vitro drug release behaviour of Carbamazepine cocrystals with different coformers using USP Dissolution Apparatus II. (n.d.). Academia.edu. [Link]
-
Phase Transformation of Anhydrous to Dihydrate Carbamazepine: Preparation and Comparative Characterization. (2023). FABAD Journal of Pharmaceutical Sciences. [Link]
-
Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. (2021). PubMed Central. [Link]
-
Physicochemical and mechanical properties of carbamazepine cocrystals with saccharin. (2011). PubMed. [Link]
-
Cocrystallization approach: Dissolution rate enhancement of carbamazepine with various coformers and virtual screening tools. (2024). ResearchGate. [Link]
-
X-ray diffraction patterns of carbamazepine Form II and III. (n.d.). ResearchGate. [Link]
-
DSC ( a ) and TGA ( b ) thermograms of CBZ, NCT, and cocrystals. (n.d.). ResearchGate. [Link]
-
Novel Drug–Drug Cocrystalline Forms of Carbamazepine with Sulfacetamide: Preparation, Characterization, and In Vitro/In Vivo Performance Evaluation. (2023). National Institutes of Health. [Link]
-
X-ray powder diffraction patterns for carbamazepine: (a) hydrated, (b) Form III, and (c) Form I. (n.d.). ResearchGate. [Link]
-
Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023). MDPI. [Link]
-
Virtual Screening, Structural Analysis, and Formation Thermodynamics of Carbamazepine Cocrystals. (2023). MDPI. [Link]
-
Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2023). Oxford Academic. [Link]
Sources
- 1. Novel drug–drug cocrystals of carbamazepine with para -aminosalicylic acid: screening, crystal structures and comparative study of carbamazepine cocry ... - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE00831G [pubs.rsc.org]
- 2. Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jppres.com [jppres.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fabrication of Carbamazepine Cocrystals: Characterization, In Vitro and Comparative In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. (PDF) Studying the in vitro drug release behaviour of Carbamazepine cocrystals with different coformers using USP Dissolution Apparatus II [academia.edu]
- 13. Physicochemical and mechanical properties of carbamazepine cocrystals with saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
The Pivotal Relationship: Correlating In Vitro Dissolution with In Vivo Bioavailability of Carbamazepine Crystalline Forms
A Technical Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical sciences, establishing a predictive relationship between in vitro drug dissolution and in vivo bioavailability is a cornerstone of efficient drug development. This is particularly critical for active pharmaceutical ingredients (APIs) like carbamazepine, an anti-epileptic drug classified under the Biopharmaceutics Classification System (BCS) as Class II.[1] Characterized by low solubility and high permeability, the in vivo absorption of carbamazepine is primarily limited by its dissolution rate.[2][3] This guide provides an in-depth comparison of the in vitro dissolution and in vivo bioavailability of different crystalline forms of carbamazepine, offering experimental insights and protocols to aid researchers in this field.
Carbamazepine's situation is further complicated by its existence in multiple polymorphic forms, which are different crystalline structures of the same molecule.[2][3] These forms can exhibit distinct physicochemical properties, including solubility and dissolution rate, which may significantly impact their bioavailability and therapeutic efficacy.[4] Therefore, understanding and controlling the polymorphic form of carbamazepine in a drug product is paramount to ensuring consistent clinical performance. This guide will focus on the two most relevant anhydrous polymorphs, Form I and Form III, and the dihydrate form, exploring how their dissolution characteristics translate to in vivo performance.
The Causality Behind Experimental Choices: Why Polymorphism and Dissolution Media Matter
The selection of experimental conditions is critical in establishing a meaningful in vitro-in vivo correlation (IVIVC). For a BCS Class II drug like carbamazepine, the dissolution medium must be able to discriminate between formulations with different release rates, which could lead to bio-in-equivalence. The United States Pharmacopeia (USP) recommends a dissolution medium containing a surfactant, such as 1% sodium lauryl sulfate (SLS), to facilitate the dissolution of poorly soluble drugs like carbamazepine.[1][2] This medium is considered "biopredictive" as it has been shown to successfully establish Level A IVIVCs, the highest level of correlation where a point-to-point relationship between in vitro dissolution and in vivo absorption is achieved.[1]
The choice to compare different polymorphic forms stems from their potential to interconvert during manufacturing or storage, which can alter the dissolution profile and, consequently, the drug's bioavailability.[2][4] Form III of carbamazepine is known to be more soluble than the dihydrate form, while Form I is the most stable anhydrous form.[4] However, the initial dissolution rate advantage of a metastable form like Form III may not directly translate to higher bioavailability if it converts to a less soluble form (like the dihydrate) in the gastrointestinal tract.[4] Therefore, a comprehensive understanding of the dissolution behavior of each form under biorelevant conditions is essential.
Experimental Protocols: A Self-Validating System
The following protocols for in vitro dissolution and in vivo bioavailability studies are designed to provide a robust framework for correlating the performance of different carbamazepine forms.
In Vitro Dissolution Testing (USP Apparatus 2)
This protocol is based on the USP general chapter for dissolution of immediate-release solid dosage forms.
Objective: To determine the in vitro dissolution rate of different carbamazepine polymorphic forms.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
Methodology:
-
Preparation of Dissolution Medium: Prepare a 1% (w/v) sodium lauryl sulfate (SLS) solution in deaerated, purified water.
-
Apparatus Setup:
-
Set the water bath temperature to 37 ± 0.5 °C.
-
Add 900 mL of the dissolution medium to each vessel.
-
Set the paddle rotation speed to 75 rpm.
-
-
Sample Introduction: Carefully drop one tablet or a capsule containing a known amount of the specific carbamazepine polymorph into each vessel.
-
Sampling: Withdraw 5 mL samples at 15, 30, 45, and 60 minutes.[2] Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Sample Analysis:
-
Filter the samples through a 0.45 µm membrane filter.
-
Analyze the concentration of carbamazepine in the filtrate using a validated UV-Vis spectrophotometer at a wavelength of 288 nm or a validated HPLC method.[2]
-
-
Data Analysis: Calculate the percentage of carbamazepine dissolved at each time point relative to the labeled amount.
Diagram of the In Vitro Dissolution Workflow
Caption: Workflow for a Crossover In Vivo Bioavailability Study.
Data Presentation: A Comparative Analysis
The following tables summarize representative data for the in vitro dissolution and in vivo bioavailability of different carbamazepine forms. It is important to note that this data is compiled from multiple studies and serves to illustrate the expected trends.
Table 1: Comparative In Vitro Dissolution of Carbamazepine Forms in 1% SLS Medium
| Time (minutes) | % Dissolved - Form I | % Dissolved - Form III | % Dissolved - Dihydrate |
| 15 | ~50-60% | ~70-85% | ~30-40% |
| 30 | ~70-80% | >90% | ~50-60% |
| 45 | ~85-95% | >95% | ~65-75% |
| 60 | >95% | >95% | ~80-90% |
Note: The data presented are approximate values based on trends reported in the literature. Actual results may vary.
Table 2: Comparative In Vivo Pharmacokinetic Parameters of Carbamazepine Forms in Humans (Single 200 mg Dose)
| Parameter | Formulation with Form I | Formulation with Form III |
| Cmax (µg/mL) | 2.5 - 3.5 | 3.0 - 4.0 |
| Tmax (hours) | 4 - 8 | 2 - 6 |
| AUC(0-inf) (µg*h/mL) | 150 - 200 | 160 - 210 |
Note: This data is illustrative and compiled from typical values reported in bioequivalence studies. A direct head-to-head study in humans is ideal for definitive comparison.
Correlating the Data: Bridging the In Vitro-In Vivo Gap
The in vitro dissolution data clearly demonstrates that Form III has a faster dissolution rate compared to Form I and the dihydrate form. This is consistent with its higher solubility. [4]This faster in vitro dissolution is expected to lead to a faster rate of absorption in vivo, which is reflected in the lower Tmax and potentially higher Cmax values for formulations containing Form III.
The development of a Level A IVIVC allows for a mathematical model to predict the in vivo performance based on the in vitro dissolution profile. [1]This is achieved by deconvoluting the in vivo plasma concentration-time data to obtain the in vivo absorption profile and then correlating it with the in vitro dissolution profile. A successful Level A IVIVC can serve as a surrogate for in vivo bioequivalence studies for certain pre- and post-approval changes to the drug product.
However, the correlation is not always straightforward. The gastrointestinal environment is complex, and factors such as pH, enzymes, and motility can influence drug dissolution and absorption. Furthermore, the potential for in vivo conversion of a metastable form like Form III to the less soluble dihydrate can complicate the IVIVC. If the conversion is rapid, the initial dissolution advantage of Form III may be short-lived, leading to a less pronounced difference in bioavailability compared to what might be predicted from the in vitro data alone.
Conclusion: A Predictive Tool for Robust Drug Development
The correlation between in vitro dissolution and in vivo bioavailability is a critical tool in the development of robust and reliable drug products, especially for challenging compounds like carbamazepine. The presence of polymorphism adds a layer of complexity that necessitates a thorough understanding of the solid-state properties of the API.
By employing biopredictive in vitro dissolution methods and well-designed in vivo bioavailability studies, researchers can establish a meaningful IVIVC. This correlation not only aids in the selection of the optimal polymorphic form and formulation but also serves as a valuable tool for quality control and regulatory purposes. A successful IVIVC can reduce the need for extensive human studies, thereby accelerating the drug development process and ensuring the consistent delivery of safe and effective medications to patients.
References
-
Comparative In Vitro Study of Six Carbamazepine Products - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
In Vivo Predictive Dissolution (IPD) for Carbamazepine Formulations: Additional Evidence Regarding a Biopredictive Dissolution Medium - NIH. (2020, June 17). Retrieved January 24, 2026, from [Link]
-
Dissolution profiles of three carbamazepine polymorphic forms in the... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Polymorphism and Pharmacological Assessment of Carbamazepine - MDPI. (2024, September 11). Retrieved January 24, 2026, from [Link]
-
In Vitro Biopharmaceutical Equivalence of Carbamazepine Sodium Tablets Available in Lima, Peru - Dissolution Technologies. (2021, May 6). Retrieved January 24, 2026, from [Link]
-
Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Carbamazepine - FIP. (n.d.). Retrieved January 24, 2026, from [Link]
-
SEM micrographs of carbamazepine polymorphs. A, Form I; B, form III (horizontal scale bars: 1.00 mm). - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
In vitro/in vivo correlations of dissolution data of carbamazepine immediate release tablets with pharmacokinetic data obtained in healthy volunteers - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance - PMC - NIH. (2023, June 15). Retrieved January 24, 2026, from [Link]
-
CARBATROL (Carbamazepine SR - accessdata.fda.gov. (1996, December 23). Retrieved January 24, 2026, from [Link]
-
Formulation, Release Characteristics and Bioavailability Study of Oral Monolithic Matrix Tablets Containing Carbamazepine - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Solubility and Dissolution Improvement of Carbamazepine by Various Methods - RJPT. (n.d.). Retrieved January 24, 2026, from [Link]
-
July 24, 2019 VIA ELECTRONIC SUBMISSION Division of Dockets Management (HFA-305) Food and Drug Administration 5630 Fishers Lane, - Regulations.gov. (2019, July 24). Retrieved January 24, 2026, from [Link]
-
division of bioequivalence review - accessdata.fda.gov. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. In Vivo Predictive Dissolution (IPD) for Carbamazepine Formulations: Additional Evidence Regarding a Biopredictive Dissolution Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Study of Six Carbamazepine Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymorphism and Pharmacological Assessment of Carbamazepine [mdpi.com]
- 4. dissolutiontech.com [dissolutiontech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
